Product packaging for Thieno[3,2-b]pyridin-3-amine(Cat. No.:CAS No. 120208-33-5)

Thieno[3,2-b]pyridin-3-amine

Cat. No.: B039445
CAS No.: 120208-33-5
M. Wt: 150.2 g/mol
InChI Key: QNILVEIBHSZAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thieno[3,2-b]pyridin-3-amine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, incorporating both thiophene and pyridine rings, serves as a critical core structure for the design and synthesis of novel biologically active compounds. Its primary research value lies in its potential as a key intermediate in developing small molecule inhibitors, particularly for various kinase targets implicated in oncology and inflammatory diseases. The electron-rich nature of the thienopyridine core allows for efficient binding to enzyme active sites, while the exocyclic amine group provides a versatile handle for further synthetic elaboration into more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships (SAR), create targeted libraries for high-throughput screening, and develop potential therapeutic agents for conditions where modulated kinase activity is therapeutically beneficial. Its unique molecular architecture makes it a valuable building block for advancing pharmaceutical R&D programs focused on innovative therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILVEIBHSZAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604033
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-33-5
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thieno[3,2-b]pyridine Core, with a Focus on Thieno[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a wide range of biologically active molecules. Its unique electronic and structural properties make it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the thieno[3,2-b]pyridine core, with a particular focus on the foundational compound, Thieno[3,2-b]pyridin-3-amine. While much of the detailed biological data pertains to its derivatives, the information presented herein offers valuable insights for the development of new chemical entities based on this versatile scaffold.

Core Compound: this compound

This compound is a key building block for the synthesis of more complex thienopyridine derivatives. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 120208-33-5[1]
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.20 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC2=C(C(=CS2)N)N=C1
InChI InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2[1]
Appearance Pale yellow solid
Solubility Soluble in organic solvents such as DMSO and DMF
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of the Thieno[3,2-b]pyridine Scaffold

Representative Experimental Protocol: Synthesis of Aminodi(hetero)arylamines from a Thieno[3,2-b]pyridine Precursor

This protocol describes the synthesis of aminodi(hetero)arylamines starting from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, which is a closely related derivative. This method utilizes a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.

Step 1: Buchwald-Hartwig C-N Coupling

  • To a solution of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in a suitable solvent (e.g., toluene or dioxane), add the desired bromonitrobenzene derivative.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate (Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding di(hetero)arylnitro compound.

Step 2: Reduction of the Nitro Group

  • Dissolve the di(hetero)arylnitro compound in a suitable solvent system, such as a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminodi(hetero)arylamine product.

Biological Activities and Applications in Drug Discovery

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of a variety of therapeutic agents, most notably kinase inhibitors for the treatment of cancer. The biological activity data available in the literature primarily focuses on derivatives of the core structure.

Kinase Inhibition

Derivatives of thieno[3,2-b]pyridine have been identified as potent and selective inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, making it a versatile template for developing ATP-competitive inhibitors that can be tailored to target the kinase back pocket.[2][3]

Target KinaseDerivative SeriesIC₅₀ / ActivityTherapeutic AreaReference
Haspin Substituted thieno[3,2-b]pyridinesPotent and selective inhibitionCancer[2][3]
CDKLs Substituted thieno[3,2-b]pyridinesIdentified as a promising scaffold for inhibitorsCancer, Neurological Disorders[2][3]
CLK1 N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-aminesSub-micromolar inhibitionCancer, Alzheimer's Disease[4]
DYRK1A N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-aminesSub-micromolar inhibitionCancer, Down Syndrome[4]
Ser/Thr Kinases N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-aminesPotent inhibitors of CDK5/p25, CK1δ/εCancer, Neurodegenerative Diseases[4]
VEGFR-2 Thienopyridine derivativesIdentified as inhibitorsCancer (Angiogenesis)[4]
Anti-Cancer Activity

Numerous derivatives of the thienopyridine scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.

Cell LineDerivative SeriesGI₅₀ / IC₅₀Cancer TypeReference
NCI-H460 Aminodi(hetero)arylamines of thieno[3,2-b]pyridineGI₅₀ = 1.40 µM for a promising compoundNon-small cell lung cancer[5]
MCF-7 Aminodi(hetero)arylamines of thieno[3,2-b]pyridineGI₅₀ = 1.40 µM for a promising compoundBreast adenocarcinoma[5]
A375-C5 Aminodi(hetero)arylamines of thieno[3,2-b]pyridineGI₅₀ = 1.30 µM for a promising compoundMelanoma[5]
HepG2 Aminodi(hetero)arylamines of thieno[3,2-b]pyridineGI₅₀ = 1.63 µM for a promising compoundHepatocellular carcinoma[5]
HCT-116 3-Amino-2-carboxamido-thieno[2,3-b]pyridinesIC₅₀ values in the nanomolar rangeColorectal Cancer[6]
MDA-MB-231 3-Amino-2-carboxamido-thieno[2,3-b]pyridinesIC₅₀ values in the nanomolar rangeTriple-negative breast cancer[6]
Other Biological Activities

The versatility of the thienopyridine scaffold extends to other therapeutic areas, including:

  • Anti-mycobacterial Activity: Thieno[2,3-b]pyridine derivatives have been investigated for their activity against Mycobacterium tuberculosis.

  • Antioxidant Activity: Certain aminodiarylamines in the thieno[3,2-b]pyridine series have shown potent radical scavenging activity and inhibition of lipid peroxidation.

  • CNS Activity: Derivatives have been explored as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which has implications for treating neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assays commonly used to evaluate the biological activity of thienopyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of ATP (e.g., radiolabeled [γ-³³P]ATP).

  • Add the kinase of interest and its specific substrate to the wells of a microtiter plate.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells.

  • Initiate the kinase reaction by adding the ATP-containing reaction buffer.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay (SRB Assay)
  • Seed human tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • After the incubation period, fix the cells with a cold solution of trichloroacetic acid (TCA).

  • Wash the plates with water and air dry.

  • Stain the fixed cells with a solution of sulforhodamine B (SRB) in acetic acid.

  • Wash the plates with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilize the bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.[5]

Visualizations

Generalized Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_cell Cell ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Thienopyridine Thieno[3,2-b]pyridine Inhibitor Thienopyridine->Kinase Inhibition Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Generalized pathway of protein kinase inhibition by a Thieno[3,2-b]pyridine derivative.

Experimental Workflow for Screening Thienopyridine Derivatives

Screening_Workflow start Start: Synthesized Thienopyridine Library in_vitro_kinase In Vitro Kinase Assay (Primary Screen) start->in_vitro_kinase cell_proliferation Cell-Based Proliferation Assay (e.g., SRB, MTT) in_vitro_kinase->cell_proliferation hit_identification Hit Identification (IC50 / GI50 Determination) cell_proliferation->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis Active Compounds lead_optimization Lead Optimization hit_identification->lead_optimization Prioritized Hits sar_analysis->lead_optimization lead_optimization->start Iterative Synthesis in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: A typical experimental workflow for the screening and development of thienopyridine-based drug candidates.

Conclusion

The thieno[3,2-b]pyridine scaffold represents a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. While detailed biological data for the parent compound, this compound, is limited in the public domain, the extensive research into its derivatives highlights the immense potential of this chemical class, particularly in the realm of oncology and kinase inhibition. This guide has provided a foundational understanding of the chemical properties, synthetic strategies, and biological activities associated with this important heterocyclic system, offering a solid starting point for researchers and drug development professionals seeking to explore its therapeutic potential further. Future investigations into the specific biological targets and mechanisms of action of the core this compound and its simpler derivatives will undoubtedly open new avenues for drug discovery.

References

Thieno[3,2-b]pyridin-3-amine structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its structure, properties, and potential applications. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore, notably utilized in the development of kinase inhibitors and antiplatelet agents. This guide summarizes the available physicochemical data, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action based on the known activities of structurally related compounds.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound with the chemical formula C₇H₆N₂S. Its structure consists of a thiophene ring fused to a pyridine ring, with an amine group substituted at the 3-position of the thiophene ring.

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundThieno[3,2-b]pyridine (Parent Compound)Notes
Molecular Formula C₇H₆N₂S[1][2]C₇H₅NS[3]-
Molecular Weight 150.20 g/mol [1][2]135.19 g/mol [3]-
CAS Number 120208-33-5[1][2]272-67-3[3]-
Appearance Pale yellow solid[4]-As per supplier data.
Melting Point Not experimentally determined-Melting points of N-arylcarboxamide derivatives of the thieno[2,3-b]pyridine scaffold range from 169-209 °C.[5]
Boiling Point Not experimentally determined129-131 °C at 16 Torr[3]Data for the parent compound.
Solubility Poor solubility in common organic solvents is expected based on related thienopyridines.[6]-Thieno[2,3-b]pyridines are noted for their poor solubility.[6]
pKa Not experimentally determined4.74 ± 0.30 (Predicted)[3]Data for the parent compound.
XLogP3 1.3[1]-Computed value.
Topological Polar Surface Area (TPSA) 38.91 Ų[2]-Computed value.
Hydrogen Bond Donors 1[2]0-
Hydrogen Bond Acceptors 3[2]2-
Storage Conditions Store at 0-8°C[4]-As per supplier data.

Spectroscopic Data

Table 2: Representative Spectroscopic Data for a Thieno[3,2-b]pyridine Derivative

Technique Data for Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate [7]Expected Characteristics for this compound
¹H NMR (400 MHz, DMSO-d₆): δ = 3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, J = 8.0 and 4.4 Hz, 1H, 6-H), 8.61 (dd, J = 8.0 and 1.6 Hz, 1H, 7-H), 8.74 (dd, J = 4.4 and 1.6 Hz, 1H, 5-H) ppm.[7]Aromatic protons on the pyridine and thiophene rings are expected in the δ 7.0-9.0 ppm region. The amine protons would likely appear as a broad singlet.
¹³C NMR -Aromatic carbons would be observed in the δ 110-160 ppm range.
IR (Infrared) -Characteristic N-H stretching vibrations for the amine group around 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands would also be present.
Mass Spectrometry (MS) -The molecular ion peak [M]⁺ would be expected at m/z 150.

Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature. However, a general and adaptable method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives has been reported and can be modified for the target compound.[5][8] The synthesis generally involves the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide in the presence of a base.

Diagram 1: General Synthetic Workflow for 3-Aminothienopyridines

G General Synthetic Workflow for 3-Aminothienopyridines start 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative intermediate S-alkylation product start->intermediate Reaction reagent N-aryl-2-chloroacetamide reagent->intermediate base Base (e.g., KOH) in DMF base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat or further base addition product 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide cyclization->product

Caption: A generalized workflow for the synthesis of 3-aminothienopyridine derivatives.

Proposed Experimental Protocol for this compound Synthesis

This protocol is adapted from the general procedure for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.[5][8]

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 3-cyanopyridin-2(1H)-thione precursor in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a solution of a base, for example, 10% aqueous potassium hydroxide, to the reaction mixture.

  • Alkylation: To this mixture, add a suitable chloro- or bromo-acetyl derivative that will provide the desired amine functionality upon cyclization.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the S-alkylation can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the S-alkylation, the reaction mixture is typically heated to induce intramolecular Thorpe-Ziegler cyclization, leading to the formation of the 3-aminothieno[3,2-b]pyridine ring system.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While the specific biological targets of this compound have not been explicitly identified, the thieno[3,2-b]pyridine scaffold is known to be a versatile pharmacophore in drug discovery, particularly in the fields of oncology and neurology.[4][9]

Kinase Inhibition

The thieno[3,2-b]pyridine core is recognized as an attractive scaffold for the development of highly selective protein kinase inhibitors.[9][10] These compounds often act as ATP-competitive inhibitors, binding to the kinase hinge region or anchoring in the back pocket of the ATP-binding site.[9] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Haspin and cyclin-dependent kinases (CDKs).[9][10]

Diagram 2: Proposed Mechanism of Kinase Inhibition

G Proposed Kinase Inhibition by Thieno[3,2-b]pyridine Derivatives compound This compound Derivative atp_site ATP Binding Site compound->atp_site Binds to kinase Protein Kinase kinase->atp_site Contains inhibition Inhibition of Kinase Activity atp_site->inhibition downstream Downstream Signaling Pathways (e.g., cell proliferation, survival) inhibition->downstream Impacts block Blockade of Downstream Effects downstream->block

Caption: A logical diagram illustrating the proposed mechanism of kinase inhibition.

Antiplatelet Activity (P2Y12 Receptor Antagonism)

Some thienopyridine derivatives, such as clopidogrel and prasugrel, are well-known antiplatelet drugs that act as irreversible antagonists of the P2Y₁₂ receptor on platelets.[11][12] These compounds are prodrugs that require metabolic activation in the liver to form an active thiol metabolite. This active metabolite then forms a covalent bond with the P2Y₁₂ receptor, preventing ADP from binding and subsequently inhibiting platelet activation and aggregation.[11][12]

Diagram 3: P2Y12 Receptor Antagonism Signaling Pathway

G P2Y12 Receptor Antagonism by Thienopyridines cluster_0 Platelet adp ADP p2y12 P2Y12 Receptor adp->p2y12 Binds gi Gi Protein p2y12->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates vasp VASP-P pka->vasp Phosphorylates activation Platelet Activation and Aggregation vasp->activation Inhibits thieno Thienopyridine (Active Metabolite) thieno->p2y12 Irreversibly Binds and Inhibits

Caption: Signaling pathway of P2Y12 receptor antagonism by thienopyridines.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for determining the IC₅₀ value of a compound against a target kinase.

  • Reagent Preparation: Thaw all reagents (purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, and test compound) and keep them on ice. Prepare serial dilutions of the this compound.

  • Reaction Setup: In a 384-well white plate, add the test compound at various concentrations.

  • Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 4: Experimental Workflow for In Vitro Kinase Inhibition Assay

G Workflow for In Vitro Kinase Inhibition Assay prep Prepare Reagents and Compound Dilutions setup Set up Reaction in 384-well Plate prep->setup initiate Initiate Kinase Reaction with ATP setup->initiate incubate1 Incubate at Room Temperature (1-2h) initiate->incubate1 stop Stop Reaction with ADP-Glo™ Reagent incubate1->stop incubate2 Incubate at Room Temperature (40 min) stop->incubate2 luminescence Generate Luminescence with Detection Reagent incubate2->luminescence incubate3 Incubate at Room Temperature (30 min) luminescence->incubate3 read Read Luminescence with Plate Reader incubate3->read analyze Analyze Data and Determine IC50 read->analyze

Caption: A step-by-step workflow for conducting an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Treat the desired cell line with this compound at its GI₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Conclusion

This compound represents a valuable chemical scaffold with considerable potential for the development of novel therapeutics, particularly in the areas of oncology and neurology. While specific experimental data for this compound is limited, the extensive research on the broader thienopyridine class provides a strong foundation for future investigations into its physicochemical properties, biological activities, and mechanisms of action. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this promising molecule and its derivatives. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to Thieno[3,2-b]pyridin-3-amine (CAS No. 120208-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-3-amine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. The thienopyridine core is a recognized "privileged scaffold" in drug design, known to interact with a variety of biological targets. While detailed biological studies on this compound itself are limited in publicly available literature, its derivatives have shown considerable promise as kinase inhibitors and anti-cancer agents.[1] This guide aims to provide a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a plausible synthetic route, and the biological activities of its closely related derivatives.

Physicochemical Properties

This compound is typically available as a solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 120208-33-5[2]
Molecular Formula C₇H₆N₂S[2]
Molecular Weight 150.20 g/mol [2]
Appearance Pale yellow solidN/A
Purity ≥95% (HPLC)N/A
Storage Conditions 0-8°CN/A
IUPAC Name This compound[2]
Synonyms 3-Aminothieno[3,2-b]pyridine, Thieno[3,2-b]pyridin-3-ylamine[2]
XLogP3 1.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]

Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Intramolecular Cyclization (Thorpe-Ziegler) cluster_reaction3 Step 3: Decarboxylation 2_chloro_nicotinonitrile 2-chloro-3-cyanopyridine intermediate_1 Methyl 2-((3-cyanopyridin-2-yl)thio)acetate 2_chloro_nicotinonitrile->intermediate_1 Base (e.g., K₂CO₃) methyl_thioglycolate Methyl thioglycolate methyl_thioglycolate->intermediate_1 intermediate_2 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate intermediate_1->intermediate_2 Base (e.g., NaOEt) final_product This compound intermediate_2->final_product Hydrolysis & Acidification

Caption: Proposed synthetic workflow for this compound.

Plausible Experimental Protocol

The following is a generalized experimental protocol for the synthesis of a thieno[2,3-b]pyridine derivative, which can be adapted for the synthesis of this compound. This protocol is based on procedures reported for analogous compounds.[5][6]

Step 1: Synthesis of Methyl 2-((3-cyanopyridin-2-yl)thio)acetate

  • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • To this mixture, add methyl thioglycolate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • Add the purified methyl 2-((3-cyanopyridin-2-yl)thio)acetate from the previous step to the sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of this compound (Decarboxylation)

  • Hydrolyze the ester group of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate using a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution.

  • Heat the mixture to facilitate the hydrolysis.

  • After the hydrolysis is complete, carefully acidify the reaction mixture with an acid (e.g., HCl) to induce decarboxylation.

  • The final product, this compound, can be isolated by extraction and purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

Direct quantitative biological data for this compound is not extensively reported in the scientific literature. However, its derivatives have demonstrated significant biological activities, primarily as kinase inhibitors and anti-proliferative agents. This suggests that this compound serves as a valuable scaffold for the development of more complex, biologically active molecules.

Anti-cancer Activity of Derivatives

Derivatives of the thieno[3,2-b]pyridine scaffold have shown potent anti-cancer activity against a range of human tumor cell lines. A study on aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate reported the following growth inhibition (GI50) values.[3]

Compound DerivativeMCF-7 (Breast) GI₅₀ (µM)A375-C5 (Melanoma) GI₅₀ (µM)NCI-H460 (Lung) GI₅₀ (µM)HepG2 (Hepatocellular) GI₅₀ (µM)
Derivative 1 1.631.431.401.30

Note: The specific structures of the derivatives are detailed in the cited literature.

The isomeric thieno[2,3-b]pyridine scaffold has also been extensively studied for its anti-proliferative effects. For instance, certain derivatives have exhibited potent activity against triple-negative breast cancer and colorectal cancer cell lines.[7][8]

Thieno[2,3-b]pyridine DerivativeHCT-116 (Colon) IC₅₀ (nM)MDA-MB-231 (Breast) IC₅₀ (nM)
Compound 6c 1124
Compound 8c 1521
Compound 8d 2432
Kinase Inhibition

The thieno[3,2-b]pyridine scaffold is recognized as an attractive core for the development of highly selective protein kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their aberrant activity is often implicated in diseases such as cancer. Derivatives of thieno[3,2-b]pyridine have been shown to act as ATP-competitive inhibitors, targeting the kinase back pocket.[1] While specific IC50 values for this compound are not available, related compounds have shown inhibitory activity against various kinases. For example, certain thieno[2,3-b]pyridine derivatives have been identified as moderate inhibitors of pim-1 kinase.[9]

Thieno[2,3-b]pyridine DerivativePim-1 Kinase IC₅₀ (µM)
Compound 3c 35.7
Compound 5b 12.71

Potential Signaling Pathways

Given the established role of thienopyridine derivatives as kinase inhibitors, it is plausible that compounds derived from the this compound scaffold could modulate various kinase-mediated signaling pathways that are critical for cell growth, proliferation, and survival.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Thienopyridine_Inhibitor Thieno[3,2-b]pyridine Derivative Thienopyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized kinase signaling pathway potentially targeted by thienopyridine derivatives.

Additionally, some isomeric thieno[2,3-b]pyridine compounds have been suggested to target phosphoinositide phospholipase C (PI-PLC), an enzyme involved in signal transduction pathways that regulate cell growth and differentiation.[7][10]

Generalized Experimental Workflows

For researchers interested in exploring the potential of this compound and its derivatives, the following generalized workflows for synthesis and biological evaluation can be adapted.

Synthetic and Screening Workflow

G Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assay) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General workflow for the synthesis and screening of thienopyridine derivatives.

Cell Viability Assay Protocol (MTT Assay)

A common method to assess the anti-proliferative activity of novel compounds is the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value.

Conclusion

This compound is a heterocyclic compound with a promising molecular scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, its derivatives have shown significant potential as kinase inhibitors and anti-cancer agents. The plausible synthetic routes and the biological activities of its analogs presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the thieno[3,2-b]pyridine core. Future studies focusing on the synthesis and detailed biological evaluation of this compound and its novel derivatives are warranted to fully elucidate their mechanism of action and therapeutic utility.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Thieno[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and material science. Its fused thiophene and pyridine ring system forms a scaffold that is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its biological activities and associated signaling pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Thieno[3,2-b]pyridine and this compound

PropertyThieno[3,2-b]pyridineThis compound
Molecular Formula C₇H₅NSC₇H₆N₂S
Molecular Weight 135.19 g/mol [1]150.20 g/mol [2][3]
CAS Number 272-67-3[1]120208-33-5[2][3]
Appearance -Pale yellow solid[4]
Boiling Point 236.5 ± 13.0 °C at 760 mmHg[1]Not available
Melting Point Not availableNot available
Density 1.3 ± 0.1 g/cm³[1]Not available
LogP (calculated) 3.02[1]1.3[2]
Topological Polar Surface Area (TPSA) -67.2 Ų[2]

Spectral Data Summary

While a complete set of spectral data for the unsubstituted this compound is not consistently reported, the following table summarizes typical spectral characteristics based on data for its derivatives and general knowledge of the scaffold.

Table 2: Summary of Spectral Data for Thieno[3,2-b]pyridine Derivatives

TechniqueDescription
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the substitution pattern on both the thiophene and pyridine rings.
¹³C NMR Aromatic carbons resonate in the downfield region of the spectrum, typically between δ 110-160 ppm.
IR Spectroscopy Characteristic peaks for the amine group (N-H stretching) are expected around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations appear in the 1400-1650 cm⁻¹ region.[5]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is typically observed. Fragmentation patterns often involve the loss of small molecules like HCN or fragments from substituents.

Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below are generalized experimental protocols for its synthesis and characterization based on procedures described in the scientific literature.

Synthesis of Thieno[3,2-b]pyridine Derivatives

A common route to substituted thieno[3,2-b]pyridines involves the cyclization of functionalized pyridine precursors.

General Procedure:

  • Starting Material Preparation: A suitably substituted 2-chloronicotinonitrile can be used as a starting material.

  • Thiolation: The chloro substituent is displaced by a sulfur nucleophile, such as sodium sulfide or thioglycolate esters.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the thieno[3,2-b]pyridine ring system. This step is often promoted by a base.

  • Functional Group Interconversion: The functional groups on the thieno[3,2-b]pyridine core can be further modified. For example, a nitro group can be reduced to an amine to yield derivatives of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.

  • Column Chromatography: Employed for the purification of the final compound.

  • Melting Point Determination: To determine the melting point of the solid product, which is an indicator of purity.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases.

Antitumor Activity

Thieno[3,2-b]pyridine derivatives have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action for the isomeric thieno[2,3-b]pyridines involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC) .[6] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which regulates various cellular processes, including cell proliferation and survival. Inhibition of PI-PLC can disrupt downstream signaling, leading to apoptosis and a reduction in tumor cell growth.

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor pi_plc PI-PLC receptor->pi_plc activates pip2 PIP2 pi_plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers cellular_response Cell Proliferation & Survival pkc->cellular_response promotes ca_release->cellular_response promotes thieno_pyridine This compound Derivative thieno_pyridine->inhibition inhibition->pi_plc inhibits

PI-PLC Signaling Pathway Inhibition
Antitubercular Activity

Thieno[3,2-b]pyridine derivatives have also shown potential as antitubercular agents. Two key targets in Mycobacterium tuberculosis have been identified for related heterocyclic compounds: cytochrome bd oxidase and NADH-dependent enoyl-acyl carrier protein reductase (InhA) .

Cytochrome bd Oxidase Inhibition: Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of M. tuberculosis, which is crucial for the bacterium's survival under hypoxic conditions. Inhibition of this enzyme disrupts ATP synthesis, leading to bacterial cell death.

G electron_source Electron Donors (e.g., NADH) electron_transport_chain Electron Transport Chain electron_source->electron_transport_chain cyt_bd Cytochrome bd Oxidase electron_transport_chain->cyt_bd atp_synthesis ATP Synthesis electron_transport_chain->atp_synthesis powers oxygen O₂ cyt_bd->oxygen reduces water H₂O oxygen->water bacterial_survival Bacterial Survival atp_synthesis->bacterial_survival sustains thieno_pyridine This compound Derivative thieno_pyridine->inhibition inhibition->cyt_bd inhibits

Cytochrome bd Oxidase Inhibition

InhA Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of M. tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.

G fas_ii_pathway Fatty Acid Synthase-II (FAS-II) Pathway enoyl_acp Enoyl-ACP fas_ii_pathway->enoyl_acp inhA InhA (Enoyl-ACP Reductase) enoyl_acp->inhA substrate acyl_acp Acyl-ACP inhA->acyl_acp reduces mycolic_acid Mycolic Acid Synthesis acyl_acp->mycolic_acid precursor cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall maintains thieno_pyridine This compound Derivative thieno_pyridine->inhibition inhibition->inhA inhibits

InhA Inhibition in the FAS-II Pathway

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and material science. Their unique chemical structure allows for diverse functionalization, leading to a broad range of biological activities. Further research into the precise physical properties of the core scaffold and the detailed mechanisms of action of its derivatives will undoubtedly pave the way for the development of novel therapeutic agents and advanced materials.

References

A Technical Guide to Thieno[3,2-b]pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[3,2-b]pyridin-3-amine, a heterocyclic compound with the molecular formula C7H6N2S, has garnered significant attention in medicinal chemistry and pharmaceutical sciences. Its unique fused ring structure serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. Derivatives of this core have demonstrated potent inhibitory activity against various protein kinases and have shown promise as anti-proliferative and anti-platelet agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in modern drug development. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of quantitative data and visualization of key signaling pathways.

Core Compound Properties

This compound is a pale yellow solid that serves as a crucial starting material and intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C7H6N2S[2][3]
Molecular Weight 150.20 g/mol [2][3]
CAS Number 120208-33-5[2][3]
Appearance Pale yellow solid[1]
Purity ≥98%[3]
Storage Conditions 4°C, protect from light[3]
XLogP3 1.3[2]
Hydrogen Bond Donors 1[2][3]
Hydrogen Bond Acceptors 3[2][3]
Topological Polar Surface Area 38.9 Ų[3]

Synthesis of this compound

The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through various synthetic routes, often employing multicomponent reactions like the Gewald reaction.[4][5][6][7][8] Below is a plausible experimental protocol for the synthesis of the parent compound based on established chemical principles for related structures.

Experimental Protocol 1: Synthesis via Gewald Reaction

This protocol describes a multi-step synthesis starting from readily available precursors to form the 2-aminothiophene ring, which is then further elaborated and cyclized to the thieno[3,2-b]pyridine core.

Materials:

  • 2-chloronicotinonitrile

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base (e.g., triethylamine)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Step 1: Knoevenagel Condensation: In a round-bottom flask, dissolve 2-chloronicotinonitrile (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol. Add a catalytic amount of morpholine and stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Step 2: Gewald Reaction: To the reaction mixture from Step 1, add elemental sulfur (1.1 equivalents). Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • Step 3: Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product, an ethyl 2-amino-3-cyano-thieno[2,3-b]pyridine derivative, can be purified by recrystallization or column chromatography.

  • Step 4: Hydrolysis and Decarboxylation: The purified product from Step 3 is suspended in a mixture of ethanol and aqueous potassium hydroxide solution. The mixture is heated at reflux for 8-12 hours to facilitate hydrolysis of the ester and nitrile groups, followed by decarboxylation.

  • Step 5: Final Product Isolation: After completion of the reaction, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.

Logical Workflow for Synthesis

G start Starting Materials (2-chloronicotinonitrile, Ethyl cyanoacetate) knoevenagel Knoevenagel Condensation (Base catalyst, Ethanol) start->knoevenagel gewald Gewald Reaction (Sulfur, Reflux) knoevenagel->gewald intermediate Ethyl 2-amino-3-cyano-thieno[2,3-b]pyridine derivative gewald->intermediate hydrolysis Hydrolysis & Decarboxylation (KOH, Ethanol/Water, Reflux) intermediate->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The Thieno[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting various enzymes and receptors.

Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[9][10] Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

  • VEGFR-2 Inhibition: Several substituted thieno[3,2-b]pyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

  • Src Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has also been used to develop inhibitors of Src family kinases. Src kinases are involved in signaling pathways that control cell proliferation, survival, migration, and invasion, and their overactivity is linked to cancer progression.[12]

Signaling Pathway: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Thieno_derivative Thieno[3,2-b]pyridine Derivative Thieno_derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-proliferative activity of thieno[3,2-b]pyridine derivatives against a variety of human tumor cell lines. Their mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Table 2: Anti-proliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives (Illustrative Examples)

Note: Data for the closely related thieno[2,3-b] isomer is often more readily available and provides insight into the potential of the broader thienopyridine class.

Compound IDCell LineActivity (IC50 / % Inhibition)Reference
Compound 6c HCT-116 (Colon Cancer)IC50: 11 nM[13]
Compound 8c HCT-116 (Colon Cancer)IC50: 15 nM[13]
Compound 8d HCT-116 (Colon Cancer)IC50: 24 nM[13]
Compound 6c MDA-MB-231 (Breast Cancer)IC50: 24 nM[13]
Compound 8c MDA-MB-231 (Breast Cancer)IC50: 21 nM[13]
Compound 8d MDA-MB-231 (Breast Cancer)IC50: 32 nM[13]
Compound 1 HeLa (Cervical Cancer)>50% cytotoxicity at 2.5 µM (48h)[14]
Compound 1 SiHa (Cervical Cancer)>50% cytotoxicity at 2.5 µM (48h)[14]

Signaling Pathway: Induction of Apoptosis

G Thieno_derivative Thieno[3,2-b]pyridine Derivative Cellular_Stress Cellular Stress (e.g., Kinase Inhibition) Thieno_derivative->Cellular_Stress Induces Mitochondria Mitochondria Cellular_Stress->Mitochondria Acts on Cytochrome_c Cytochrome c (Release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thienopyridines.

Key Experimental Methodologies

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2/Src)

This protocol provides a general framework for assessing the inhibitory activity of thieno[3,2-b]pyridine derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR-2 or Src kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Specific peptide substrate for the kinase

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound derivatives (test compounds) dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and the test compound dilutions. Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[15]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thieno[3,2-b]pyridine derivatives for a specific duration (e.g., 72 hours). Include vehicle controls (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12][16]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values for each compound.

Conclusion

This compound is a foundational scaffold in the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology, underscore its importance. The data and protocols presented in this guide offer a technical resource for researchers aiming to explore and expand upon the therapeutic potential of this promising heterocyclic system. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of thieno[3,2-b]pyridine derivatives to advance them into clinical development.

References

An In-depth Technical Guide to Thieno[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-3-amine, a heterocyclic amine containing a fused thiophene and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry and materials science. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as a kinase inhibitor.

Chemical and Physical Properties

The IUPAC name for this compound is This compound . It is a solid at room temperature and should be stored at 4°C, protected from light. Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 120208-33-5[1][2]
Molecular Formula C₇H₆N₂S[1][2]
Molecular Weight 150.20 g/mol [1][2]
Appearance Pale yellow solid
Purity ≥98% (Commercially available)[2]
SMILES C1=CC2=C(C(=CS2)N)N=C1[2]
InChIKey QNILVEIBHSZAQG-UHFFFAOYSA-N[1]
LogP 1.8785[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Synthesis and Characterization

A closely related synthesis for the isomeric 3-aminothieno[2,3-b]pyridines involves the reaction of a 2-thioxo-3-cyanopyridine with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide in DMF. This is followed by a base-promoted Thorpe-Ziegler isomerization[3][4]. Another approach describes a silicon-directed anionic cyclization to form the 3-aminothiophene ring fused to a pyridine[5].

Characterization Data

Mass Spectrometry: The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific ¹H and ¹³C NMR data for this compound is not provided in the searched literature, analysis of closely related derivatives, such as methyl 3-(phenylamino)thieno[3,2-b]pyridine-2-carboxylates, can offer insights into the expected chemical shifts. For instance, in a derivative, the protons of the pyridine and thiophene rings would appear in the aromatic region of the ¹H NMR spectrum, and the amino protons would likely appear as a broad singlet. The ¹³C NMR spectrum would show characteristic signals for the carbons of the fused heterocyclic system.

Biological Activity and Therapeutic Potential

The thieno[3,2-b]pyridine scaffold is a promising pharmacophore, particularly in the development of kinase inhibitors[6]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibition

Recent research has identified the thieno[3,2-b]pyridine core as a template for highly selective ATP-competitive kinase inhibitors. These compounds are of particular interest as they are not simple ATP mimetics but are anchored in the back pocket of the kinase active site. This unique binding mode can contribute to their high selectivity across the kinome[6]. Studies have shown that derivatives of this scaffold can be potent inhibitors of kinases such as Haspin, which is involved in mitosis[6].

While specific quantitative data for the kinase inhibitory activity of this compound itself is not yet available, its structural features suggest it could serve as a valuable starting point for the design of selective kinase inhibitors.

Potential Signaling Pathway Involvement

Given the role of thieno[3,2-b]pyridine derivatives as kinase inhibitors, it is plausible that this compound could modulate signaling pathways regulated by various kinases. The specific pathways would depend on the kinase(s) it or its derivatives inhibit. For example, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest and anti-proliferative effects.

A generalized workflow for identifying and characterizing the biological activity of a compound like this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization kinase_panel Kinase Panel Screening characterization->kinase_panel Test Compound cell_based_assays Cell-based Assays (e.g., Proliferation, Apoptosis) kinase_panel->cell_based_assays target_validation Target Validation (e.g., Western Blot, Cellular Thermal Shift Assay) cell_based_assays->target_validation Identified Hits pathway_analysis Signaling Pathway Analysis target_validation->pathway_analysis

References

The Diverse Biological Activities of Thienopyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered a significant amount of information covering the synthesis, various biological activities (antiplatelet, anticancer, anti-inflammatory, antimicrobial), quantitative data (IC50, MIC), experimental protocols, and signaling pathways of thienopyridine derivatives. I have found specific examples of experimental protocols being applied to thienopyridine derivatives, which will be very useful for the "Experimental Protocols" section. I also have enough information to create detailed DOT language diagrams for the key signaling pathways. The information on general synthetic routes like the Gewald reaction and Friedländer annulation will provide a solid foundation for the synthesis section. I believe I have sufficient information to fulfill all the core requirements of the user's request without needing further Google searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridine derivatives, a class of heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring, have emerged as a versatile scaffold in medicinal chemistry. Initially recognized for their potent antiplatelet activity, the therapeutic potential of thienopyridines has expanded to encompass a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of thienopyridine derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these promising compounds.

Antiplatelet Activity: The Cornerstone of Thienopyridine Therapeutics

The most well-established biological activity of thienopyridine derivatives is their ability to inhibit platelet aggregation, a crucial process in thrombosis. This activity is primarily mediated through the irreversible antagonism of the P2Y12 receptor, a key purinergic receptor on the platelet surface.

Mechanism of Action: P2Y12 Receptor Inhibition

Thienopyridines such as clopidogrel and prasugrel are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[1][2][3] The active metabolite then forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation.[4] This prevents the binding of adenosine diphosphate (ADP), a key platelet agonist, to the receptor.

Inhibition of the P2Y12 receptor disrupts the downstream signaling cascade that leads to platelet activation. Specifically, it prevents the Gi-protein-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP is associated with the inhibition of glycoprotein IIb/IIIa receptor activation, the final common pathway for platelet aggregation.

P2Y12_Inhibition cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP p-VASP VASP->pVASP GPIIbIIIa_active Active GPIIb/IIIa pVASP->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Mechanism of P2Y12 receptor inhibition by thienopyridine derivatives.

Quantitative Data: Inhibition of Platelet Aggregation

The antiplatelet efficacy of thienopyridine derivatives is typically quantified by measuring the inhibition of ADP-induced platelet aggregation.

DerivativeAssayEndpointValueReference
Clopidogrel Light Transmission Aggregometry% InhibitionVaries with dose and individual metabolism[1]
Prasugrel Light Transmission Aggregometry% InhibitionGenerally more potent and consistent than clopidogrel[1]
Experimental Protocols: Platelet Aggregation Assay

Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet function.

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. A second centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) yields PPP.

  • Assay Procedure:

    • The absorbance of the PRP is set to 0% light transmission and the PPP to 100%.

    • A platelet agonist, such as ADP, is added to the PRP.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

    • The change in light transmission over time is recorded by an aggregometer.

  • Data Analysis: The maximum percentage of aggregation is determined and compared between treated and untreated samples to calculate the percentage of inhibition.

Workflow for Light Transmission Aggregometry.

Anticancer Activity: A New Frontier for Thienopyridines

Recent research has highlighted the potential of thienopyridine derivatives as anticancer agents, with several compounds demonstrating significant cytotoxic and anti-angiogenic effects. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Targeting Kinase Signaling Pathways

Several thienopyridine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Some thienopyridine derivatives act as potent inhibitors of VEGFR-2 kinase activity.[5][6] They typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the PLCγ-PKC and PI3K-Akt pathways, which are involved in endothelial cell proliferation, migration, and survival.[5]

VEGFR2_Inhibition cluster_endothelial Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno Thienopyridine Derivative Thieno->VEGFR2 Inhibits Kinase Activity PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Proliferation PKC->Proliferation Migration Migration Akt->Migration Survival Survival Akt->Survival

VEGFR-2 signaling inhibition by thienopyridine derivatives.

c-Met Inhibition: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Novel thienopyridine derivatives have been designed as c-Met kinase inhibitors, demonstrating potent activity against various cancer cell lines.[7]

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another RTK that is often overexpressed or mutated in cancer, leading to uncontrolled cell growth. Thienopyridine-based compounds have been developed as EGFR inhibitors, showing promise in preclinical studies.

Quantitative Data: Anticancer Activity

The anticancer activity of thienopyridine derivatives is typically evaluated in vitro using cytotoxicity assays on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Derivative ClassCancer Cell LineIC50 (µM)TargetReference
Thieno[2,3-b]pyridinesA549 (Lung)0.005c-Met[7]
Hela (Cervical)2.833c-Met[7]
MCF-7 (Breast)13.581c-Met[7]
Thieno[3,2-b]pyridinesVariousLow nM rangec-Met, VEGFR-2[8]
ThienopyrimidinesHCT-116 (Colon)2.80VEGFR-2[9]
HepG2 (Liver)4.10VEGFR-2[9]
MCF-7 (Breast)22.12 - 37.78-[10]
Experimental Protocols: In Vitro Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thienopyridine derivative for a specific duration (e.g., 48 or 72 hours).[11]

  • MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several thienopyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of thienopyridines are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), by suppressing the expression of inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines like RAW 264.7.

Derivative ClassCell LineIC50 (µM)Target
ThienopyridinesRAW 264.7VariesNO Production
Experimental Protocols: In Vitro and In Vivo Anti-inflammatory Assays

In Vitro: Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the thienopyridine derivative for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[12][13]

  • Incubation: The cells are incubated for an extended period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite levels in treated and untreated (LPS-stimulated) cells.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound (thienopyridine derivative) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw of the animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity

Thienopyridine derivatives have also shown potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)
ThienopyridinesStaphylococcus aureusVaries
Escherichia coliVaries
Candida albicansVaries
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilutions: Serial twofold dilutions of the thienopyridine derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Thienopyridine Derivatives

Several synthetic strategies have been developed for the construction of the thienopyridine core. Two of the most common methods are the Gewald reaction and the Friedländer annulation.

  • Gewald Reaction: This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene, which can then be further cyclized to form the thienopyridine ring system.[13][15][17][24][25]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form the pyridine ring of the thienopyridine scaffold.[6][26][27]

Other synthetic routes often involve the construction of either the thiophene ring onto a pre-existing pyridine ring or the pyridine ring onto a thiophene precursor.[7][24][28][29][30][31][32][33]

Conclusion

Thienopyridine derivatives represent a privileged scaffold in medicinal chemistry with a broad and expanding spectrum of biological activities. While their role as antiplatelet agents is well-established and clinically significant, their emerging potential as anticancer, anti-inflammatory, and antimicrobial agents opens up new avenues for therapeutic development. This technical guide has provided a comprehensive overview of these activities, including their underlying mechanisms, quantitative data, and the experimental protocols used for their evaluation. Continued research into the structure-activity relationships and mechanisms of action of novel thienopyridine derivatives is crucial for unlocking their full therapeutic potential and bringing new and effective treatments to the clinic.

References

The Thieno[3,2-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyridine scaffold, including its synthesis, diverse biological activities, and detailed experimental protocols for its evaluation.

Chemical Properties and Synthesis

The thieno[3,2-b]pyridine scaffold consists of a thiophene ring fused to a pyridine ring. This fusion imparts a rigid and planar structure, which can be strategically functionalized at various positions to optimize interactions with biological targets. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, contributing to high kinome-wide selectivity.[1][2]

A common and efficient method for the synthesis of substituted thieno[3,2-b]pyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the scaffold, enabling the exploration of structure-activity relationships (SAR).[3]

Biological Activities

Thieno[3,2-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of thieno[3,2-b]pyridine-based anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers.[4][5] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

One notable class of anticancer thieno[3,2-b]pyridines is the methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Several compounds in this series have shown significant growth inhibitory effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[5]

Kinase Inhibition

The thieno[3,2-b]pyridine scaffold has proven to be particularly effective in the design of protein kinase inhibitors. Its ability to serve as a template for ATP-competitive inhibitors has led to the discovery of potent and selective inhibitors for a variety of kinases, including:

  • c-Met and VEGFR2: Thieno[3,2-b]pyridine derivatives have been developed as dual inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases that are crucial for tumor angiogenesis and metastasis. These compounds have shown inhibitory activity in the low nanomolar range.[6][7]

  • Haspin: Selective inhibitors of Haspin kinase, a key regulator of mitosis, have been developed based on the thieno[3,2-b]pyridine core. The compound MU1920 is a notable example of a quality chemical probe for Haspin.[1][8]

  • Pim-1 Kinase: Derivatives of this scaffold have also been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[9]

  • Other Kinases: The versatility of the scaffold has also been explored for targeting other kinases, such as Cyclin-Dependent Kinase-Like (CDKL) kinases.[1][8]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative thieno[3,2-b]pyridine derivatives.

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [5]

CompoundRGI50 (μM) MDA-MB-231GI50 (μM) MDA-MB-468
2a Phenyl> 50> 50
2b 4-Methylphenyl> 50> 50
2c 4-Methoxyphenyl25.030.5
2d 4-(Trifluoromethyl)phenyl14.018.0
2e 4-Chlorophenyl13.015.0
2f 4-Cyanophenyl> 50> 50
2g Pyridin-4-yl15.022.0
2h Furan-3-yl> 50> 50

Table 2: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Derivatives

Compound ID/SeriesTarget KinaseIC50Reference
Thieno[3,2-b]pyridine derivativesc-MetLow nanomolar range[6][7]
Thieno[3,2-b]pyridine derivativesVEGFR2Low nanomolar range[6][7]
MU1920HaspinNot specified, highly selective[1][8]
Thieno[2,3-b]pyridine derivative 8dPIM-10.019 µM[9]
Thieno[2,3-b]pyridine derivative 5bPIM-10.044 µM[9]
LCB03-0110VEGFR-2, c-SRC, TIE-2Not specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thieno[3,2-b]pyridine derivatives.

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (General Suzuki-Miyaura Coupling Protocol)[3]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)

  • (Hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%)

  • K₂CO₃ (6.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the corresponding (hetero)aryl boron derivative, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add a 3:1 mixture of DME and water.

  • Heat the reaction mixture at 100 °C for 3–4.5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol for c-Met and VEGFR2)

This protocol is a generalized procedure based on luminescence-based kinase assays.[11]

Materials:

  • Recombinant human c-Met or VEGFR2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Thieno[3,2-b]pyridine test compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the diluted test compound and the kinase to the wells of the assay plate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.

Sulforhodamine B (SRB) Assay for Anticancer Activity[12]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Thieno[3,2-b]pyridine test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates with water to remove the TCA and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Annexin V Apoptosis Assay[11][13]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining[14][15]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by thieno[3,2-b]pyridine inhibitors and a typical experimental workflow.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 Thieno_Pyridine Thieno[3,2-b]pyridine Inhibitor Thieno_Pyridine->cMet Inhibits GAB1 GAB1 GRB2->GAB1 SOS SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration

Caption: c-Met Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Thieno_Pyridine Thieno[3,2-b]pyridine Inhibitor Thieno_Pyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Thieno[3,2-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Proliferation Antiproliferative Assay (GI50) Purification->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Proliferation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cell_Proliferation->Cell_Cycle_Assay Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Drug Discovery Workflow.

References

Methodological & Application

Synthesis Protocol for Thieno[3,2-b]pyridin-3-amine: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Thieno[3,2-b]pyridin-3-amine, in particular, serves as a crucial building block for the synthesis of potent and selective protein kinase inhibitors.[2][3] Protein kinases are key regulators of numerous cellular processes, and their aberrant activity is implicated in various diseases, most notably cancer.[3][4]

Derivatives of the thieno[3,2-b]pyridine core have been identified as highly selective inhibitors of underexplored protein kinases, such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[2][3][4] These inhibitors are often ATP-competitive but not ATP-mimetic, anchoring to the back pocket of the kinase active site, which contributes to their high selectivity.[2][3] The development of such selective kinase inhibitors is a significant goal in drug discovery, offering the potential for targeted therapies with reduced off-target effects.

Beyond its role in cancer therapy, this compound and its derivatives are utilized in various research and industrial applications. This versatile compound is a key intermediate in the development of pharmaceuticals for neurological disorders.[1] In the field of materials science, it contributes to the creation of advanced materials like conductive polymers for electronics and energy storage.[1] Its utility also extends to agricultural chemistry in the formulation of pesticides and herbicides, as well as in biochemical research for enzyme inhibition studies and the development of diagnostic tools.[1]

Featured Application: Inhibition of Haspin Kinase Signaling Pathway

Several potent and selective inhibitors based on the thieno[3,2-b]pyridine scaffold have been developed to target Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin kinase disrupts this process, leading to mitotic arrest and potential therapeutic benefit in oncology.

Haspin_Signaling_Pathway cluster_0 Mitotic Progression cluster_1 Inhibition by Thieno[3,2-b]pyridine Derivative Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylation Mitotic_Arrest Mitotic Arrest Haspin_Kinase->Mitotic_Arrest H3T3ph Phosphorylated Histone H3 (H3T3ph) Chromosomal_Alignment Proper Chromosomal Alignment H3T3ph->Chromosomal_Alignment Mitosis Successful Mitosis Chromosomal_Alignment->Mitosis Thieno_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_inhibitor->Haspin_Kinase Inhibition

Figure 1: Inhibition of the Haspin Kinase Signaling Pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-hydroxythieno[3,2-b]pyridine.

Materials:

  • 3-hydroxythieno[3,2-b]pyridine

  • Ammonium bisulfite

  • Ammonia solution

  • Water

  • Benzene

  • Sealed reaction tube

  • Heating apparatus

  • Filtration apparatus

  • Recrystallization apparatus

Procedure: [5]

  • A mixture of 2 grams of 3-hydroxythieno[3,2-b]pyridine and 39 mL of a saturated aqueous solution of ammonium bisulfite containing 10% of its volume of a concentrated ammonia solution is prepared.

  • The reaction mixture is heated in a sealed tube at 150°C for 20 hours.

  • After cooling, the sealed tube is carefully opened, and the contents are washed out with 100 mL of water.

  • The resulting solution is filtered to remove any insoluble material.

  • The filtrate is concentrated to a smaller volume and cooled to induce crystallization.

  • The crude product is collected by filtration.

  • Purification is achieved by recrystallization from benzene.

  • The final product, this compound, is obtained as a crystalline solid.

Expected Yield and Characterization:

The protocol is expected to yield the desired product with the following characteristics:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₆N₂S150.2092Pale yellow solid

Elemental Analysis (Calculated): C, 55.97%; H, 4.02%; N, 18.65%; S, 21.34%. Elemental Analysis (Found): C, 55.79%; H, 4.23%; N, 18.23%; S, 21.21%.[5]

Data Summary

The thieno[3,2-b]pyridine scaffold is a versatile core for the development of highly selective kinase inhibitors. The table below summarizes the activity of a representative inhibitor from this class.

Compound IDTarget KinaseIC₅₀ (nM)
MU1920HaspinData not available

Note: While the specific IC₅₀ for MU1920 is not publicly available in the provided search results, it is described as a highly selective inhibitor suitable for in vivo applications.[2][3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of selective protein kinase inhibitors. The synthetic protocol provided allows for its preparation, opening avenues for the exploration of novel therapeutics targeting kinases such as Haspin. The continued investigation of this scaffold holds significant promise for the development of targeted therapies in oncology and other disease areas.

References

Application Notes and Protocols: Friedländer Annulation for Thieno[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules. The Friedländer annulation is a classic and efficient condensation reaction for the synthesis of quinolines and related fused pyridine systems. This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis. By utilizing an aminothiophene precursor, this versatile reaction can be adapted for the synthesis of the thieno[3,2-b]pyridine core, providing a direct and atom-economical route to this important heterocyclic system.

Principle of the Reaction

The Friedländer synthesis for thieno[3,2-b]pyridines commences with the reaction of a 3-amino-2-formylthiophene (or a 3-amino-2-acylthiophene) with a ketone or other carbonyl compound possessing an α-methylene group. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thieno[3,2-b]pyridine ring system. The choice of catalyst (acid or base) can influence the reaction mechanism and outcome.[1][2]

Applications in Drug Development

Thienopyridine derivatives, including the thieno[3,2-b]pyridine isomer, are of significant interest in drug development due to their diverse pharmacological activities. They have been investigated as anti-cancer, anti-inflammatory, anti-infective, antiviral, and antimicrobial agents. Furthermore, these compounds have shown potential in treating cardiovascular and central nervous system (CNS) diseases. The ability of the thieno[3,2-b]pyridine core to act as a bioisostere for other aromatic systems and to engage in key interactions with biological targets makes it a valuable scaffold for the design of novel therapeutics.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized reaction mechanism of the Friedländer annulation and a typical experimental workflow for the synthesis of thieno[3,2-b]pyridines.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 3-Amino-2-formylthiophene I1 Aldol Adduct / Schiff Base R1->I1 + R2, Catalyst R2 Ketone (with α-methylene group) I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Thieno[3,2-b]pyridine I2->P - H2O (Dehydration)

Fig. 1: Generalized Reaction Mechanism

Experimental_Workflow A Reactant Mixing (3-Amino-2-formylthiophene, Ketone, Solvent, Catalyst) B Reaction Heating (Reflux or Microwave) A->B Heat C Reaction Monitoring (TLC or LC-MS) B->C Time D Work-up (Quenching, Extraction) C->D Completion E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

References

Synthetic Strategies for Thieno[3,2-b]pyridin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 3-aminothieno[3,2-b]pyridine, in particular, have garnered significant interest as potential therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various thieno[3,2-b]pyridin-3-amine derivatives, summarizing key quantitative data and illustrating the synthetic workflows.

Overview of Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be primarily achieved through intramolecular cyclization strategies. Key approaches include variations of the Thorpe-Ziegler reaction and Gewald-type syntheses, starting from appropriately substituted pyridine precursors. These methods offer versatile routes to a range of functionalized derivatives.

A prominent and effective strategy involves the reaction of substituted 2-halopicolinonitriles with α-mercaptoacetates, leading directly to the 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold. This intermediate serves as a versatile platform for further functionalization.

Key Synthetic Pathways

Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates

This method provides a direct route to the core structure, which can be further modified. The synthesis commences with a nucleophilic aromatic substitution reaction on a 2-halopicolinonitrile with methyl thioglycolate, followed by a base-mediated intramolecular cyclization.

Workflow for the Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates

start 2-Halopicolinonitrile (e.g., 3-fluoro or 3-nitro) intermediate1 S-alkylation Intermediate start->intermediate1 DMF reagent1 Methyl Thioglycolate reagent1->intermediate1 cyclization Intramolecular Thorpe-Ziegler Cyclization intermediate1->cyclization base Base (e.g., KOH) base->cyclization product Methyl 3-aminothieno[3,2-b]pyridine -2-carboxylate cyclization->product

Caption: Synthesis of the core scaffold via S-alkylation and Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate [1]

  • Reaction Setup: To a solution of the appropriate 2-halopicolinonitrile (e.g., 3-fluoropicolinonitrile or 3-nitropicolinonitrile) in dimethylformamide (DMF), add methyl thioglycolate.

  • Addition of Base: Cool the mixture and add an aqueous solution of potassium hydroxide (KOH) dropwise, maintaining the temperature below 20°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup: Pour the reaction mixture into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.

Synthesis of N-Aryl-3-aminothieno[3,2-b]pyridine-2-carboxamides

Building upon the thieno[2,3-b]pyridine synthesis, a similar Thorpe-Ziegler approach can be envisioned for the [3,2-b] isomer, starting from 3-mercaptopyridine derivatives. The general principle involves S-alkylation followed by base-catalyzed cyclization.

Workflow for N-Aryl-3-aminothieno[3,2-b]pyridine-2-carboxamide Synthesis

start 3-Mercaptopyridine -2-carbonitrile intermediate1 S-Alkylated Intermediate start->intermediate1 DMF reagent1 N-Aryl-2-chloroacetamide reagent1->intermediate1 cyclization Thorpe-Ziegler Cyclization intermediate1->cyclization base Base (e.g., KOH) base->cyclization product N-Aryl-3-aminothieno[3,2-b]pyridine -2-carboxamide cyclization->product

Caption: General Thorpe-Ziegler approach for N-Aryl carboxamide derivatives.

Experimental Protocol: General Procedure for N-Aryl-3-aminothieno[2,3-b]pyridine-2-carboxamides (Adaptable for [3,2-b] Isomers) [2][3]

  • Reaction Setup: To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • S-Alkylation: Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Cyclization: Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) and stir the mixture for 0.5–1 hour until a precipitate is formed.

  • Isolation: Filter the yellow solid, wash with cold aqueous ethanol, and dry to give the 3-aminothieno[2,3-b]pyridine-2-carboxamides in yields typically ranging from 67–84%.[2][3]

Quantitative Data Summary

The following tables summarize the yields and melting points for representative this compound derivatives synthesized via the described methods.

Table 1: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates [4]

CompoundAr-GroupYield (%)Melting Point (°C)
2a Phenyl74152-154
2g Pyridin-4-yl66192-193

Table 2: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides (Illustrative for Thorpe-Ziegler Approach) [2][3]

CompoundR-GroupAr-GroupYield (%)Melting Point (°C)
30e 4,6-dimethyl4-fluorophenyl83208-209
30f 4-(methoxymethyl)-6-methyl4-methoxyphenyl69169-171

Conclusion

The synthetic routes outlined provide robust and versatile methods for accessing a variety of this compound derivatives. The Thorpe-Ziegler and related cyclization reactions are particularly powerful for constructing the core heterocyclic system. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel thienopyridine-based compounds for pharmaceutical and materials science applications. Further exploration of these synthetic strategies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities.

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The thieno[3,2-b]pyridin-3-amine core structure serves as a versatile template for the design of ATP-competitive inhibitors that can target a range of protein kinases with high affinity and selectivity. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of derivatives and in vitro kinase inhibition assays, and a summary of reported biological activities.

Core Structure

The foundational structure of the scaffold is this compound. Its rigid, bicyclic nature provides a stable platform for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_workflow Kinase Inhibitor Screening Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D Lead Optimization C->D D->A Iterative Design E In Vivo Studies D->E G cluster_haspin Haspin Signaling in Mitosis Haspin Haspin Kinase H3T3 Histone H3 Haspin->H3T3 phosphorylates H3T3ph Phosphorylated H3T3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC recruits to Centromere Centromere CPC->Centromere localizes at ChromosomeSeg Proper Chromosome Segregation Centromere->ChromosomeSeg ensures Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->Haspin inhibits G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates RAS RAS-MAPK Pathway cMet->RAS PI3K PI3K-AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration STAT->Migration Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->cMet inhibits G cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds & activates PLCG PLCγ-PKC-MAPK Pathway VEGFR2->PLCG PI3K PI3K-Akt Pathway VEGFR2->PI3K Proliferation Endothelial Cell Proliferation PLCG->Proliferation Survival Endothelial Cell Survival PI3K->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->VEGFR2 inhibits

Application Notes and Protocols for Thieno[3,2-b]pyridin-3-amine in Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold has emerged as a promising heterocyclic core in the discovery of novel antitumor agents. Derivatives of Thieno[3,2-b]pyridin-3-amine, in particular, have demonstrated significant antiproliferative activity across a range of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, with some derivatives acting as potent and selective inhibitors of key oncogenic proteins, such as Haspin kinase.[1][2][3][4] This document provides a summary of the antitumor activity of selected this compound derivatives, detailed protocols for their in vitro evaluation, and a visual representation of their proposed mechanism of action.

Antitumor Activity of this compound Derivatives

Substituted aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have shown potent growth inhibitory effects against various human tumor cell lines. The antiproliferative activity is typically evaluated using the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. The GI50 value, the concentration required to inhibit cell growth by 50%, is a standard metric for comparison.

Table 1: Growth Inhibitory Activity (GI50, µM) of Selected this compound Derivatives
Compound IDMCF-7 (Breast)A375-C5 (Melanoma)NCI-H460 (Lung)HepG2 (Liver)MDA-MB-231 (Breast)MDA-MB-468 (Breast)Non-tumorigenic Cells (MCF-12A)Reference
Compound 1 1.40 ± 0.201.30 ± 0.101.40 ± 0.401.63 ± 0.09--12.49 ± 0.09 (PLP1)Molecules 2012, 17, 3835
Compound 2 >125111.80 ± 5.00>125>125-->125 (PLP1)Molecules 2012, 17, 3835
Compound 3 33.80 ± 1.7026.00 ± 2.3031.30 ± 2.9099.26 ± 0.92--61.27 ± 1.83 (PLP1)Molecules 2012, 17, 3835
Compound 2e ----13>25>25Molecules 2017, 22, 1133[5]

Data presented as mean ± standard deviation. A lower GI50 value indicates higher potency. Non-tumorigenic cell lines (PLP1: Porcine Liver Primary cells; MCF-12A: Human Breast Epithelial) are used to assess selectivity.

Mechanism of Action

The antitumor effects of this compound derivatives are attributed to their ability to induce cell cycle arrest and apoptosis.[2] Studies on promising compounds have revealed alterations in the cell cycle profile of cancer cells, often characterized by a decrease in the percentage of cells in the G0/G1 phase and an accumulation in other phases, leading to the induction of programmed cell death.

Furthermore, the thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][3] One such target is the serine/threonine kinase Haspin, which plays a crucial role in mitosis.[3] Inhibition of Haspin by thieno[3,2-b]pyridine derivatives can disrupt mitotic progression, ultimately leading to cell death in cancerous cells.

Proposed Signaling Pathway for Haspin Kinase Inhibition

G Compound This compound Derivative Haspin Haspin Kinase Compound->Haspin Inhibition H3T3ph Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Phosphorylates MitoticDefects Mitotic Defects (e.g., chromosome misalignment) Haspin->MitoticDefects Prevents AuroraB Aurora B Kinase Localization H3T3ph->AuroraB Recruits AuroraB->MitoticDefects Corrects CellCycleArrest Cell Cycle Arrest MitoticDefects->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives as Haspin kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures.[6][7]

Objective: To determine the growth inhibitory effect of test compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water and air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods.[8][9][10][11]

Objective: To analyze the effect of test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS), cold

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is a standard procedure for assessing apoptosis.[12][13][14][15][16]

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Experimental Workflow Diagram

G Start Start: Cancer Cell Lines SRB Protocol 1: SRB Cytotoxicity Assay Start->SRB GI50 Determine GI50 Value SRB->GI50 CellTreatment Treat Cells with GI50 Concentration GI50->CellTreatment CellCycle Protocol 2: Cell Cycle Analysis (PI Staining) CellTreatment->CellCycle Apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) CellTreatment->Apoptosis DataAnalysis Data Analysis and Interpretation CellCycle->DataAnalysis Apoptosis->DataAnalysis

Caption: A typical experimental workflow for evaluating the antitumor properties of this compound derivatives.

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-3-amine in the Development of Diagnostic Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyridin-3-amine and its derivatives represent a versatile heterocyclic scaffold with significant potential in the development of novel diagnostic tools.[1] This scaffold has been explored for its utility in creating diagnostic agents for early disease detection and monitoring.[1] The unique structural and electronic properties of the thieno[3,2-b]pyridine core make it an attractive starting point for the design of targeted probes for various biomarkers, including protein kinases and receptors involved in neurological disorders. These application notes provide an overview of the potential uses of this compound in diagnostics, focusing on the development of fluorescent kinase activity probes and Positron Emission Tomography (PET) tracers for neuroinflammation. Detailed, albeit adapted, experimental protocols are provided to guide researchers in the synthesis and evaluation of these diagnostic agents.

Application 1: Fluorescent Probes for Kinase Activity Profiling

Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Thieno[3,2-b]pyridine derivatives have been identified as potent and selective kinase inhibitors, making them an excellent scaffold for the development of fluorescent probes to visualize and quantify kinase activity in biological samples.[2][3] These probes can be designed to be "turn-on" fluorescent sensors, where fluorescence is enhanced upon binding to the target kinase, allowing for the specific detection of kinase activity in cell lysates or even in living cells.

Principle

A fluorescent probe based on the thieno[3,2-b]pyridine scaffold can be synthesized by attaching a fluorophore to a derivative that has a high affinity for a specific kinase. The design can incorporate a mechanism where the fluorescence is quenched in the unbound state and is restored upon binding to the kinase's active site. This allows for the direct visualization of kinase activity and can be a valuable tool in cancer diagnostics and for monitoring the efficacy of kinase inhibitor drugs.

Quantitative Data Summary

While specific diagnostic performance data for this compound-based fluorescent probes is not yet widely published, the inhibitory activity of derivatives against various kinases provides a strong indication of their potential for high-affinity and selective binding. The following table summarizes the half-maximal inhibitory concentrations (IC50) of some thieno[3,2-b]pyridine derivatives against therapeutically relevant kinases. Lower IC50 values suggest a higher affinity of the scaffold for the target kinase, a key parameter for a diagnostic probe.

Compound IDTarget KinaseIC50 (µM)Reference Cell Line
MU1920 Haspin< 0.1HeLa
Compound 2e Not SpecifiedGI50: 13MDA-MB-231
Compound 19 Cyt-bd6 - 18M. tuberculosis

Note: GI50 represents the concentration causing 50% growth inhibition and serves as an indicator of cellular potency. IC50 values against specific kinases are crucial for probe development.

Experimental Protocols

Protocol 1: Synthesis of a Generic Thieno[3,2-b]pyridine-based Fluorescent Kinase Probe

This protocol describes a general strategy for the synthesis of a fluorescent kinase probe starting from a functionalized Thieno[3,2-b]pyridine derivative.

  • Synthesis of a Functionalized Thieno[3,2-b]pyridine Core:

    • Begin with a suitable precursor, such as methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.

    • Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce a reactive handle (e.g., an amino or hydroxyl group) at a specific position on the pyridine or thiophene ring.[4][5] This handle will be used for fluorophore conjugation.

  • Fluorophore Conjugation:

    • Select a suitable fluorophore with excitation and emission wavelengths appropriate for biological imaging (e.g., a derivative of fluorescein, rhodamine, or a BODIPY dye).

    • Activate the fluorophore with a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) that will react with the functional handle on the thieno[3,2-b]pyridine core.

    • React the functionalized thieno[3,2-b]pyridine with the activated fluorophore in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA) at room temperature for 2-4 hours.

  • Purification and Characterization:

    • Purify the resulting fluorescent probe using column chromatography on silica gel.

    • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

    • Determine the photophysical properties of the probe, including its absorption and emission spectra, quantum yield, and molar extinction coefficient.

Protocol 2: In Vitro Kinase Activity Assay using a Fluorescent Probe

  • Prepare Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Set up the Assay: In a 96-well plate, add the kinase of interest, the fluorescent probe at a concentration below its Kd, and a peptide substrate specific for the kinase.

  • Initiate the Reaction: Add ATP to the wells to initiate the kinase reaction.

  • Measure Fluorescence: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: The rate of fluorescence increase is proportional to the kinase activity. Compare the results to control wells lacking the kinase or ATP.

Visualization

Diagram 1: Proposed Mechanism of a "Turn-On" Fluorescent Kinase Probe

G cluster_unbound Unbound State cluster_bound Bound State Probe_unbound Thieno[3,2-b]pyridine Probe (Fluorescence Quenched) Fluorophore_quenched Fluorophore Probe_unbound->Fluorophore_quenched Energy Transfer Quencher Quencher Kinase Target Kinase (Active Site) Probe_unbound->Kinase Conformational Change Fluorophore_active Fluorophore (Fluorescent) Fluorophore_quenched->Fluorophore_active Fluorescence 'Turn-On' Probe_bound Thieno[3,2-b]pyridine Probe Kinase->Probe_bound Binding

Caption: Conformational change upon binding to the kinase active site separates the fluorophore and quencher, resulting in fluorescence emission.

Application 2: PET Tracers for Neuroinflammation Imaging

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The purinergic receptor P2Y12 is highly expressed on microglia, the resident immune cells of the brain, and its levels can indicate the activation state of these cells. While direct PET tracers based on this compound are still under development, the closely related thienopyrimidine scaffold has been successfully used to create PET tracers for imaging the P2Y12 receptor.[6][7][8] This suggests that this compound is a promising starting point for developing novel P2Y12-targeting PET tracers.

Principle

A PET tracer is a biologically active molecule that is labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). When introduced into the body, the tracer accumulates in tissues expressing the target of interest. The emitted positrons annihilate with electrons, producing two gamma rays that can be detected by a PET scanner, allowing for the three-dimensional visualization and quantification of the target's distribution and density. A Thieno[3,2-b]pyridine-based PET tracer targeting the P2Y12 receptor could provide a non-invasive method to assess neuroinflammation in vivo.

Quantitative Data Summary

The following table presents key data for a thienopyrimidine-based P2Y12 PET tracer, which can serve as a benchmark for the development of new tracers from the this compound scaffold.

Tracer IDRadionuclideRadiochemical Yield (%)Molar Activity (GBq/µmol)Target
[11C]2 Carbon-1110 ± 393 ± 49P2Y12R
[18F]3 Fluorine-189 ± 270 ± 14P2Y12R
Experimental Protocols

Protocol 3: Radiosynthesis of a [11C]-labeled Thieno[3,2-b]pyridine PET Tracer (Adapted from Thienopyrimidine Synthesis)

This protocol is an adapted procedure for the radiosynthesis of a putative [11C]-labeled Thieno[3,2-b]pyridine PET tracer.

  • Precursor Synthesis:

    • Synthesize a precursor molecule from this compound that has a suitable leaving group (e.g., a hydroxyl or a halogen) for the radiolabeling reaction. For example, a derivative with a desmethyl- or desethyl- group that can be methylated with [11C]CH3I or [11C]CH3OTf.

  • [11C]-Labeling:

    • Produce [11C]CO2 via a cyclotron.

    • Convert [11C]CO2 to a reactive methylating agent, such as [11C]CH3I or [11C]CH3OTf.

    • Dissolve the precursor in a suitable solvent (e.g., DMF or acetone) and add a base (e.g., NaOH or K2CO3).

    • Bubble the [11C]CH3I or [11C]CH3OTf through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes in a sealed reaction vessel.[6]

  • Purification:

    • Quench the reaction with a suitable solvent.

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled tracer.

  • Formulation and Quality Control:

    • Formulate the purified tracer in a physiologically compatible solution (e.g., saline with a small amount of ethanol).

    • Perform quality control tests to determine the radiochemical purity, molar activity, and sterility of the final product.

Protocol 4: In Vivo PET Imaging in a Rodent Model of Neuroinflammation

  • Animal Model: Use a well-established rodent model of neuroinflammation (e.g., lipopolysaccharide-induced inflammation).

  • Tracer Administration: Anesthetize the animal and inject the radiolabeled Thieno[3,2-b]pyridine tracer intravenously.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI or CT).

    • Draw regions of interest (ROIs) on the brain images to quantify the tracer uptake in different brain regions.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential of the tracer.

  • Blocking Studies: To confirm target specificity, pre-administer a non-radioactive P2Y12 receptor antagonist before injecting the radiotracer and observe the reduction in tracer uptake in the brain.

Visualization

Diagram 2: Workflow for the Development and Evaluation of a Thieno[3,2-b]pyridine-based PET Tracer

G cluster_dev Tracer Development cluster_eval Tracer Evaluation Start This compound Precursor Precursor Synthesis Start->Precursor Chemical Modification Radiolabeling Radiolabeling with 11C or 18F Precursor->Radiolabeling Reaction with Radionuclide Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC InVitro In Vitro Autoradiography QC->InVitro Validated Tracer InVivo In Vivo PET Imaging in Animal Model InVitro->InVivo Promising Candidate Blocking Blocking Studies InVivo->Blocking DataAnalysis Data Analysis and Quantification Blocking->DataAnalysis

Caption: A streamlined workflow for the development and preclinical evaluation of a novel Thieno[3,2-b]pyridine-based PET tracer.

References

Application Notes and Protocols for C-N Coupling with Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the construction of these C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution. This document provides detailed protocols and application notes for the C-N coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with aryl and heteroaryl halides, a key transformation for the generation of diverse compound libraries for drug discovery.

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig C-N coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various aryl bromides. The data is compiled from studies by Queiroz, Calhelha, and coworkers, which demonstrate the successful application of this methodology.[1][2]

Table 1: Buchwald-Hartwig C-N Coupling of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with Bromonitrobenzenes [1]

EntryAryl BromideProductYield (%)
11-Bromo-2-nitrobenzeneMethyl 3-(2-nitrophenylamino)thieno[3,2-b]pyridine-2-carboxylateHigh
21-Bromo-3-nitrobenzeneMethyl 3-(3-nitrophenylamino)thieno[3,2-b]pyridine-2-carboxylateHigh
34-Bromo-3-nitroanisoleMethyl 3-(4-methoxy-2-nitrophenylamino)thieno[3,2-b]pyridine-2-carboxylate82

Reaction Conditions: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.), bromonitrobenzene (1.1 equiv.), Pd(OAc)₂, Xantphos, Cs₂CO₃ (2.0 equiv.), in dry dioxane at 120 °C for 2 hours under an argon atmosphere.[1]

Table 2: Optimization of Buchwald-Hartwig Coupling of a Related 6-Bromothienopyridine with 2-Aminobenzothiazole

EntryCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10060
2Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane10055
3Pd₂(dba)₃ / DavePhosCs₂CO₃Dioxane10048
4Pd(OAc)₂ / XantphosK₂CO₃Toluene11045

This table illustrates the typical screening of catalysts and ligands for similar thienopyridine systems and is intended to serve as a guide for optimization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

This protocol is adapted from the successful synthesis of di(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.[1][2]

Materials:

  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

  • Aryl or heteroaryl bromide (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 15 mol%)

  • Xantphos (e.g., 18 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Argon or nitrogen gas supply

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add cesium carbonate (2.0 equiv.), palladium(II) acetate (15 mol%), and Xantphos (18 mol%).

  • Add methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.) and the aryl or heteroaryl bromide (1.1 equiv.) to the Schlenk tube.

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 2 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Protocol 2: Alternative Copper-Catalyzed C-N Coupling (Ullmann-type Reaction)

For substrates that may be sensitive to the conditions of palladium catalysis, a copper-catalyzed Ullmann-type reaction can be an effective alternative. This protocol is a general guideline based on modern Ullmann coupling procedures.

Materials:

  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

  • Aryl or heteroaryl iodide or bromide (1.2 equivalents)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • A suitable ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (e.g., 20 mol%)

  • A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous solvent, such as dimethylformamide (DMF) or dioxane

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), copper(I) iodide (10 mol%), the ligand (20 mol%), and the base (2.0 equiv.).

  • Add the anhydrous solvent.

  • Flush the vessel with an inert gas (argon or nitrogen) and seal.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 140 °C, with stirring, for 12 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure C-N coupled product.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_vessel Dry Schlenk Tube under Inert Atmosphere add_solids Add Pd Catalyst, Ligand, and Base prep_vessel->add_solids add_reactants Add Thienopyridine and Aryl Halide add_solids->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat Heat with Stirring (e.g., 120°C, 2h) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion quench Dilute with Organic Solvent and Water cool->quench extract Separate and Extract Aqueous Layer quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated C-N Coupled Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig C-N coupling.

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X Amine R₂NH AmineCoord [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Base Base DeProt L-Pd(II)(Ar)(NR₂) Product Ar-NR₂ HX_Base [Base-H]⁺X⁻ OxAdd->AmineCoord + R₂NH AmineCoord->DeProt + Base - [Base-H]⁺X⁻ RedElim DeProt->RedElim Reductive Elimination RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Thieno[3,2-b]pyridin-3-amine in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thieno[3,2-b]pyridin-3-amine and its derivatives are emerging as a significant class of materials in the field of organic electronics. The fused heterocyclic structure of the thieno[3,2-b]pyridine core provides a rigid and planar backbone, which is advantageous for charge transport. The presence of both electron-rich thiophene and electron-deficient pyridine rings allows for fine-tuning of the electronic properties, making these compounds versatile building blocks for a range of organic semiconductor applications. This document provides an overview of the applications, experimental protocols, and performance data for materials derived from the thieno[3,2-b]pyridine scaffold.

Application in Organic Photovoltaics (OPVs)

Derivatives of the thieno[3,2-b]pyridine family, particularly those incorporating pyrrole or thiophene moieties, have shown considerable promise as non-fullerene acceptors (NFAs) and donor materials in organic solar cells. The ability to tune the energy levels and absorption spectra of these materials is key to achieving high power conversion efficiencies (PCE).

Quantitative Performance Data

Below is a summary of the performance of polymer solar cells (PSCs) using various thieno[3,2-b]pyrrole-based small molecule acceptors (SMAs).

Device ConfigurationOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]Reference
PM6:IT-4Cl0.8520.890.75812.6[1]
PM6:ThPy3Not Specified23.820.77115.3[1]
PM6:BTP-eC9:ThPy4 (Ternary)0.84927.080.80218.43[1]
Experimental Protocol: Fabrication of Polymer Solar Cells

This protocol describes a typical procedure for the fabrication of conventional polymer solar cells.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Donor polymer (e.g., PM6)

  • Acceptor material (e.g., ThPy-based SMA)

  • Electron transport layer material (e.g., PNDIT-F3N)

  • Metal for cathode (e.g., Ag)

  • Chlorobenzene (solvent)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.

  • Active Layer Deposition: A blend of the donor polymer and the thieno[3,2-b]pyridine-based acceptor is prepared in a suitable solvent like chlorobenzene. This solution is then spin-coated on top of the HTL to form the active layer. The film is subsequently annealed.

  • Electron Transport Layer (ETL) Deposition: An electron transport layer is deposited on top of the active layer.

  • Cathode Deposition: Finally, a metal cathode (e.g., Ag) is thermally evaporated on top of the ETL under high vacuum.

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G illumination.

G cluster_0 Device Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition PEDOT:PSS Spin-Coating (HTL) Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer Spin-Coating (Donor:Acceptor Blend) HTL_Deposition->Active_Layer_Deposition ETL_Deposition ETL Deposition Active_Layer_Deposition->ETL_Deposition Cathode_Deposition Ag Cathode Evaporation ETL_Deposition->Cathode_Deposition Device_Testing J-V Characterization Cathode_Deposition->Device_Testing

OPV Device Fabrication Workflow

Application in Organic Thin-Film Transistors (OTFTs)

The rigid, planar structure of the thieno[3,2-b]thiophene core, a close relative of thieno[3,2-b]pyridine, makes its derivatives excellent candidates for the active layer in organic thin-film transistors (OTFTs). These materials often exhibit good thermal stability and can be processed from solution, which is advantageous for large-area and flexible electronics.

Quantitative Performance Data

The following table summarizes the performance of OTFTs based on various dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives.

MaterialHole Mobility (μh) [cm²/Vs]On/Off RatioReference
Compound 12.8 x 10-5> 107[2]
Compound 26.7 x 10-2> 107[2]
Compound 39.1 x 10-3> 107[2]
Experimental Protocol: Fabrication of Top-Contact/Bottom-Gate OTFTs

This protocol outlines the fabrication of a common OTFT architecture.

Materials:

  • Highly n-doped Si wafers with a thermally grown SiO2 gate dielectric

  • Thieno[3,2-b]pyridine-based organic semiconductor

  • Polystyrene (PS) for surface treatment (optional)

  • Gold (Au) for source and drain electrodes

  • Solvent (e.g., chlorobenzene, CS2)

  • Isopropyl alcohol (IPA)

Procedure:

  • Substrate Preparation: Highly n-doped Si wafers with a SiO2 layer are used as the substrate, where the Si acts as the gate electrode and SiO2 as the gate dielectric.

  • Substrate Cleaning and Surface Treatment: The substrates are cleaned by sonication in IPA and treated with O2 plasma. An optional polystyrene (PS) brush treatment can be applied to improve the film morphology of the organic semiconductor.

  • Active Layer Deposition: The organic semiconductor is dissolved in a suitable solvent and deposited onto the SiO2 surface using techniques like spin-coating or solution shearing. The film is then annealed.

  • Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.

  • Device Characterization: The electrical characteristics of the OTFTs are measured using a semiconductor parameter analyzer in ambient air or under vacuum.

G cluster_1 OTFT Fabrication and Characterization Substrate_Prep Si/SiO2 Substrate Cleaning & Treatment Active_Layer Organic Semiconductor Deposition Substrate_Prep->Active_Layer Electrode_Dep Au Source/Drain Evaporation Active_Layer->Electrode_Dep Characterization Electrical Measurement Electrode_Dep->Characterization

OTFT Fabrication Process

Application as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

The favorable electronic properties of thieno[3,2-b]pyridine derivatives make them suitable for use as hole transport materials in perovskite solar cells. An efficient HTM should have a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer and good hole mobility for charge transport to the electrode.

Quantitative Performance Data

Performance of p-i-n architecture perovskite solar cells utilizing thieno[3,2-b]thiophene-based hole transport materials.

MaterialOpen-Circuit Voltage (Voc) [mV]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]Reference
M1105016.929.35.20[3]
M2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
M3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Experimental Protocol: Synthesis of a Thieno[3,2-b]thiophene-based Hole Transport Material

This protocol describes a general synthesis route for a π-extended conjugated material based on a thieno[3,2-b]thiophene core via a Suzuki coupling reaction.

Materials:

  • Thieno[3,2-b]thiophene precursor (e.g., a boronic acid or ester derivative)

  • Aryl halide (e.g., a bromo-substituted triphenylamine derivative)

  • Palladium(0) catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., toluene, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, the thieno[3,2-b]thiophene precursor, aryl halide, palladium catalyst, and base are dissolved in the solvent.

  • Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 12-48 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., CH2Cl2) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final hole transport material.

  • Characterization: The structure and purity of the synthesized material are confirmed by techniques such as NMR spectroscopy and mass spectrometry.

G cluster_2 Suzuki Coupling for HTM Synthesis Reactants Thieno[3,2-b]thiophene Precursor + Aryl Halide Reaction Reflux in Solvent Reactants->Reaction Catalyst Pd(0) Catalyst + Base Catalyst->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Purified Hole Transport Material Purification->Product

HTM Synthesis via Suzuki Coupling

Conclusion

This compound and its derivatives represent a promising platform for the development of high-performance organic semiconductors. Their versatility allows for their incorporation into a variety of organic electronic devices, including organic solar cells, thin-film transistors, and perovskite solar cells. The continued exploration of new synthetic methodologies and device engineering strategies is expected to further unlock the potential of this important class of materials.

References

Application Notes and Protocols for Thienopyridine Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thienopyridine derivatives are a class of heterocyclic compounds, many of which have been pharmacologically evaluated for various therapeutic applications.[1][2] A significant subset of these compounds functions as potent antiplatelet agents by antagonizing the P2Y12 adenosine diphosphate (ADP) receptor.[3] Consequently, their primary application in neurology is the prevention of atherothrombotic events, such as ischemic stroke, in high-risk patients.[4][5][6] Thienopyridines like ticlopidine, clopidogrel, and prasugrel are cornerstones in the secondary prevention of stroke.[3][4][7]

Beyond their established role in stroke prevention, other thienopyridine-related structures have been investigated for different neurological conditions. For instance, tarenflurbil, a gamma-secretase modulator, was studied for its potential to slow the progression of Alzheimer's disease.[8][9] However, despite promising early-phase results, it ultimately failed to show efficacy in a large Phase III clinical trial.[8][9][10]

These application notes provide an overview of the mechanisms, clinical data, and experimental protocols relevant to the study of thienopyridine derivatives for neurological disorders, aimed at researchers and drug development professionals.

Mechanism of Action: P2Y12 Receptor Antagonism

The primary mechanism for the antithrombotic effect of thienopyridines like clopidogrel and prasugrel is the irreversible antagonism of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[11][12][13]

  • Activation Pathway : When ADP, a key platelet agonist, binds to the P2Y12 receptor, it activates an inhibitory G-protein (Gi).[11][12]

  • Downstream Signaling : The activated Gi protein inhibits the enzyme adenylyl cyclase.[11][12]

  • cAMP Reduction : This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12]

  • Platelet Activation : Reduced cAMP levels lead to the activation of the glycoprotein IIb/IIIa receptor, culminating in platelet aggregation and thrombus formation.[14]

Thienopyridine derivatives, which are prodrugs converted to active metabolites in the liver, bind irreversibly to the P2Y12 receptor, blocking ADP-mediated activation and thereby inhibiting platelet aggregation for the life of the platelet.[3][11]

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits ATP ATP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Inhibition leads to Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation ADP ADP ADP->P2Y12 Binds Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Blocks

Caption: P2Y12 receptor signaling pathway and thienopyridine inhibition.

Application Note 1: Secondary Prevention of Ischemic Stroke

Thienopyridines are widely used for the secondary prevention of non-cardioembolic ischemic stroke and transient ischemic attack (TIA).[5][15] Dual antiplatelet therapy (DAPT) with a thienopyridine and aspirin is often recommended for a short duration (21-90 days) following a minor ischemic stroke or high-risk TIA, followed by monotherapy.[15][16]

Quantitative Data from Key Clinical Trials

The efficacy of thienopyridines has been established in several large-scale clinical trials.

Thienopyridine Derivative Key Clinical Trial(s) Patient Population Key Finding / Outcome Adverse Events of Note
Ticlopidine TASS, CATS[17]Patients with recent TIA or minor-to-moderate strokeSuperior to aspirin in reducing the risk of stroke, MI, or vascular death.[6][17]Neutropenia (0.8-0.9%), rash, gastrointestinal issues.[17]
Clopidogrel CAPRIE, CURE, POINT[4][15]Recent MI, recent stroke, or established PAD; Acute coronary syndrome; Minor stroke/TIASlightly higher risk reduction for ischemic events vs. aspirin.[5] DAPT with aspirin reduces new ischemic strokes.[18]Bleeding risk is increased, particularly with DAPT.[15][19]
Prasugrel TRITON-TIMI 38Acute coronary syndrome with planned PCIMore effective than clopidogrel in reducing ischemic events.Higher risk of major bleeding than clopidogrel.[19] Increased risk of stroke in patients with a prior history.[20]

Application Note 2: Investigational Use in Alzheimer's Disease

Tarenflurbil (Flurizan)

Tarenflurbil was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD).[8] Unlike the antiplatelet thienopyridines, its proposed mechanism was the modulation of gamma-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of AD.[8][9][10]

  • Phase II Trial : A randomized, double-blind, multicenter Phase II study involving 210 patients with mild to moderate AD showed some promising results.[21] In patients with mild AD, the 800 mg twice-daily dose of tarenflurbil was associated with a lower rate of decline in activities of daily living and global function compared to placebo.[21]

  • Phase III Trial : A large, multicenter Phase III trial randomized 1,684 patients with mild AD to receive tarenflurbil or a placebo.[9] The trial found no significant difference between the tarenflurbil and placebo groups in delaying the decline of cognitive or functional abilities over 18 months.[8][9]

  • Outcome : Development of tarenflurbil for Alzheimer's disease was halted due to the negative Phase III results.[8] The failure was attributed to factors including weak pharmacological activity and poor brain penetration.[10]

Experimental Protocols

Protocol 1: In Vitro Evaluation of P2Y12 Receptor Antagonism

This protocol describes a standard method for assessing the efficacy of a novel thienopyridine derivative in inhibiting platelet function.

Objective : To determine the extent to which a test compound inhibits ADP-induced platelet aggregation in vitro.

Methodology : Light Transmission Aggregometry (LTA)

Materials :

  • Platelet-rich plasma (PRP) from healthy human donors.

  • Test compound (novel thienopyridine derivative).

  • Adenosine diphosphate (ADP) solution (agonist).

  • Light Transmission Aggregometer.

Procedure :

  • PRP Preparation : Collect whole blood into citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to separate PRP.

  • Incubation : Pre-incubate aliquots of PRP with varying concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement :

    • Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading (100% light transmission is set using platelet-poor plasma).

    • Add ADP to the PRP to induce aggregation.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis : The maximum aggregation percentage is determined for each concentration of the test compound. An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation response) is calculated.

LTA_Workflow start Start: Collect Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) via Low-Speed Centrifugation start->prep_prp incubation Incubate PRP with Test Compound or Vehicle Control prep_prp->incubation measurement Measure Aggregation in Aggregometer incubation->measurement agonist Add Agonist (ADP) to Induce Aggregation measurement->agonist record Record Light Transmission Over Time agonist->record analysis Analyze Data: Calculate Max Aggregation and Determine IC50 record->analysis end_node End: Report IC50 analysis->end_node

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Murine Model of Neuroinflammation

This protocol provides a method to induce and assess neuroinflammation in mice, which can be used to test the potential anti-inflammatory effects of novel thienopyridine derivatives beyond their antiplatelet activity.

Objective : To induce a neuroinflammatory state in mice using lipopolysaccharide (LPS) and evaluate the therapeutic potential of a test compound.[22]

Methodology : LPS-Induced Neuroinflammation Model

Materials :

  • C57/BL6 mice.

  • Lipopolysaccharide (LPS) from E. coli, reconstituted in sterile saline.[23]

  • Test compound (novel thienopyridine derivative).

  • Reagents for immunohistochemistry (e.g., antibodies for Iba1 for microglia, GFAP for astrocytes).

  • Reagents for qRT-PCR (e.g., primers for TNF-α, IL-1β).

Procedure :

  • Acclimatization : Acclimate mice to laboratory conditions for at least one week.

  • Grouping : Divide mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; Test Compound + LPS).

  • Compound Administration : Administer the test compound or vehicle according to the desired dosing regimen and route (e.g., oral gavage, intraperitoneal injection) for a predefined period.

  • LPS Challenge : Induce systemic inflammation by administering a single intraperitoneal (IP) injection of LPS (e.g., 3-5 mg/kg).[23]

  • Tissue Collection : At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

  • Brain Extraction : Carefully extract the brains and postfix them. Prepare brain tissue for sectioning (e.g., cryosectioning or vibratome sectioning).

  • Assessment of Neuroinflammation :

    • Immunohistochemistry (IHC) : Perform IHC on brain sections to visualize and quantify microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[24]

    • Quantitative RT-PCR : From a separate cohort of animals, collect brain tissue (e.g., hippocampus, cortex) to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[24]

  • Data Analysis : Compare the markers of neuroinflammation between the treatment groups to determine if the test compound ameliorated the LPS-induced inflammatory response.

Neuroinflammation_Workflow cluster_analysis Analysis start Start: Acclimate Mice grouping Divide Mice into Experimental Groups start->grouping admin Administer Test Compound or Vehicle grouping->admin lps Induce Neuroinflammation (LPS Injection) admin->lps collect Euthanize and Collect Brain Tissue lps->collect ihc Immunohistochemistry (Iba1, GFAP) collect->ihc qpcr qRT-PCR (TNF-α, IL-1β) collect->qpcr compare Compare Neuroinflammation Markers Between Groups ihc->compare qpcr->compare end_node End: Evaluate Compound Efficacy compare->end_node

Caption: Workflow for a murine model of LPS-induced neuroinflammation.

References

Troubleshooting & Optimization

Technical Support Center: Thieno[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thieno[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the Thieno[3,2-b]pyridine core?

A1: Two of the most prevalent methods for constructing the Thieno[3,2-b]pyridine scaffold are the Gewald reaction followed by a Friedländer-type cyclization, and the functionalization of a pre-existing thieno[3,2-b]pyridine core, often via Suzuki-Miyaura cross-coupling reactions. The first approach builds the thiophene ring first, then annulates the pyridine ring, while the second approach modifies a pre-synthesized core.

Q2: My Gewald reaction for the 2-aminothiophene intermediate is low-yielding. What are the common causes?

A2: Low yields in the Gewald reaction can often be attributed to several factors. The Knoevenagel-Cope condensation, the initial step, may be inefficient due to an inappropriate choice of base; screening bases such as piperidine, morpholine, or triethylamine can be beneficial. Another common issue is the incomplete addition of sulfur and subsequent cyclization. To address this, ensure sufficient elemental sulfur is present and that the reaction temperature and base are suitable for the cyclization step.[1] Unreacted starting materials or the presence of the Knoevenagel-Cope intermediate can be monitored by Thin Layer Chromatography (TLC).

Q3: I am observing significant byproduct formation in my Friedländer cyclization. What are the likely side reactions?

A3: In the Friedländer synthesis, which is catalyzed by either acid or base, side reactions can occur. When using 2-amino-3-cyanothiophenes and ketones, the choice of catalyst is crucial. While Brønsted acids typically yield the desired Friedländer product, Lewis acids can sometimes lead to the formation of thienopyrimidine byproducts through a competing Pinner-Dimroth reaction pathway.

Q4: What are the key parameters to control for a successful Suzuki-Miyaura coupling on a Thieno[3,2-b]pyridine core?

A4: A successful Suzuki-Miyaura coupling hinges on several critical factors. The choice of palladium catalyst and ligand is paramount. For instance, PdCl₂(dppf) is a commonly used catalyst.[2] The selection of an appropriate base, such as potassium carbonate, and a suitable solvent system, like a mixture of DME and water, is also crucial.[3] Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent side reactions like the homocoupling of the boronic acid.[4] Additionally, the reactivity of the boronic acid or ester and the halide on the thienopyridine ring will influence the reaction conditions required.

Troubleshooting Guides

Low Yield in Thieno[3,2-b]pyridine Synthesis
Symptom Potential Cause Suggested Solution
Low overall yield in multi-step synthesis Inefficient intermediate steps (Gewald or Friedländer).Optimize each step individually before proceeding to the next. Use TLC or NMR to monitor the conversion and purity of intermediates.
Decomposition of intermediates.Some aminothiophene intermediates can be unstable. It is often best to use them in the subsequent step without prolonged storage.
Mechanical losses during workup and purification.Minimize transfers between flasks. Ensure efficient extraction and precipitation techniques are employed.
Low yield in Suzuki-Miyaura coupling Catalyst inhibition by the pyridine nitrogen.Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[4]
Inefficient oxidative addition of the halide.Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[4]
Protodeboronation of the boronic acid.Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]
Homocoupling of coupling partners.Thoroughly degas the reaction mixture and solvents to remove oxygen.[4]
Product Purity Issues
Symptom Potential Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase reaction time, temperature, or adjust the stoichiometry of reagents. Monitor the reaction progress closely using TLC.
Multiple spots on TLC after reaction completion Formation of byproducts (e.g., homocoupled products in Suzuki coupling, Pinner-Dimroth products in Friedländer).Review reaction conditions, especially the catalyst, base, and temperature. Optimize purification methods, such as column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent.
Difficulty in removing catalyst residues Inefficient purification.For palladium catalysts, consider filtration through a pad of Celite® or silica gel. Specialized scavengers can also be employed.
Product is an inseparable mixture Isomeric products formed.Re-evaluate the regioselectivity of the reaction. Modification of directing groups on the starting materials may be necessary.

Quantitative Data

Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

The following table summarizes the yields for the synthesis of various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via a Suzuki-Miyaura coupling reaction. The general conditions involved reacting methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with a (hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate salt in the presence of a palladium catalyst.[3]

(Hetero)aryl Group Boron Source Yield (%)
p-TolylPotassium p-tolyltrifluoroborate84
4-ChlorophenylPotassium (4-chlorophenyl)trifluoroborate82
PhenylPhenylboronic acid pinacol ester74
4-MethoxyphenylPotassium 4-methoxyphenyltrifluoroborate70
Pyridin-4-yl4-Pyridine boronic acid66
Furan-3-ylPotassium 3-furanyltrifluoroborate52
4-(Trifluoromethyl)phenylPotassium 4-(trifluoromethyl)phenyltrifluoroborate40
4-CyanophenylPotassium (4-cyanophenyl)trifluoroborate35

Experimental Protocols

Protocol 1: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate via Friedländer Annulation

Step 1: Synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid

  • To a stirred solution of 3-aminothiophene-2-carboxaldehyde (1 equivalent) in ethanol, add methyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, add a solution of potassium hydroxide (3 equivalents) in water.

  • Continue to reflux for an additional 8-12 hours to facilitate cyclization and saponification.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield Thieno[3,2-b]pyridine-6-carboxylic acid.

Step 2: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate (Fischer Esterification)

  • Suspend Thieno[3,2-b]pyridine-6-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol describes the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a common intermediate for Thieno[3,2-b]pyridine synthesis.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_gewald Gewald Reaction cluster_friedlander Friedländer Annulation cluster_suzuki Suzuki-Miyaura Coupling start Ketone/Aldehyde + Active Methylene Compound + Sulfur gewald_reaction Base-catalyzed condensation and cyclization start->gewald_reaction aminothiophene 2-Aminothiophene Intermediate gewald_reaction->aminothiophene friedlander_cyclization Acid/Base-catalyzed cyclization aminothiophene->friedlander_cyclization carbonyl_source Dicarbonyl Compound (e.g., Methyl Acetoacetate) carbonyl_source->friedlander_cyclization thienopyridine_core Thieno[3,2-b]pyridine Core friedlander_cyclization->thienopyridine_core functionalization_start Halogenated Thieno[3,2-b]pyridine suzuki_coupling Pd-catalyzed cross-coupling functionalization_start->suzuki_coupling boronic_acid Boronic Acid/Ester boronic_acid->suzuki_coupling final_product Functionalized Thieno[3,2-b]pyridine Derivative suzuki_coupling->final_product

Caption: General synthetic workflow for Thieno[3,2-b]pyridine derivatives.

troubleshooting_yield cluster_synthesis_type Identify Synthesis Stage cluster_gewald_issues Gewald Troubleshooting cluster_friedlander_issues Friedländer Troubleshooting cluster_suzuki_issues Suzuki Troubleshooting start Low Yield in Thieno[3,2-b]pyridine Synthesis gewald Gewald Reaction start->gewald friedlander Friedländer Annulation start->friedlander suzuki Suzuki Coupling start->suzuki gewald_base Check Base (e.g., screen amines) gewald->gewald_base gewald_sulfur Ensure Sufficient Sulfur & Temperature gewald->gewald_sulfur gewald_starting_materials Check Purity of Starting Materials gewald->gewald_starting_materials friedlander_catalyst Optimize Catalyst (Acid vs. Base) friedlander->friedlander_catalyst friedlander_temp Adjust Temperature and Reaction Time friedlander->friedlander_temp friedlander_byproducts Identify/Minimize Side Reactions friedlander->friedlander_byproducts suzuki_catalyst Screen Pd Catalyst and Ligands suzuki->suzuki_catalyst suzuki_degas Ensure Thorough Degassing suzuki->suzuki_degas suzuki_base Optimize Base and Solvent suzuki->suzuki_base

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thienopyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of thienopyridine compounds.

Issue 1: Poor recovery of the thienopyridine compound after silica gel column chromatography.

Possible Causes and Solutions:

  • Cause: The compound may be too polar and is strongly adsorbing to the acidic silica gel. Thienopyridines, being basic, can interact strongly with the acidic nature of standard silica gel.[1]

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or ammonia in methanol (1–10%), to the mobile phase to neutralize the acidic sites on the silica gel and improve elution.

    • Solution 2: Consider using a different stationary phase, such as alumina, which is more basic and can be suitable for the separation of basic compounds like thienopyridines.[1]

    • Solution 3: For acid-sensitive thienopyridine derivatives, decomposition on silica gel can be a problem.[2] In such cases, using a neutralized silica gel can prevent degradation of the target compound.[2]

  • Cause: The chosen solvent system may not be optimal for eluting the compound.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for thienopyridines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Issue 2: The thienopyridine compound is streaking or showing elongated spots on a Thin Layer Chromatography (TLC) plate.

Possible Causes and Solutions:

  • Cause: The sample may be overloaded on the TLC plate.

    • Solution: Prepare a more diluted sample solution and spot it again on the TLC plate.

  • Cause: The compound is basic and interacting with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the developing solvent to improve the spot shape.

  • Cause: The compound may have low solubility in the developing solvent, causing it to streak.

    • Solution: Try a different solvent system that offers better solubility for your compound.

Issue 3: Difficulty in obtaining crystals of the thienopyridine compound during recrystallization.

Possible Causes and Solutions:

  • Cause: Thienopyridines are often highly planar molecules that can pack tightly, leading to high crystal packing energy and poor solubility in many common solvents.[3]

    • Solution 1: A systematic approach to solvent selection is crucial. Start with single solvents and then move to binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common recrystallization solvents for thienopyridine derivatives include ethanol and mixtures like hexane/acetone or hexane/ethyl acetate.[4][5]

    • Solution 2: For basic thienopyridine compounds, consider crystallizing them as a salt (e.g., hydrochloride salt) which can sometimes lead to better crystal formation.[4]

  • Cause: The cooling process is too rapid, leading to the formation of an oil or amorphous solid instead of crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new thienopyridine derivative?

A1: A good starting point is to first develop a separation on a TLC plate. This will allow you to quickly screen various solvent systems to find one that gives a good retention factor (Rf) for your compound (ideally between 0.2 and 0.4). A common solvent system for thienopyridines is a mixture of chloroform and methanol.[6] Once you have a suitable solvent system, you can translate this to a column chromatography method.

Q2: My thienopyridine compound is a racemic mixture. How can I separate the enantiomers?

A2: Chiral separation is necessary to resolve enantiomers. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most common approach. For example, clopidogrel enantiomers have been successfully separated using a Chiralcel OD-H column with a mobile phase of carbon dioxide and a methanol modifier in SFC.[7] Chiral separation can also be achieved using a Chiral-AGP column with a mobile phase of acetonitrile, N,N-dimethyloctylamine, and ammonium acetate buffer in HPLC.[8]

Q3: I am observing peak tailing in the reverse-phase HPLC purification of my thienopyridine compound. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like thienopyridines in reverse-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Lowering the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH between 2 and 4) will protonate the silanol groups, reducing their interaction with the basic thienopyridine.

  • Increase buffer concentration: A higher buffer concentration can also help to mask the residual silanols.

  • Use an end-capped column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.

Q4: How can I remove acidic or basic impurities from my thienopyridine product after synthesis?

A4: A liquid-liquid extraction workup is an effective way to remove acidic or basic impurities. For a basic thienopyridine compound, you can dissolve the crude product in an organic solvent and wash it with an acidic aqueous solution (e.g., 1M HCl) to protonate and remove any basic impurities. Then, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) will remove acidic impurities. The purified thienopyridine will remain in the organic layer.[9]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for Thienopyridine Purification

This protocol is a general guideline and should be optimized for each specific compound.

  • Slurry Preparation:

    • In a beaker, add silica gel to the chosen eluent (a less polar solvent system than the one used for elution is recommended). The amount of silica should be about 40-50 times the weight of the crude sample.

    • Stir the mixture to create a uniform slurry.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude thienopyridine compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by TLC to identify the fractions containing the purified compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thienopyridine compound.

Protocol 2: Recrystallization of a Thienopyridine Derivative from Ethanol

This protocol describes a typical recrystallization procedure.

  • Dissolution:

    • Place the crude thienopyridine compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals should start to form.

    • To maximize the yield, place the flask in an ice bath or refrigerator for a period of time.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Thienopyridine Purification by Column Chromatography

Thienopyridine DerivativeStationary PhaseEluent/Mobile PhaseReference
Ticlopidine IntermediateSilica GelMethanol:Chloroform (9:1)[6]
Amino Acid Prodrug IntermediateSilica GelNot specified, followed by recrystallization from EtOH[5]
PrasugrelC18 Reverse-Phase0.02 M Phosphate Buffer:Acetonitrile (30:70 v/v)[10]
Clopidogrel Enantiomers (SFC)Chiralcel OD-HCO2 with Methanol modifier[7]

Table 2: Example Yields and Purity Data for Thienopyridine Purification

CompoundPurification MethodYieldPurityReference
Ticlopidine IntermediateColumn Chromatography88%High (as yellow oil)[6]
Amino Acid Prodrug IntermediateColumn Chromatography & Recrystallization62%High (as white solid)[5]
PrasugrelNot specifiedNot specifiedMeets linearity in 100-600 µg/ml range[10]
Clopidogrel Active MetabolitePreparative Liquid Chromatography83%>98%Biocatalytic Synthesis Paper

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis synthesis Crude Thienopyridine Product extraction Liquid-Liquid Extraction (Acid/Base Wash) synthesis->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check characterization Characterization purity_check->characterization

Caption: A typical experimental workflow for the synthesis and purification of thienopyridine compounds.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation in Chromatography cause1 Incorrect Solvent System start->cause1 cause2 Compound Interaction with Stationary Phase start->cause2 cause3 Column Overloading start->cause3 solution1a Optimize Solvent Polarity (TLC Screening) cause1->solution1a solution1b Use a Gradient Elution cause1->solution1b solution2a Add Modifier to Mobile Phase (e.g., Triethylamine) cause2->solution2a solution2b Change Stationary Phase (e.g., Silica to Alumina) cause2->solution2b solution3 Reduce Sample Concentration cause3->solution3

Caption: A troubleshooting guide for common issues encountered during the chromatographic purification of thienopyridines.

References

Technical Support Center: Synthesis of Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare thieno[2,3-b]pyridines?

A1: The most prevalent and versatile methods for synthesizing the thieno[2,3-b]pyridine core include:

  • Thorpe-Ziegler Cyclization: This approach typically involves the S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by an intramolecular cyclization. It is particularly useful for preparing 3-aminothieno[2,3-b]pyridines.[1]

  • Friedländer Annulation: This method involves the condensation of a 2-aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] It is a powerful tool for constructing the pyridine ring onto a pre-existing thiophene ring.

  • Gewald Reaction: This multicomponent reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur is a cornerstone for synthesizing polysubstituted 2-aminothiophenes, which are key precursors for the Friedländer annulation to access thieno[2,3-b]pyridines.[4][5][6][7]

Q2: I am getting a low yield in my Thorpe-Ziegler cyclization. What are the potential causes and solutions?

A2: Low yields in the Thorpe-Ziegler cyclization can arise from several factors:

  • Inefficient S-alkylation: Ensure complete formation of the S-alkylated intermediate. This can be influenced by the choice of base, solvent, and reaction temperature.

  • Suboptimal Cyclization Conditions: The Thorpe-Ziegler cyclization is base-catalyzed. The choice and concentration of the base (e.g., sodium ethoxide, potassium hydroxide) are critical. Drastic conditions might lead to side reactions.[1]

  • Spontaneous Oxidation: If using dihydropyridine precursors, spontaneous oxidation by atmospheric oxygen can occur, affecting the yield of the desired product. The stability of the dihydropyridine ring depends on the substituents.[1]

  • Side Reactions: Competing reactions, such as the Pinner reaction followed by Dimroth rearrangement, can lead to the formation of thienopyrimidines as byproducts, especially under certain basic conditions.[1]

Q3: My Friedländer annulation is not working efficiently. What should I troubleshoot?

A3: Challenges in the Friedländer annulation for thieno[2,3-b]pyridine synthesis often relate to:

  • Catalyst Choice: This reaction is typically acid-catalyzed. Common catalysts include p-toluenesulfonic acid (TsOH), tin(IV) chloride (SnCl4), and trifluoroacetic acid.[1][8] The choice of catalyst can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction often requires elevated temperatures (refluxing solvents) to proceed efficiently.

  • Reactivity of Carbonyl Compound: Less reactive ketones or aldehydes may require harsher conditions or activation, for instance, by converting them to O-silylenolates.[1]

  • Substituent Effects: Electron-donating or withdrawing groups on either the 2-aminothiophene or the dicarbonyl compound can influence the reaction's feasibility and outcome.

Q4: How can I control regioselectivity in the synthesis of substituted thieno[2,3-b]pyridines?

A4: Regioselectivity is a crucial aspect, particularly in Friedländer-type syntheses. The direction of cyclization can be influenced by the nature of the substituents on the starting materials. For instance, the reaction between an unsymmetrical ketone and a 2-aminothiophene can potentially yield two different isomers. The electronic and steric properties of the substituents will dictate the preferred site of attack and subsequent cyclization. Careful selection of starting materials and reaction conditions is key to controlling the regiochemical outcome.

Q5: What are some common challenges in the purification of thieno[2,3-b]pyridines?

A5: Purification can be challenging due to:

  • Poor Solubility: The planar nature of the thieno[2,3-b]pyridine scaffold can lead to poor solubility in common organic solvents, making purification by chromatography or recrystallization difficult.[9]

  • Formation of Closely Related Byproducts: Side reactions can generate isomers or related heterocyclic systems that have similar polarities to the desired product, complicating separation by column chromatography.

  • Residual Catalyst: Removal of acid or base catalysts can sometimes be problematic and may require specific workup procedures, such as washing with appropriate aqueous solutions.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Thorpe-Ziegler Cyclization
Symptom Possible Cause Troubleshooting Step
Starting material (3-cyanopyridine-2-thione) remains unreacted.Incomplete S-alkylation.- Use a stronger base or a more appropriate solvent (e.g., DMF, MeCN).- Increase the reaction temperature or time for the alkylation step.
S-alkylated intermediate is isolated, but no cyclization occurs.Insufficiently basic conditions for cyclization.- Use a stronger base (e.g., NaH, t-BuOK).- Switch to a higher boiling point solvent to increase the reaction temperature.
A complex mixture of products is observed.Side reactions are occurring.- Lower the reaction temperature.- Use a milder base.- Consider a two-step procedure with isolation of the S-alkylated intermediate.
Issue 2: Formation of Impurities in Friedländer Annulation
Symptom Possible Cause Troubleshooting Step
Formation of a colored, insoluble material.Polymerization or decomposition of starting materials.- Lower the reaction temperature.- Use a less aggressive catalyst.- Ensure the absence of oxygen if materials are air-sensitive.
Presence of an unexpected isomer.Lack of regioselectivity.- Modify the substituents on the ketone to favor one cyclization pathway.- Experiment with different catalysts that may offer better steric or electronic control.
Starting 2-aminothiophene is consumed, but the desired product is not the major one.Competing side reactions.- Verify the purity of the starting materials.- Adjust the stoichiometry of the reactants.- Screen different acid catalysts and solvents.

Experimental Protocols

Protocol 1: General Procedure for Thorpe-Ziegler Synthesis of 3-Aminothieno[2,3-b]pyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • S-Alkylation:

    • To a solution of the appropriate 3-cyanopyridine-2(1H)-thione (1 equivalent) in a suitable solvent such as DMF or ethanol, add a base (e.g., potassium carbonate, sodium ethoxide, 1.1 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired α-halo-ketone, α-halo-ester, or α-halo-nitrile (1 equivalent) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until TLC or LC-MS analysis indicates the consumption of the starting thione.

  • Cyclization:

    • To the reaction mixture containing the S-alkylated intermediate, add a stronger base (e.g., sodium ethoxide in ethanol, potassium hydroxide in DMF, 1.5-2 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and a small amount of cold ethanol or another suitable solvent.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Friedländer Annulation

This is a representative protocol and may need adjustment based on the specific reactants.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminothiophene derivative (1 equivalent), the 1,3-dicarbonyl compound (1-1.2 equivalents), and a suitable solvent (e.g., ethanol, toluene, or 1,2-dichloroethane).

    • Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by washing with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by water.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of a Thorpe-Ziegler Cyclization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF70565
2NaOEtEtOHReflux385
3t-BuOKTHFReflux292
4KOHDMF100478

Note: Data is illustrative and based on general trends reported in the literature.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_sm->check_conditions Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure optimize Optimize Conditions (Temperature, Time, Stoichiometry) check_conditions->optimize impure_sm->optimize change_reagents Change Reagents (Base, Catalyst, Solvent) optimize->change_reagents No Improvement success Improved Yield optimize->success Success change_reagents->optimize

Caption: A decision tree for troubleshooting low product yields.

Simplified Reaction Pathway for Thieno[2,3-b]pyridine Synthesis

Reaction_Pathways cluster_gewald Gewald Reaction cluster_friedlander Friedländer Annulation cluster_thorpe Thorpe-Ziegler Cyclization ketone Ketone/ Aldehyde aminothiophene 2-Aminothiophene ketone->aminothiophene cn_compound Active Methylene Nitrile cn_compound->aminothiophene sulfur Sulfur sulfur->aminothiophene thienopyridine_f Thieno[2,3-b]pyridine aminothiophene->thienopyridine_f dicarbonyl 1,3-Dicarbonyl dicarbonyl->thienopyridine_f pyridine_thione 3-Cyanopyridine- 2-thione s_alkylated S-Alkylated Intermediate pyridine_thione->s_alkylated alkyl_halide α-Halo Compound alkyl_halide->s_alkylated thienopyridine_t Thieno[2,3-b]pyridine s_alkylated->thienopyridine_t

Caption: Major synthetic routes to thieno[2,3-b]pyridines.

References

Technical Support Center: Optimizing Thienopyridine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing thienopyridine therapy, particularly in the context of low responders or high on-treatment platelet reactivity (HTPR).

Frequently Asked Questions (FAQs)

Q1: What defines a "low responder" to thienopyridine therapy?

A "low responder," often characterized by High On-Treatment Platelet Reactivity (HTPR), is an individual who shows an insufficient antiplatelet effect after receiving a standard dose of a thienopyridine drug like clopidogrel.[1][2] This inadequate response is a significant concern as it is associated with an increased risk of adverse cardiovascular events, such as stent thrombosis.[1][3] The definition of HTPR is assay-dependent, requiring specific cut-off values for different laboratory methods used to quantify platelet reactivity.[1]

Q2: What are the primary mechanisms contributing to clopidogrel low response?

Low response to clopidogrel is multifactorial and can be attributed to:

  • Genetic Factors: Clopidogrel is a prodrug that requires a two-step metabolic activation, primarily by cytochrome P450 enzymes in the liver.[4] Genetic variations (polymorphisms) in the CYP2C19 gene are a major cause of variability in clopidogrel response.[4] Individuals carrying loss-of-function alleles (like CYP2C192 and CYP2C193) have reduced enzyme activity, leading to lower levels of the active metabolite and diminished platelet inhibition.[4][5] While CYP2C19 plays a role, some research suggests CYP3A4/5 is the primary enzyme, with CYP2C19 having a minor but detectable effect.[6][7][8][9]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2C19, such as certain proton pump inhibitors (e.g., omeprazole), can reduce the conversion of clopidogrel to its active form, decreasing its antiplatelet effect.[6][7][8]

  • Clinical Factors: Patient-specific factors like acute coronary syndrome (ACS), diabetes, and high body mass index have been identified as predictors of a low response to clopidogrel.[10]

Q3: Which platelet function tests are recommended for identifying low responders?

Several point-of-care and laboratory-based assays are available. Expert consensus often recommends the following due to their association with clinical outcomes:[11]

  • VerifyNow® P2Y12 Assay: A whole-blood, point-of-care test that measures platelet aggregation in response to ADP and reports results in P2Y12 Reaction Units (PRU).[12][13][14]

  • Multiplate® Analyzer: A whole-blood aggregometry system that measures platelet aggregation after activation with ADP.[11]

  • Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based method that specifically assesses the phosphorylation state of VASP, which is directly related to P2Y12 receptor inhibition.[3][11]

  • Light Transmission Aggregometry (LTA): Considered the historical "gold standard," LTA measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[15][16][17]

Q4: What strategies can be employed in a research setting to overcome clopidogrel low response?

Experimental and clinical strategies to manage low responders include:

  • Dose Escalation: Increasing the maintenance dose of clopidogrel (e.g., from 75 mg to 150 mg daily) has been shown to improve platelet inhibition in some low responders.[3][18][19]

  • Switching P2Y12 Inhibitors: Changing to more potent, next-generation P2Y12 inhibitors like prasugrel or ticagrelor, which have more predictable metabolic activation pathways, is a common strategy.[10][20]

  • Combination Therapy: In some investigational approaches, adding a third agent like cilostazol has been explored to enhance platelet inhibition.[10][20]

Data Presentation: Genetic Factors

Table 1: Prevalence of CYP2C19 Metabolizer Phenotypes in Different Populations

Genetic polymorphisms in the CYP2C19 gene significantly impact clopidogrel metabolism. The prevalence of these polymorphisms varies among ethnic groups.

Metabolizer PhenotypeGenotype ExampleDescriptionPrevalence in EuropeansPrevalence in East AsiansPrevalence in South Asians
Poor Metabolizer (PM) 2/2, 2/3, 3/3Carries two loss-of-function alleles, leading to significantly reduced metabolic activity.~2-5%[5][21]~13-15%[5][21][22]~8-13%[5]
Intermediate Metabolizer (IM) 1/2, 1/3Carries one loss-of-function allele, resulting in moderately reduced metabolic activity.~26%[22]~46%[22]~44% (in British-South Asians)[5]
Normal (Extensive) Metabolizer (EM) 1/1Carries two wild-type alleles with normal enzyme function.Varies~49% (in Thai population)[22]Varies
Ultrarapid Metabolizer (UM) 1/17, 17/17Carries a gain-of-function allele (*17), leading to increased enzyme activity.~18-28%[21]~0.3-4%[21]Varies

Note: Frequencies are approximate and can vary within specific populations.

Visualizations: Pathways and Workflows

Clopidogrel Metabolic Activation Pathway

Clopidogrel is a prodrug requiring two oxidative steps to form its active metabolite, which irreversibly blocks the P2Y12 receptor. While multiple CYP enzymes are involved, CYP2C19 is a key determinant of response variability.

G Clopidogrel Clopidogrel (Prodrug) Inactive Inactive Metabolite (via CES1 Esterase) Clopidogrel->Inactive ~85% of dose Oxo 2-oxo-clopidogrel Clopidogrel->Oxo Step 1 (CYP2C19, CYP3A4/5) Active Active Thiol Metabolite Oxo->Active Step 2 (CYP enzymes) P2Y12 P2Y12 Receptor Active->P2Y12 Platelet Platelet Aggregation P2Y12->Platelet Inhibition

Caption: Metabolic activation pathway of clopidogrel.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, when activated by ADP, couples to the Gi protein, initiating a signaling cascade that inhibits adenylyl cyclase, reduces cAMP levels, and ultimately promotes platelet aggregation.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP-P PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Thienopyridine Thienopyridine Active Metabolite Thienopyridine->P2Y12 Blocks

Caption: P2Y12 receptor signaling and thienopyridine inhibition.

Troubleshooting Guide: Platelet Function Assays

This section addresses common issues encountered during in-vitro platelet function testing.

Q: My Light Transmission Aggregometry (LTA) results are highly variable between samples. What are the potential causes?

A: LTA is sensitive to many pre-analytical and analytical variables.[23] High variability can often be traced to the following:

  • Sample Collection and Handling:

    • Traumatic Venipuncture: A difficult blood draw can cause premature platelet activation. Ensure a clean, atraumatic venipuncture using a 21-gauge needle or larger.[24][25]

    • Incorrect Anticoagulant Ratio: The 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio must be precise.[25]

    • Sample Transport: Do not use pneumatic tube systems, as they can activate platelets. Samples should be hand-carried at room temperature.[24][26]

    • Time to Assay: Platelet viability decreases over time. Avoid testing more than 4 hours after blood collection.[25] Allow samples to rest for at least 30 minutes at room temperature before processing to allow platelets to recover from collection stress.[25]

  • Sample Processing:

    • Centrifugation Speed/Time: Incorrect centrifuge settings for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP) will alter platelet counts and affect results.

    • Platelet Count: The platelet count in the PRP should be standardized if possible, as it directly influences the aggregation response.

  • Assay Execution:

    • Agonist Concentration: Ensure the final concentration of the agonist (e.g., ADP) is accurate and consistent across experiments.

    • Temperature: The assay must be performed at 37°C.[27]

Troubleshooting Workflow for LTA Variability

G cluster_collection Collection Issues cluster_processing Processing Issues cluster_assay Assay Issues Start High LTA Variability Observed CheckCollection Review Sample Collection Protocol Start->CheckCollection CheckProcessing Review PRP/PPP Processing CheckCollection->CheckProcessing Collection OK Venipuncture Traumatic Venipuncture? CheckCollection->Venipuncture Issue Found CheckAssay Review Assay Execution CheckProcessing->CheckAssay Processing OK Centrifuge Standardized Centrifugation? CheckProcessing->Centrifuge Issue Found Solution Standardize Protocol & Re-run CheckAssay->Solution Assay OK Agonist Accurate Agonist Prep? CheckAssay->Agonist Issue Found Anticoagulant Correct Anticoagulant Ratio? Venipuncture->Anticoagulant Transport Correct Sample Transport? Anticoagulant->Transport Transport->Solution PlateletCount Consistent Platelet Count? Centrifuge->PlateletCount PlateletCount->Solution Temp Maintained 37°C? Agonist->Temp Temp->Solution

Caption: Troubleshooting workflow for inconsistent LTA results.

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA) for ADP-Induced Aggregation

LTA is considered a gold-standard method for assessing platelet function.[15][16] It measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.[27]

1. Materials & Reagents:

  • Light Transmission Aggregometer (e.g., Chrono-log Model 700)[17]

  • Aggregometer cuvettes and stir bars

  • Blood collection tubes with 3.2% sodium citrate

  • ADP (Adenosine Diphosphate) stock solution (e.g., 1 mM)[17]

  • Saline (0.9% NaCl)

  • Plastic pipettes and tubes

2. Sample Preparation (Platelet-Rich and Platelet-Poor Plasma):

  • Collect whole blood via atraumatic venipuncture into a 3.2% sodium citrate tube. The blood-to-anticoagulant ratio must be 9:1.

  • Allow the blood to rest for 30-60 minutes at room temperature.

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate platelet-rich plasma (PRP).

  • Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.[27]

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[27]

  • Collect the PPP supernatant and store it in a separate plastic tube.

3. Instrument Setup and Calibration:

  • Turn on the aggregometer and allow it to warm to 37°C.[27]

  • Place a cuvette with 450 µL of PPP and a stir bar into a channel. Set this as the 100% aggregation (or 100% light transmission) baseline.[27]

  • Place a cuvette with 450 µL of PRP and a stir bar into another channel. Set this as the 0% aggregation (or 0% light transmission) baseline.[27]

4. Aggregation Assay:

  • Pipette 450 µL of PRP into a new cuvette with a stir bar.

  • Place the cuvette in a sample well and allow it to equilibrate at 37°C for at least 2 minutes.[27]

  • Start the recording.

  • Add a small volume (e.g., 50 µL) of ADP working solution to the PRP to achieve the desired final concentration (e.g., 5-20 µM).[17][18]

  • Record the change in light transmission for 5-10 minutes. The primary endpoint is the maximal aggregation (%).

Protocol: VerifyNow P2Y12 Assay

The VerifyNow system is a rapid, whole-blood, point-of-care assay.[28]

1. Materials:

  • VerifyNow Instrument

  • VerifyNow P2Y12 Test Device[13]

  • Greiner Bio-One Vacuette® partial-fill (2 mL) blood collection tube containing 3.2% sodium citrate.[13][29]

2. Sample Collection:

  • Collect a blood sample directly into the specified 2 mL Greiner citrate tube. The tube is designed to draw exactly 2 mL and must be filled to the indicated black mark.[13][29]

  • Immediately after collection, gently invert the tube 5 times to ensure adequate mixing of blood and anticoagulant.[29] Check for clots.

  • The test should be run within 4 hours of sample collection at room temperature.

3. Assay Procedure:

  • Power on the VerifyNow instrument and ensure it passes the electronic quality control (EQC).

  • Enter patient/sample information as prompted.

  • Insert the VerifyNow P2Y12 test device (cartridge) into the instrument.

  • When prompted, insert the citrated whole blood sample tube into the designated port.

  • The instrument will automatically process the sample. The test is based on the ability of activated platelets to bind to fibrinogen-coated microparticles, which increases light transmittance.[13]

  • Results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity.[28]

References

Technical Support Center: Enhancing the Solubility of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with thieno[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do many of my thieno[2,3-b]pyridine derivatives exhibit poor aqueous solubility?

A1: The primary reason for the low solubility of this class of compounds is their molecular structure. Thieno[2,3-b]pyridines are highly planar molecules.[1][2] This planarity promotes strong intermolecular forces, such as hydrogen bonds and π-stacking interactions, causing the molecules to pack tightly into a stable crystal lattice.[1] This high crystal packing energy, often indicated by a high melting point, requires a significant amount of energy to overcome for the compound to dissolve, resulting in poor aqueous solubility.[1][2]

Q2: What are the main strategies I can employ to enhance the solubility of my thieno[2,3-b]pyridine derivatives?

A2: There are two primary categories of strategies to consider:

  • Structural (Chemical) Modification: This involves altering the chemical structure of the molecule to improve its physicochemical properties.[3] Key tactics include:

    • Disrupting Crystal Packing: Introducing bulky or non-planar groups can physically hinder the molecules from packing tightly, lowering the crystal lattice energy.[1] A common approach is the creation of 'prodrug-like' esters or carbonates from parent alcohol groups.[1]

    • Decreasing Lipophilicity: Reducing the molecule's overall hydrophobicity (lowering its LogP) by adding polar functional groups (e.g., hydroxyls, amines) can improve interaction with aqueous media.[3][4]

    • Introducing Ionizable Groups: Incorporating acidic or basic centers allows for salt formation, which is one of the most effective methods for increasing aqueous solubility.[4][5]

  • Formulation-Based Approaches: These methods focus on the drug delivery system without altering the chemical structure of the active pharmaceutical ingredient (API).[2] Common techniques include:

    • Particle Size Reduction: Methods like micronization and nanosizing increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][6]

    • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can enhance wettability and dissolution.[6]

    • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the hydrophobic molecule, presenting a more hydrophilic exterior to the aqueous environment.[5]

    • Co-solvency: The solubility of a compound can be increased by adding a water-miscible solvent (a co-solvent) in which the drug has higher solubility.[5][6]

Q3: I have a novel thieno[2,3-b]pyridine derivative with poor solubility. What is a logical workflow for addressing this issue?

A3: A systematic approach is crucial. Start with a thorough characterization of your compound and then explore modification and formulation strategies sequentially. The workflow below provides a decision-making framework.

G cluster_start Start: Characterization cluster_strategy Strategy Selection cluster_chem Chemical Modification Route cluster_form Formulation Route cluster_end Evaluation Start Poorly Soluble Thieno[2,3-b]pyridine Derivative Char Characterize Physicochemical Properties (pKa, LogP, Melting Point, Crystal Form) Start->Char Decision1 Is Structural Modification Feasible? Char->Decision1 Prodrug Prodrug Approach (Ester/Carbonate Synthesis) Decision1->Prodrug Yes Particle Particle Size Reduction (Micronization, Nanosuspension) Decision1->Particle No / Parallel Salt Salt Formation (Introduce Ionizable Group) Evaluate Evaluate Solubility & Activity of Modified Compound / Formulation Prodrug->Evaluate Analogue Analogue Synthesis (Add Polar Groups, Reduce Planarity) Salt->Evaluate Analogue->Evaluate Dispersion Solid State Manipulation (Solid Dispersion, Co-crystals) Particle->Evaluate Complex Complexation (e.g., Cyclodextrins) Dispersion->Evaluate Complex->Evaluate End Optimized Lead Candidate Evaluate->End

Caption: A decision workflow for enhancing the solubility of thieno[2,3-b]pyridine derivatives.

Data Presentation: Impact of Structural Modification

Structural modifications that disrupt crystal packing can significantly impact physical properties related to solubility, such as the melting point. A lower melting point generally correlates with lower crystal lattice energy and, consequently, improved solubility.[1]

Compound TypeModification StrategyRationaleExpected Outcome on Melting PointReference
Parent Alcohol-Containing Thieno[2,3-b]pyridine-Planar structure, strong H-bonding and π-stackingHigh[1]
Ester/Carbonate DerivativeAddition of bulky, cleavable ester/carbonate groupsDisrupts planarity and intermolecular packingLowered[1]
tert-Butyl AnalogueIntroduction of a bulky tert-butyl groupSteric hindrance disrupts crystal packingSignificantly Decreased[1]

Experimental Protocols

Protocol 1: Synthesis of an Ester Prodrug to Enhance Solubility

This protocol describes a general method for converting an alcohol-containing thieno[2,3-b]pyridine into an ester derivative to disrupt crystal packing.[1]

Objective: To increase solubility by synthesizing an ester prodrug of a parent alcohol (e.g., 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide).

Materials:

  • Parent alcohol-containing thieno[2,3-b]pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Isobutyryl chloride)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the parent thieno[2,3-b]pyridine alcohol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine or Et3N (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry. Evaluate the change in physical properties (melting point, solubility).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance the dissolution rate of a poorly soluble thieno[2,3-b]pyridine derivative.

Objective: To improve the dissolution rate by dispersing the thieno[2,3-b]pyridine derivative in a hydrophilic polymer matrix.

Materials:

  • Poorly soluble thieno[2,3-b]pyridine derivative (API)

  • Hydrophilic carrier polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the API and the carrier (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Prepare a solution by completely dissolving a defined ratio of the API and the carrier polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected common solvent.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed.

  • Drying: Transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain particles of a uniform size.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies (e.g., using a USP Dissolution Apparatus) to compare the dissolution profile of the solid dispersion against the pure API.

    • Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the API within the dispersion.

Visualizations

The core issue of poor solubility in thieno[2,3-b]pyridines can be traced back to their fundamental molecular properties. The diagram below illustrates this causal relationship.

G A High Molecular Planarity B Strong Intermolecular Forces (π-Stacking, H-Bonds) A->B C High Crystal Lattice Energy B->C D Poor Aqueous Solubility C->D

Caption: The relationship between molecular properties and poor solubility in thieno[2,3-b]pyridines.

Thieno[2,3-b]pyridines often act as inhibitors in cellular signaling pathways. For instance, they have been developed as inhibitors of enzymes like Phosphoinositide Phospholipase C (PI-PLC).[1] The diagram below shows a simplified representation of where such an inhibitor might act.

G cluster_membrane Cell Membrane cluster_products Second Messengers Receptor Receptor PIPLC PI-PLC (Enzyme) Receptor->PIPLC Activates PIP2 PIP2 PIP2->PIPLC Substrate IP3 IP3 PIPLC->IP3 DAG DAG PIPLC->DAG Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->Downstream DAG->Downstream Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->PIPLC

Caption: Simplified PI-PLC signaling pathway showing the inhibitory action of a thieno[2,3-b]pyridine.

References

Storage and stability guidelines for Thieno[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of Thieno[3,2-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under refrigerated and dark conditions to ensure its stability. The recommended storage temperature is between 0-8°C, with some suppliers specifically recommending 4°C.[1][2] It is also advised to protect the compound from light.[2]

Q2: What is the typical appearance of this compound?

A2: this compound is a pale yellow solid.[1] A significant deviation from this appearance could indicate degradation or impurity.

Q3: What is the expected purity of this compound upon purchase?

A3: Commercially available this compound typically has a purity of ≥95% as determined by HPLC, with some suppliers providing ≥98% purity.[1][2]

Q4: Is this compound sensitive to air or moisture?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Color (e.g., darkening) Exposure to light, air (oxidation), or elevated temperatures.- Confirm storage conditions (refrigerated, protected from light).- If color change is significant, re-analyze purity via HPLC before use.- Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.
Unexpected Impurities in Analysis (e.g., HPLC, NMR) Compound degradation, contamination.- Review storage and handling procedures.- Compare the impurity profile with a fresh or properly stored sample, if available.- If degradation is suspected, repurification may be necessary. For guidance on potential repurification techniques, consult relevant chemical literature.
Poor Solubility Compound degradation leading to less soluble byproducts, incorrect solvent.- Thieno[2,3-b]pyridines, a related class of compounds, are known to have poor solubility.[6]- Confirm the appropriate solvent for your application.- If solubility issues persist with a previously effective solvent, it may indicate degradation. Analyze the compound's purity.

Storage and Stability Data Summary

Parameter Guideline Source
Storage Temperature 0-8°C[1]
4°C, protect from light[2]
Appearance Pale yellow solid[1]
Purity (as supplied) ≥ 95% (HPLC) or ≥98%[1][2]
Long-term Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Consider storage under an inert atmosphere.General Best Practice

Experimental Protocols

Protocol: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.

  • Sonicate briefly to ensure complete dissolution.

  • Fill the flask to the mark with the solvent to obtain a concentration of approximately 100 µg/mL.

  • Prepare serial dilutions to create a calibration curve if quantitative analysis is required.

3. Sample Preparation:

  • Prepare a sample solution of this compound at the same concentration as the standard solution.

  • For stability studies, samples should be taken from the stock that has been subjected to specific conditions (e.g., elevated temperature, light exposure) at various time points.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or select a common wavelength such as 254 nm.

  • Column Temperature: 25°C

5. Data Analysis:

  • Integrate the peak areas of the chromatograms.

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components (area percent method).

  • For stability studies, compare the purity of the stressed samples to a control sample stored under ideal conditions. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Diagrams

TroubleshootingWorkflow cluster_0 Start: Experimental Issue cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Unexpected Experimental Result check_appearance Visual Inspection: Color Change or Clumping? start->check_appearance check_purity Review Purity Data (e.g., HPLC, NMR) check_appearance->check_purity Looks OK review_storage Verify Storage Conditions: - Temperature (0-8°C)? - Protected from Light? - Tightly Sealed? check_appearance->review_storage Issue Observed check_purity->review_storage Purity Questionable reanalyze Re-analyze Purity (Perform HPLC) review_storage->reanalyze use_new_lot Decision: Use New Lot or Repurify reanalyze->use_new_lot Degradation Confirmed continue_use Decision: Continue Use reanalyze->continue_use Purity Acceptable update_protocols Action: Update Storage/Handling Protocols use_new_lot->update_protocols continue_use->update_protocols

Caption: Troubleshooting workflow for this compound stability issues.

References

Overcoming side reactions in oxidative dimerization of aminothienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oxidative dimerization of aminothienopyridines. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guides

This section addresses specific issues that may arise during the oxidative dimerization of aminothienopyridines, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Yield of Dimerized Product 1. Incorrect Oxidant: The chosen oxidant may not be suitable for the desired dimerization. For instance, using MCPBA or MMPP can lead to simple S-oxidation products instead of the dimer.[1][2] 2. Suboptimal Reaction Conditions: The reaction solvent, temperature, or presence of a phase transfer catalyst can significantly impact the yield.[1][2] 3. Electron-Withdrawing Groups on Substrate: Substituents on the aminothienopyridine can affect its reactivity. Strong electron-withdrawing groups may inhibit the dimerization reaction.[1][2]1. Select an Appropriate Oxidant: Sodium hypochlorite (NaOCl) solution (commercial bleach) has been shown to be effective for this dimerization.[1][2] 2. Optimize Reaction Conditions:     a. Solvent: A biphasic system of CH2Cl2-water with a phase transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBAC) can improve yields compared to a single solvent system like aqueous dioxane.[1][2]     b. Stirring: Ensure vigorous stirring to facilitate reaction in multiphasic systems. 3. Substrate Modification: If possible, modify the substrate to reduce the influence of strong electron-withdrawing groups.
Formation of S-Oxide or Sulfone Byproducts 1. Oxidant Choice: Peroxy acids like meta-chloroperoxybenzoic acid (MCPBA) and magnesium monoperoxyphthalate (MMPP) are known to favor oxidation at the sulfur atom, leading to S-oxides and sulfones.[1][2]1. Avoid Peroxy Acid Oxidants: For the desired dimerization, use an oxidant like NaOCl which has been shown to promote the C-N bond formation over S-oxidation in this specific reaction.[1][2]
Presence of Halogenated (e.g., Chlorinated) Byproducts 1. Reaction with Hypochlorite: Sodium hypochlorite solutions can contain free chlorine or generate it in situ, which can act as an electrophile and lead to halogenation of the thienopyridine ring system.1. Control Reaction Time and Stoichiometry: Use the minimum effective amount of NaOCl and monitor the reaction closely by TLC to avoid prolonged exposure that could lead to side reactions. 2. pH Control: The reactivity of hypochlorite is pH-dependent. While not explicitly detailed for this reaction, adjusting the pH might modulate the extent of chlorination.
Formation of Oxidation/Solvolysis Products 1. Reaction in Protic Solvents: When the reaction is conducted in a protic solvent like aqueous ethanol, the solvent can participate in the reaction, leading to the formation of solvolysis byproducts alongside the desired dimer.[1][2]1. Use Aprotic Solvents: Employing an aprotic solvent system, such as dioxane-water or dichloromethane-water, can prevent the formation of these solvolysis products.[1][2]
Complex Product Mixture/Difficulty in Purification 1. Multiple Reaction Pathways: The oxidative conditions can lead to a variety of products, including the desired dimer, S-oxides, halogenated species, and degradation products. 2. Incomplete Reaction: If the reaction is not driven to completion, the final mixture will contain unreacted starting material, further complicating purification.1. Optimize for Selectivity: Use the recommended conditions (NaOCl, PTC, CH2Cl2/H2O) to favor the formation of the desired dimer.[1][2] 2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[1][2] 3. Chromatographic Purification: Flash column chromatography is often necessary to separate the desired dimer from byproducts. A gradient of ethyl acetate in dichloromethane has been reported to be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite?

A1: Two plausible mechanisms have been proposed for this unusual oxidative dimerization.[1][2]

  • Mechanism 1 (Electrophilic Attack and Cascade): This pathway involves the initial electrophilic attack of Cl+ or HOCl (from NaOCl hydrolysis) on the thienopyridine ring to form a resonance-stabilized cation. A parallel deprotonation of the amide forms an anion. The reaction between this cation and anion initiates a multistep cascade process, leading to the formation of the polycyclic dimer.[1][2]

  • Mechanism 2 (Single Electron Transfer): In this alternative mechanism, NaOCl acts as a single electron transfer (SET) oxidant to generate cation-radical species. Dimerization of these radicals leads to dications, which then undergo a double intramolecular heterocyclization to yield the final dimeric product.[1][2]

Q2: What are the typical yields for the desired oxidative dimerization product?

A2: The yields are highly dependent on the reaction conditions.

  • Using aqueous NaOCl in 1,4-dioxane, moderate yields of 37–55% have been reported.[1]

  • Under phase transfer catalyst (PTC) conditions with NaOCl in a CH2Cl2–water system, improved yields of 43–64% have been achieved.[1]

  • When the reaction is performed in aqueous ethanol, the yield of the dimer is lower (28–29% ), with the concurrent formation of oxidation/solvolysis products (14–15% ).[1][2]

Q3: How can I confirm the formation of the desired dimer and identify potential side products?

A3: A combination of spectroscopic techniques is essential for product characterization.

  • NMR Spectroscopy (1H and 13C): This is crucial for structural elucidation of the dimer and can help identify byproducts by their characteristic signals. For example, the formation of an oxidation/solvolysis product in ethanol may show diastereotopic protons of an OCH2 group.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass data to confirm the molecular formula of the expected product and identify the masses of any impurities.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For instance, keto and amide C=O stretches can be observed in the oxidation/solvolysis byproducts.[2]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemical details.[1]

Q4: Are there any specific substrate limitations for this reaction?

A4: Yes, the electronic nature of the substituents on the aryl group of the carboxamide can influence the reaction's success. Substrates with strong electron-withdrawing groups (e.g., 4-NO2C6H4) may fail to yield any oxidation products, while those with less electron-withdrawing or electron-donating groups react successfully.[1][2]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yields

MethodSolvent SystemCatalyst/AdditiveDimer Yield (%)Oxidation/Solvolysis Product Yield (%)Reference
A1,4-Dioxane/H2ONone37–55Not Reported[1]
BCH2Cl2/H2OTEBAC (PTC)43–64Not Reported[1][2]
CEtOH/H2ONone28–2914–15[1][2]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Dimerization (Method B - PTC Conditions)

  • To a mixture of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (2 mmol) in dichloromethane (CH2Cl2, 40 mL), add a 10% aqueous solution of sodium hypochlorite (NaOCl, 8 mL) and benzyltriethylammonium chloride (TEBAC, 30 mg).[2]

  • Stir the mixture vigorously at room temperature for 4–10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[2]

  • Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic phases, wash with water (2 x 10 mL), and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to approximately one-quarter of the original volume.

  • Add hexane to the residue and allow it to stand for crystallization to obtain the desired dimeric product.[2]

  • If necessary, purify the crude product by flash chromatography.

Protocol 2: Synthesis of Starting Material (3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides)

  • To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and a 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).[1][2]

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) and continue stirring for 0.5–1 hour until a yellow solid precipitate forms.[1][2]

  • Filter the solid, wash with cold aqueous ethanol, and dry to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide. The product is often pure enough for the subsequent oxidation step.[1][2]

Visualizations

Reaction_Pathways A Aminothienopyridine Dimer Desired Dimer A->Dimer NaOCl, PTC CH2Cl2/H2O SOxide S-Oxide / Sulfone A->SOxide MCPBA or MMPP Halogenated Halogenated Byproduct A->Halogenated Excess NaOCl Solvolysis Oxidation/Solvolysis Product A->Solvolysis NaOCl, EtOH/H2O

Caption: Reaction pathways in the oxidation of aminothienopyridines.

Troubleshooting_Workflow Start Experiment Start: Oxidative Dimerization Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Success High Yield of Dimer Proceed to Purification Analysis->Success Desired Outcome LowYield Low Yield / No Dimer Analysis->LowYield Problem SideProducts Significant Side Products Analysis->SideProducts Problem CheckConditions Check Reaction Conditions: - Oxidant (NaOCl?) - Solvent (Aprotic?) - PTC present? LowYield->CheckConditions IdentifyByproducts Identify Byproducts: - S-Oxide? - Halogenated? - Solvolysis? SideProducts->IdentifyByproducts Optimize Optimize Reaction: - Adjust solvent - Add PTC - Control stoichiometry CheckConditions->Optimize ChangeOxidant Change Oxidant to NaOCl IdentifyByproducts->ChangeOxidant S-Oxide Detected ChangeSolvent Switch to Aprotic Solvent IdentifyByproducts->ChangeSolvent Solvolysis Product Detected Optimize->Start ChangeOxidant->Start ChangeSolvent->Start

References

Technical Support Center: Scale-up Synthesis of Thieno[3,2-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following guidance is based on established chemical principles and analogous transformations reported in the literature. A definitive, published scale-up protocol for Thieno[3,2-b]pyridine-5-carboxylic acid is not currently available. Therefore, this document should be used as a supplementary resource to in-house process development and safety assessments.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for Thieno[3,2-b]pyridine-5-carboxylic acid, based on literature precedents for similar structures, involves a two-step process:

  • Cyclization: Formation of the thieno[3,2-b]pyridine core by reacting a substituted picolinonitrile with a thioglycolate.

  • Hydrolysis: Conversion of the resulting ester or nitrile intermediate to the final carboxylic acid.

Synthetic_Pathway A 3-Fluoropicolinonitrile C Methyl Thieno[3,2-b]pyridine-5-carboxylate A->C 1. Base (e.g., KOH) 2. DMF B Methyl Thioglycolate B->C D Thieno[3,2-b]pyridine-5-carboxylic Acid C->D Hydrolysis (Acid or Base)

Caption: Proposed two-step synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.

Troubleshooting and FAQs

This section addresses potential issues that may arise during the scale-up of the proposed synthetic pathway.

Step 1: Cyclization

Question 1: The cyclization reaction is sluggish or incomplete at a larger scale. What are the potential causes and solutions?

Answer:

  • Poor Mass Transfer: Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using an overhead stirrer with a properly designed impeller.

  • Inefficient Heat Transfer: Exothermic or endothermic reactions can be difficult to control at scale, leading to side product formation or incomplete conversion.

    • Solution: Use a jacketed reactor with a suitable heat transfer fluid. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the temperature.

  • Base Addition: The rate and method of base addition can be critical.

    • Solution: For solid bases, ensure they are finely powdered and added in portions. For solutions, subsurface addition can prevent localized high concentrations at the surface.

Question 2: We are observing the formation of significant impurities during the cyclization. How can we mitigate this?

Answer:

  • Oxygen Contamination: Some reactions involving sulfur compounds are sensitive to oxidation.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent and reagents before use.

  • Side Reactions of the Base: The choice and stoichiometry of the base are crucial.

    • Solution: Screen different bases (e.g., K₂CO₃, NaH, t-BuOK) to find one that minimizes side reactions. Ensure precise control over the stoichiometry of the base.

  • Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to product degradation.

    • Solution: Optimize the reaction temperature and time. It may be beneficial to run the reaction at a lower temperature for a longer period.

Step 2: Hydrolysis

Question 3: The hydrolysis of the ester to the carboxylic acid is not going to completion. What can we do?

Answer:

  • Insufficient Reagent: The stoichiometry of the acid or base used for hydrolysis is critical.

    • Solution: Use a sufficient excess of the hydrolyzing agent (e.g., 4-10 equivalents of NaOH or a strong acid like HCl).[1][2]

  • Phase Separation: If the ester is not fully soluble in the aqueous hydrolysis medium, the reaction can be slow.

    • Solution: Add a co-solvent (e.g., ethanol, dioxane) to improve solubility. Ensure vigorous stirring to maintain a homogeneous mixture.

  • Product Inhibition: The product carboxylic acid may precipitate and coat the starting material, preventing further reaction.

    • Solution: For base-catalyzed hydrolysis, the carboxylate salt is typically soluble. For acid-catalyzed hydrolysis, a solvent system in which both starting material and product are soluble should be chosen.

Question 4: The final product is difficult to purify and contains residual starting materials or byproducts. What are the recommended purification strategies at scale?

Answer:

  • Precipitation and Filtration: Thieno[3,2-b]pyridine-5-carboxylic acid is a solid that can be isolated by precipitation.

    • Solution: After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation.[3][4] The solid can then be collected by filtration.

  • Recrystallization: This is a powerful technique for removing impurities.

    • Solution: Select a suitable solvent system for recrystallization. This may involve a single solvent or a mixture of solvents. The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.[3]

  • Washing: Washing the isolated solid can remove residual impurities.

    • Solution: Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent (e.g., hexane or diethyl ether) to remove organic impurities.

Quantitative Data Summary

The following table summarizes typical lab-scale reaction conditions and yields for analogous thieno[2,3-b]pyridine syntheses. This data can serve as a benchmark for process optimization.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclization 2-mercaptonicotinonitrile derivatives, chloroacetyl derivativesEthanolic Sodium EthoxideRefluxN/AGood[5]
Hydrolysis Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, NaOHDioxane/WaterN/AN/AN/AN/A
Purification Crude Nicotinic AcidWater100N/A>99% Purity[6]

Note: "N/A" indicates that the specific data was not available in the provided search results.

Experimental Protocols

General Protocol for Cyclization

Based on the synthesis of similar thieno[3,2-b]pyridine derivatives, the following protocol can be adapted:

  • To a solution of 3-fluoropicolinonitrile in DMF, add methyl thioglycolate.[7]

  • Cool the mixture in an ice bath and add a base (e.g., aqueous KOH) dropwise, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

General Protocol for Hydrolysis

The hydrolysis of the intermediate ester can be performed under basic or acidic conditions:[1][2][8]

Basic Hydrolysis:

  • Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., 10% NaOH).[2]

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.[2]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting_Workflow Start Scale-up Issue Identified Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Impurity_Formation Impurity Formation? Incomplete_Reaction->Impurity_Formation No Check_Mixing Improve Mass Transfer (e.g., better agitation) Incomplete_Reaction->Check_Mixing Yes Purification_Problem Purification Difficulty? Impurity_Formation->Purification_Problem No Inert_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Impurity_Formation->Inert_Atmosphere Yes Adjust_pH Optimize pH for Precipitation Purification_Problem->Adjust_pH Yes Check_Temp Optimize Temperature Control (e.g., jacketed reactor) Check_Mixing->Check_Temp Check_Reagents Verify Reagent Stoichiometry and Addition Rate Check_Temp->Check_Reagents Optimize_Base Screen Different Bases and Stoichiometry Inert_Atmosphere->Optimize_Base Optimize_Time_Temp Optimize Reaction Time and Temperature Optimize_Base->Optimize_Time_Temp Recrystallize Develop Recrystallization Protocol Adjust_pH->Recrystallize Wash_Solid Implement Effective Washing Steps Recrystallize->Wash_Solid

References

Mitigating cytotoxicity of 3-aminothieno[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminothieno[2,3-b]pyridine-2-carboxamides. The information is designed to help mitigate common issues, particularly cytotoxicity, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 3-aminothieno[2,3-b]pyridine-2-carboxamide analog is showing high cytotoxicity in my cell line. What are the potential causes?

High cytotoxicity can stem from several factors:

  • Compound's Intrinsic Properties: The inherent chemical structure of your specific analog might be toxic to the cell line being used. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the thieno[2,3-b]pyridine core can significantly influence cytotoxicity.[1][2][3]

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxic side effects.

  • Metabolism-Induced Toxicity: The cell line's metabolic processes might be converting the compound into a more toxic metabolite.

  • Experimental Conditions: Factors such as high compound concentration, prolonged exposure time, or the specific characteristics of the cell line can contribute to observed cytotoxicity.

Q2: How can I reduce the cytotoxicity of my compound while maintaining its therapeutic activity?

Mitigating cytotoxicity often involves a multi-pronged approach:

  • Structural Modification: Based on SAR data, you can synthesize new analogs with modifications aimed at reducing toxicity. For instance, altering substituents on the thieno[2,3-b]pyridine core has been shown to modulate cytotoxic effects.[1][2][3]

  • Formulation Strategies: For poorly soluble compounds, which can sometimes lead to issues in assays, consider advanced formulation strategies. Techniques like using lipid-based delivery systems (e.g., self-emulsifying systems) or reducing particle size can improve solubility and potentially reduce non-specific toxicity.[4][5]

  • Dose Optimization: Reducing the concentration of the compound to the lowest effective dose can minimize toxicity. It's crucial to perform a thorough dose-response study.

  • Combination Therapy: In some contexts, combining your compound with other agents could allow for lower, less toxic doses of each, while achieving a synergistic therapeutic effect.[6]

Q3: What are the first steps I should take to troubleshoot unexpected cytotoxicity results?

If you observe unexpected cytotoxicity, follow this troubleshooting workflow:

  • Verify Compound Integrity: Confirm the purity and identity of your compound stock using analytical methods like NMR or mass spectrometry.

  • Check Cell Culture Health: Ensure your cell line is healthy, free from contamination, and within a low passage number.

  • Review Experimental Protocol: Double-check all calculations for dilutions and concentrations. Ensure incubation times and other parameters were followed correctly.

  • Perform Control Experiments: Include appropriate positive and negative controls in your assays to validate the results.

  • Titrate Compound Concentration: Run a broad range of concentrations to determine an accurate IC50 value and to see if the toxicity is dose-dependent.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in cell viability assays (MTT/XTT).

Possible Cause: This could be due to issues with the assay protocol, cell seeding density, or interference from the compound itself.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure that the cell density is within the linear range of the assay. Too few or too many cells can lead to inaccurate results.[7]

  • Gentle Pipetting: Avoid forceful pipetting, which can damage cells and lead to high background lactate dehydrogenase (LDH) release, a sign of cytotoxicity.[7]

  • Check for Compound Interference: Some compounds can interfere with the chemistry of MTT or XTT assays. Run a control with the compound in cell-free media to see if it directly reduces the tetrazolium salt.

  • Ensure Complete Solubilization (MTT Assay): For the MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance, as incomplete solubilization is a common source of error.[8]

Issue 2: My compound induces cell death, but I don't know the mechanism (e.g., apoptosis vs. necrosis).

Possible Cause: The compound could be triggering various cell death pathways.

Troubleshooting Steps:

  • Perform a Caspase Activity Assay: To determine if the cytotoxicity is due to apoptosis, measure the activity of key executioner caspases like caspase-3 and caspase-7.[9][10][11] An increase in caspase activity is a hallmark of apoptosis.

  • Assess Membrane Integrity: Use a dye exclusion assay (e.g., trypan blue or a fluorescent live/dead stain) to differentiate between apoptosis (intact membrane in early stages) and necrosis (compromised membrane).[12]

  • Measure Reactive Oxygen Species (ROS): Some compounds induce cytotoxicity through the generation of ROS, leading to oxidative stress. A DCFH-DA assay can be used to measure intracellular ROS levels.[13][14]

Experimental Protocols

Cell Viability (XTT) Assay

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplate

  • Cells in culture

  • Test compound

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-aminothieno[2,3-b]pyridine-2-carboxamide compound. Include untreated cells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

  • XTT Addition: Add the prepared XTT labeling solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[8] The incubation time may need to be optimized.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase-3 Colorimetric Assay

This protocol provides a general workflow for measuring caspase-3 activity.

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound as you would for a viability assay.

  • Cell Lysis: After treatment, collect the cells and centrifuge. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[9][15]

  • Lysate Collection: Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize the caspase activity.[9]

  • Assay Setup: In a new 96-well plate, add the cell lysate to each well.

  • Reaction Initiation: Add the 2X Reaction Buffer followed by the caspase-3 substrate (DEVD-pNA) to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • DCFH-DA

  • Serum-free cell culture medium or PBS

  • 96-well plate (black, clear bottom for microscopy)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 9-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with the test compound for the desired time. Include a positive control (e.g., tert-Butyl hydroperoxide) and an untreated control.[13]

  • Probe Loading: Remove the treatment medium and wash the cells with warm serum-free medium or PBS. Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well.[14]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[13][14]

  • Washing: Remove the DCFH-DA solution and gently wash the cells 1-2 times with PBS to remove any probe that has not entered the cells.[14]

  • Fluorescence Measurement: Add PBS back to the wells and immediately measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[13] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence of the non-treated cells from all other values. The fluorescence intensity is proportional to the level of intracellular ROS.[13]

Quantitative Data Summary

The following table summarizes cytotoxicity data for various 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives from published literature. This data can serve as a reference for expected cytotoxicity levels.

Compound IDCell LineAssay TypeIC50 (µM)Reference
4k HepG2Cytotoxicity36[2]
11n HepG2Cytotoxicity27[1]
17af HepG2Cytotoxicity19[2][16]
3b CCRF-CEMCytotoxicity2.580 ± 0.550[17]
3b CEM/ADR5000Cytotoxicity4.486 ± 0.286[17]

IC50: The concentration of a drug that gives half-maximal response.

Visualizations

Experimental Workflows

G cluster_0 Cell Viability Assay Workflow (XTT) A Seed Cells in 96-well Plate B Treat with Compound A->B C Add XTT Reagent B->C D Incubate (2-4h, 37°C) C->D E Read Absorbance (450-500nm) D->E

Caption: A typical workflow for assessing cell viability using the XTT assay.

G cluster_1 Apoptosis (Caspase) Assay Workflow F Treat Cells with Compound G Lyse Cells F->G H Add Caspase Substrate G->H I Incubate (1-2h, 37°C) H->I J Read Absorbance/Fluorescence I->J

Caption: Workflow for detecting apoptosis via caspase activity measurement.

Signaling Pathways

G cluster_2 Potential Cytotoxicity Signaling Pathways cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction cluster_mapk MAPK Pathway Compound 3-Aminothieno[2,3-b]pyridine-2-carboxamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Perturbation Compound->Mito MAPK MAPK (e.g., JNK, p38) Activation Compound->MAPK Apoptosis Apoptosis ROS->Apoptosis Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis Caspases->Apoptosis MAPK->Apoptosis

Caption: Simplified diagram of signaling pathways potentially involved in cytotoxicity.[18][19]

References

Validation & Comparative

A Comparative Guide to P2Y12 Receptor Antagonists: Evaluating Thieno[3,2-b]pyridin-3-amine in the Context of Established Antiplatelet Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent P2Y12 receptor antagonists, key therapeutic agents in the prevention of thrombotic events. While the primary focus is on the well-established drugs—clopidogrel, prasugrel, ticagrelor, and cangrelor—we also explore the potential of the thienopyridine scaffold, including the specific isomer Thieno[3,2-b]pyridin-3-amine. Due to a notable lack of published data on the P2Y12 inhibitory activity of this compound, this document will frame the discussion around its structural analogs and the broader class of thienopyridine derivatives, while presenting a detailed, data-driven comparison of the clinically approved agents.

Introduction to P2Y12 Receptor and its Antagonists

The P2Y12 receptor is a crucial G protein-coupled receptor located on the surface of platelets. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of thrombi. Consequently, antagonists of the P2Y12 receptor are vital in the management of acute coronary syndromes (ACS) and the prevention of cardiovascular events in at-risk patients. These antagonists can be broadly categorized into two main classes: thienopyridines and non-thienopyridines.

Thienopyridines , such as clopidogrel and prasugrel, are irreversible antagonists that require metabolic activation to exert their antiplatelet effect.[1] Non-thienopyridines , like ticagrelor and cangrelor, are direct-acting and reversible inhibitors of the P2Y12 receptor.[2]

Comparative Analysis of P2Y12 Receptor Antagonists

The following sections provide a detailed comparison of the key characteristics of clopidogrel, prasugrel, ticagrelor, and cangrelor.

Mechanism of Action and Pharmacokinetics

The mechanism of action and pharmacokinetic profiles of P2Y12 antagonists are critical determinants of their clinical efficacy and safety. Thienopyridines are prodrugs that necessitate hepatic metabolism to generate an active metabolite, which then irreversibly binds to the P2Y12 receptor. In contrast, non-thienopyridines bind directly and reversibly to the receptor.

Table 1: Mechanism of Action and Pharmacokinetic Properties of P2Y12 Antagonists

FeatureClopidogrelPrasugrelTicagrelorCangrelor
Class ThienopyridineThienopyridineCyclopentyl-triazolopyrimidine (Non-thienopyridine)Adenosine triphosphate analog (Non-thienopyridine)
Mechanism Irreversible antagonist (prodrug)Irreversible antagonist (prodrug)Reversible, direct-acting antagonistReversible, direct-acting antagonist
Metabolic Activation Two-step hepatic oxidationOne-step hepatic hydrolysis and oxidationNot requiredNot required
Onset of Action 2-6 hours30 minutes30 minutes2-5 minutes
Offset of Action 5-10 days (platelet lifespan)7-10 days (platelet lifespan)3-5 days1-2 hours
Half-life ~6 hours (active metabolite)~7.4 hours (active metabolite)~7 hours (parent), ~9 hours (active metabolite)3-6 minutes

Data sourced from multiple clinical and pharmacological studies.

In Vitro Potency and Efficacy

The in vitro potency of P2Y12 antagonists is a key indicator of their ability to inhibit platelet aggregation. This is typically measured by determining the half-maximal inhibitory concentration (IC50) in platelet aggregation assays or the inhibitory constant (Ki) in receptor binding assays.

Table 2: In Vitro Potency of P2Y12 Receptor Antagonists

CompoundAssay TypeParameterValue
Clopidogrel (active metabolite) Platelet Aggregation (human PRP)IC50~1.5 µM
Prasugrel (active metabolite) Platelet Aggregation (human PRP)IC50~2.0 µM
Ticagrelor P2Y12 Radioligand BindingKi14 nM
Platelet Aggregation (human PRP)IC500.5 - 1.0 µM
Cangrelor P2Y12 Radioligand BindingKi21 nM
Platelet Aggregation (human PRP)IC5010 - 20 nM

Note: IC50 and Ki values can vary depending on the specific experimental conditions. The data presented here are representative values from the literature.

The Thienopyridine Scaffold: A Source of Novel P2Y12 Inhibitors

The thienopyridine scaffold is a well-established pharmacophore for P2Y12 receptor antagonists. Clopidogrel and prasugrel belong to the thieno[3,2-c]pyridine class of isomers. Research into other isomers, such as thieno[2,3-b]pyridines, has also shown promising antiplatelet activity.[3] Some studies have reported that certain thieno[2,3-b]pyridine derivatives exhibit more potent inhibition of platelet aggregation compared to clopidogrel.[3]

This compound: An Unexplored Candidate

Despite the promising activity of its structural isomers, a thorough review of the scientific literature reveals a significant lack of data on the P2Y12 receptor antagonist activity of This compound . The majority of published research on the thieno[3,2-b]pyridine scaffold focuses on its potential as a kinase inhibitor for applications in oncology. Therefore, a direct quantitative comparison of this compound with established P2Y12 antagonists is not possible at this time. Further investigation into the antiplatelet properties of this specific isomer is warranted to determine its potential as a novel antithrombotic agent.

Signaling Pathways and Experimental Workflows

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the de-inhibition of the VASP protein, ultimately leading to the activation of the GPIIb/IIIa receptor, a key step in platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP VASP_P VASP-P (Inactive) cAMP->VASP_P Promotes Phosphorylation VASP VASP (Active) VASP_P->VASP Dephosphorylation GPIIb_IIIa_Activation GPIIb/IIIa Activation VASP->GPIIb_IIIa_Activation Inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

Caption: P2Y12 receptor signaling pathway leading to platelet aggregation.

Experimental Workflow: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the change in light transmission through a platelet suspension as aggregation occurs in response to an agonist.

LTA_Workflow Start Start Blood_Collection Collect whole blood in 3.2% sodium citrate Start->Blood_Collection PRP_Preparation Centrifuge at low speed to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifuge remaining blood at high speed to obtain Platelet-Poor Plasma (PPP) Blood_Collection->PPP_Preparation Incubation Incubate PRP with P2Y12 antagonist or vehicle control PRP_Preparation->Incubation Aggregation_Measurement Add ADP to PRP in aggregometer and measure light transmission PPP_Preparation->Aggregation_Measurement Incubation->Aggregation_Measurement Data_Analysis Calculate percentage of platelet aggregation inhibition (IC50) Aggregation_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Light Transmission Aggregometry.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA) for P2Y12 Antagonist Evaluation

Objective: To determine the in vitro efficacy of a P2Y12 antagonist by measuring its ability to inhibit ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes.

  • P2Y12 antagonist test compound and vehicle control.

  • Adenosine diphosphate (ADP) solution.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Sample Preparation:

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

    • Pre-incubate aliquots of PRP with various concentrations of the P2Y12 antagonist or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Place the PRP sample in the aggregometer and add ADP to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum platelet aggregation for each concentration of the antagonist.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

P2Y12 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the P2Y12 receptor.

Materials:

  • Cell membranes expressing the human P2Y12 receptor (e.g., from transfected cell lines or human platelets).

  • Radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite or a specific radiolabeled antagonist).

  • Test compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup:

    • In a microplate, combine the P2Y12 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known P2Y12 antagonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The landscape of P2Y12 receptor antagonists is dominated by well-characterized drugs such as clopidogrel, prasugrel, ticagrelor, and cangrelor, each with distinct pharmacological profiles that influence their clinical application. While the thienopyridine scaffold has proven to be a fertile ground for the discovery of potent antiplatelet agents, the specific isomer This compound remains largely unexplored in the context of P2Y12 inhibition. The available data on related isomers suggest that this compound class holds potential, but dedicated experimental evaluation is necessary to ascertain its efficacy and mechanism of action. This guide provides the foundational data and methodologies for such comparative studies, which are essential for the future development of novel and improved antiplatelet therapies.

References

Comparative Binding Modes of Thieno[3,2-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding modes of thieno[3,2-b]pyridine isomers, supported by experimental data. The thieno[3,2-b]pyridine scaffold has emerged as a promising template for developing highly selective kinase inhibitors. [1][2][3] Notably, isomers of this scaffold can exhibit profoundly different binding modes, leading to high kinome-wide selectivity.[1][2][3] This guide will delve into the variable binding modes of these isomers, present quantitative data, and detail the experimental protocols used in their analysis.

Data Presentation: Quantitative Comparison of Thieno[3,2-b]pyridine Isomers

The following table summarizes the inhibitory activities of various thieno[3,2-b]pyridine derivatives against their target kinases. This data highlights how modifications to the scaffold and isomeric variations can significantly impact potency.

Compound/IsomerTarget KinaseActivity (IC50)Reference
MU1464--[1][2]
MU1668--[1][2]
3Haspin-[1]
4Haspin-[1]
5Haspin-[1]
MU1920 (9)Haspin-[1]
26fFAK28.2 nM[4]

Further details on the specific IC50 values for compounds targeting Haspin were not available in the provided search results but their binding modes were determined.

Visualization of Key Concepts

To better illustrate the concepts discussed, a series of diagrams have been created using Graphviz.

General Structure of Thieno[3,2-b]pyridine cluster_0 Thieno[3,2-b]pyridine Core Thienopyridine Thieno[3,2-b]pyridine Isomerism Isomerism Thienopyridine->Isomerism

Caption: General chemical structure of the thieno[3,2-b]pyridine scaffold.

Experimental Workflow for Binding Mode Analysis Synthesis Synthesis of Thieno[3,2-b]pyridine Isomers Biochemical_Assay Kinase Inhibition Assay (e.g., IC50 determination) Synthesis->Biochemical_Assay Crystallography Co-crystallization with Target Protein Biochemical_Assay->Crystallography Computational_Modeling Molecular Docking and Simulation Biochemical_Assay->Computational_Modeling Data_Collection X-ray Diffraction Data Collection Crystallography->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Binding_Mode_Analysis Analysis of Binding Mode and Interactions Structure_Solution->Binding_Mode_Analysis Binding_Mode_Analysis->Computational_Modeling

Caption: A typical experimental workflow for determining the binding modes of small molecule inhibitors.

Variable Binding Modes of Thieno[3,2-b]pyridine Isomers cluster_kinase Kinase ATP Binding Site Hinge Hinge Region Inhibition Kinase Inhibition & High Selectivity Hinge->Inhibition Back_Pocket Back Pocket Back_Pocket->Inhibition Isomer_A Isomer A (e.g., MU1464) Isomer_A->Hinge Weak Interaction Isomer_B Isomer B (e.g., MU1668) Isomer_B->Back_Pocket Anchored

Caption: Variable binding modes of thieno[3,2-b]pyridine isomers within a kinase active site.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the binding data. The following sections describe the key experiments cited in the analysis of thieno[3,2-b]pyridine isomers.

Kinase Inhibition Assays

The inhibitory activity of the thieno[3,2-b]pyridine compounds is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

General Protocol:

  • Enzyme and Substrate Preparation: The purified recombinant kinase and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is pre-incubated with varying concentrations of the test compound for a defined period.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

For broad selectivity profiling, compounds are often tested against a large panel of kinases.[1]

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, including the precise binding mode of a ligand to its protein target.[1]

General Protocol:

  • Protein Expression and Purification: The target kinase is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.

  • Co-crystallization: The purified protein is mixed with the thieno[3,2-b]pyridine inhibitor in a molar excess. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain high-quality crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is built into the electron density and refined to obtain the final structure.

  • Binding Mode Analysis: The refined structure reveals the detailed interactions between the inhibitor and the protein, including hydrogen bonds, hydrophobic interactions, and the overall conformation of the ligand in the binding site.

Molecular Docking and Simulation

Computational methods such as molecular docking and molecular dynamics simulations are often used to predict and analyze the binding modes of inhibitors.[5][6][7]

General Protocol:

  • Preparation of Protein and Ligand Structures: The 3D structure of the target protein is obtained from a crystal structure or homology modeling. The 3D structure of the ligand is generated and optimized.

  • Docking Simulation: A docking program is used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. The program samples a large number of possible poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Poses: The predicted binding poses are analyzed to identify key interactions with the protein residues.

  • Molecular Dynamics Simulation: To further refine the docked pose and assess the stability of the protein-ligand complex, molecular dynamics simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamic nature of the interaction.

Conclusion

The thieno[3,2-b]pyridine scaffold is a versatile platform for the design of selective kinase inhibitors. The ability of its isomers to adopt different binding modes within the kinase active site is a key factor in achieving high selectivity.[1][2][3] By combining quantitative biochemical assays, high-resolution structural studies like X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising therapeutic agents. This integrated approach is essential for the rational design and development of next-generation kinase inhibitors based on the thieno[3,2-b]pyridine core.

References

Validating Thieno[3,2-b]pyridine Derivatives as Chemical Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding potent and selective modulators of various biological targets. This guide provides a comparative analysis of thieno[3,2-b]pyridine-based chemical probes against other established alternatives, focusing on key targets in oncology and neuroscience: Haspin kinase, c-Met/VEGFR2 receptor tyrosine kinases, and the metabotropic glutamate receptor 5 (mGluR5). We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in the selection and validation of these valuable research tools.

Haspin Kinase: Probing Mitotic Progression

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation. Its unique catalytic domain makes it an attractive target for developing specific chemical probes to study mitotic processes and for potential therapeutic intervention in cancer.

Comparative Analysis of Haspin Inhibitors

The thieno[3,2-b]pyridine derivative, MU1920 , has been identified as a highly selective and potent Haspin inhibitor, fulfilling the criteria for a quality chemical probe.[1] Below is a comparison of MU1920 with other well-characterized Haspin inhibitors.

Chemical ProbeScaffoldHaspin IC50 (nM)Key Selectivity NotesReference(s)
MU1920 Thieno[3,2-b]pyridine 6 Highly selective over a broad kinase panel.[1]
CHR-6494Imidazolyl-pyridazine2Moderate selectivity over TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A.[2][3][4]
LDN-192960Not specified10Dual inhibitor of Haspin and DYRK2 (IC50 = 48 nM).[5][6][7][8]
CX-6258Oxindole-basedNot explicitly stated for Haspin, but high affinity binding observed. Originally developed as a pan-Pim kinase inhibitor.Also inhibits Pim kinases and FLT3.[9][10][11][12]
5-Iodotubercidin (5-ITu)Pyrrolopyrimidine5-9Cross-reactivity with CLK and DYRK family kinases.[13]
Haspin Signaling Pathway in Mitosis

The following diagram illustrates the central role of Haspin in the mitotic signaling cascade, leading to the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere.

Haspin_Signaling Haspin Signaling Pathway in Mitosis cluster_inhibitors Inhibition Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B, Survivin) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Chromosome_Alignment Proper Chromosome Alignment & Segregation Centromere->Chromosome_Alignment Ensures MU1920 MU1920 (Thieno[3,2-b]pyridine) MU1920->Haspin

Caption: Haspin kinase phosphorylates Histone H3, enabling CPC recruitment to the centromere for proper mitosis.

c-Met and VEGFR2: Dual Targeting in Angiogenesis and Cancer

The receptor tyrosine kinases c-Met and VEGFR2 are critical mediators of tumor growth, invasion, and angiogenesis. The development of dual inhibitors that can simultaneously block both pathways is a promising strategy in cancer therapy. Several thieno[3,2-b]pyridine derivatives have shown potent inhibitory activity against both kinases.

Comparative Analysis of c-Met/VEGFR2 Inhibitors

Here, we compare a representative thieno[3,2-b]pyridine-based inhibitor with established clinical agents targeting c-Met and VEGFR2.

Chemical Probe / DrugScaffoldc-Met IC50 (nM)VEGFR2 IC50 (nM)Key Selectivity NotesReference(s)
Thieno[3,2-b]pyridine derivative (Example) Thieno[3,2-b]pyridine Low nM Low nM Potent dual inhibition.[14][15][16][17]
CabozantinibQuinoline1.30.035Multi-kinase inhibitor (also targets RET, KIT, FLT3, etc.).
ForetinibQuinoline0.40.9Also inhibits RON, AXL, and TIE-2.
SunitinibIndolinone-2.0Multi-kinase inhibitor (also targets PDGFR, KIT, FLT3).
SorafenibPyridine-90Multi-kinase inhibitor (also targets RAF, PDGFR, KIT).[18]
c-Met and VEGFR2 Signaling Pathways

The diagram below depicts the signaling cascades initiated by c-Met and VEGFR2, highlighting their roles in cell proliferation, survival, and angiogenesis.

cMet_VEGFR2_Signaling c-Met and VEGFR2 Signaling Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_Akt_cMet PI3K/Akt Pathway cMet->PI3K_Akt_cMet Activates RAS_MAPK_cMet RAS/MAPK Pathway cMet->RAS_MAPK_cMet Activates Proliferation_Survival_cMet Cell Proliferation, Survival, Invasion PI3K_Akt_cMet->Proliferation_Survival_cMet Promotes RAS_MAPK_cMet->Proliferation_Survival_cMet Promotes VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PI3K_Akt_VEGFR2 PI3K/Akt Pathway VEGFR2->PI3K_Akt_VEGFR2 Activates PLCg_MAPK_VEGFR2 PLCγ/MAPK Pathway VEGFR2->PLCg_MAPK_VEGFR2 Activates Angiogenesis Angiogenesis, Vascular Permeability PI3K_Akt_VEGFR2->Angiogenesis Promotes PLCg_MAPK_VEGFR2->Angiogenesis Promotes Thieno_inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_inhibitor->cMet Thieno_inhibitor->VEGFR2

Caption: Thieno[3,2-b]pyridines can dually inhibit c-Met and VEGFR2 signaling pathways in cancer.

mGluR5: Allosteric Modulation in the Central Nervous System

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 are of great interest as potential therapeutics. Thieno[3,2-b]pyridine-based compounds have been developed as potent and selective mGluR5 NAMs.

Comparative Analysis of mGluR5 Negative Allosteric Modulators (NAMs)

This table compares a thieno[3,2-b]pyridine-based mGluR5 NAM with other well-known NAMs.

Chemical ProbeScaffoldhmGluR5 IC50 (nM)Key CharacteristicsReference(s)
Thieno[3,2-b]pyridine-5-carboxamide derivative (19aD) Thieno[3,2-b]pyridine 22 Potent and selective NAM.[19]
MPEPPyridine10-36Prototypical mGluR5 NAM, widely used as a tool compound.
MTEPThiazole-pyridine5.2Improved pharmacokinetic properties over MPEP.
FenobamImidazole30-100Non-competitive antagonist with anxiolytic properties.[20]
BasimglurantPyridine1.8Clinically investigated for Fragile X syndrome and depression.
mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR5 and its modulation by NAMs.

mGluR5_Signaling mGluR5 Signaling and Negative Allosteric Modulation cluster_nam Negative Allosteric Modulation Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds (Orthosteric site) Gq_11 Gq/11 Protein mGluR5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Thieno_NAM Thieno[3,2-b]pyridine NAM Thieno_NAM->mGluR5 Binds (Allosteric site) Validation_Workflow Chemical Probe Validation Workflow Start Putative Thieno[3,2-b]pyridine Probe Biochemical_Assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) Determine Potency (IC50) Start->Biochemical_Assay Selectivity_Screen Kinome-wide Selectivity Profiling Biochemical_Assay->Selectivity_Screen Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Confirm Binding in Cells Selectivity_Screen->Cellular_Target_Engagement Cellular_Activity Cell-based Functional Assay (e.g., Phosphorylation, Proliferation) Measure Cellular Efficacy (EC50) Cellular_Target_Engagement->Cellular_Activity Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Cellular_Activity->Mechanism_of_Action Validated_Probe Validated Chemical Probe Mechanism_of_Action->Validated_Probe

References

The Thienopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine core is a privileged scaffold in medicinal chemistry, giving rise to a clinically significant class of drugs, most notably antiplatelet agents. However, the therapeutic potential of thienopyridine analogs extends beyond thrombosis into oncology and inflammatory diseases. Understanding the structure-activity relationships (SAR) of this versatile heterocycle is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of SAR studies of thienopyridine analogs, supported by experimental data and detailed methodologies.

I. Antiplatelet Activity: Targeting the P2Y12 Receptor

The most well-established therapeutic application of thienopyridines is the inhibition of platelet aggregation through the antagonism of the P2Y12 receptor, a key player in ADP-mediated platelet activation.[1][2] The archetypal thienopyridines—ticlopidine, clopidogrel, and prasugrel—are prodrugs that require metabolic activation to an active thiol metabolite, which then irreversibly binds to the P2Y12 receptor.[3][4]

Structure-Activity Relationship of P2Y12 Inhibitors

The antiplatelet potency of thienopyridine analogs is intricately linked to their chemical structure, influencing both metabolic activation and interaction with the P2Y12 receptor.

  • The Thienopyridine Core: The tetrahydrothienopyridine core is essential for the irreversible binding mechanism. The metabolic opening of the thiophene ring is a critical step in the formation of the reactive thiol metabolite.

  • The Ester Group: Clopidogrel and prasugrel feature a methyl ester and an acetate group, respectively. The hydrolysis of the ester group is a key step in the metabolic activation cascade. Prasugrel's design, which facilitates rapid hydrolysis by carboxylesterases, contributes to its more efficient formation of the active metabolite and, consequently, its more potent and predictable antiplatelet effect compared to clopidogrel.[3][5]

  • The Substituted Phenyl Group: An o-chlorophenyl group in clopidogrel and an o-fluorophenyl group in prasugrel are important for activity. Modifications to this group can significantly impact potency.

  • Stereochemistry: The stereochemistry of the carbon atom bearing the ester and phenyl groups is crucial for activity. For clopidogrel, the (S)-enantiomer is the active form.

Quantitative SAR Data for P2Y12 Inhibition

The following table summarizes the inhibitory potency of selected thienopyridine analogs and related P2Y12 inhibitors against ADP-induced platelet aggregation.

CompoundStructureP2Y12 Inhibition IC50 (µM)Reference
Clopidogrel (active metabolite)~2 (in washed platelets)[6]
Prasugrel (active metabolite)More potent than clopidogrel's active metabolite[5]
Ticlopidine (active metabolite)Less potent than clopidogrel's active metabolite[7]
VicagrelA novel thienopyridine prodrugDemonstrates favorable antiplatelet inhibition[8]

Note: Direct comparison of IC50 values for prodrugs is challenging due to the requirement for metabolic activation. The potency is often assessed by measuring the inhibition of platelet aggregation (IPA) ex vivo after oral administration.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase and subsequently lowers intracellular cyclic AMP (cAMP) levels. This leads to a cascade of events culminating in platelet activation and aggregation.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Inhibits VASP->Platelet_Activation Inhibits Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly Binds

Caption: P2Y12 receptor signaling pathway and the point of inhibition by thienopyridine active metabolites.

II. Anticancer and Anti-inflammatory Activities

Recent research has unveiled the potential of thienopyridine analogs in oncology and inflammation, expanding their therapeutic horizons beyond cardiovascular diseases.

Anticancer Activity: Targeting Kinases and Other Pathways

Thienopyridine derivatives have been investigated as inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Compound SeriesTargetKey Structural Features for ActivityIC50 RangeReference
Thieno[2,3-d]pyrimidinesVEGFR-2Substitution pattern on the pyrimidine ringVaries[1]
Thieno[2,3-c]pyridinesHsp90Heterocyclic secondary amine substitutionPotent inhibition[1]
Anti-inflammatory Activity

Several thienopyridine analogs have demonstrated anti-inflammatory properties in preclinical models. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

CompoundModelDoseInhibition of Edema (%)Reference
Thieno[2,3-b]pyridine derivativeCarrageenan-induced rat paw edema100 mg/kgSignificant[9]

III. Experimental Protocols

The evaluation of thienopyridine analogs relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound for the P2Y12 receptor.

  • Principle: Measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the human P2Y12 receptor.

    • Radioligand (e.g., [³³P]2-MeSADP).

    • Test compounds and reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 and Ki values.

ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation.

  • Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

  • Materials:

    • Freshly prepared human PRP.

    • ADP solution.

    • Test compounds.

    • Aggregometer.

  • Procedure:

    • Pre-incubate PRP with the test compound or vehicle.

    • Add ADP to induce platelet aggregation.

    • Monitor the change in light transmission over time.

    • Determine the maximum platelet aggregation and calculate the percent inhibition.

Microsomal Stability Assay

This in vitro ADME assay assesses the metabolic stability of a compound in liver microsomes.

  • Principle: Measures the rate of disappearance of a test compound when incubated with liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes).

  • Materials:

    • Liver microsomes (human, rat, etc.).

    • NADPH regenerating system.

    • Test compound.

    • Acetonitrile (to stop the reaction).

    • LC-MS/MS for analysis.

  • Procedure:

    • Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).

    • Terminate the reaction by adding cold acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the cytotoxic potential of anticancer compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT solution.

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This model is used to evaluate the antithrombotic efficacy of compounds in vivo.

  • Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Anesthetize the animal and expose a carotid or femoral artery.

    • Apply a filter paper saturated with FeCl₃ solution to the artery for a few minutes.

    • Monitor blood flow in the artery to determine the time to occlusion.

    • Compare the time to occlusion in treated versus control groups.

IV. Workflow and Logical Relationships

General Workflow of a Structure-Activity Relationship Study

The process of an SAR study is iterative, involving a cycle of design, synthesis, and biological testing to optimize the properties of a lead compound.

SAR_Workflow Start Identify Hit/Lead Compound Design Design Analogs with Systematic Structural Modifications Start->Design Synthesize Chemical Synthesis of Analogs Design->Synthesize Test Biological Testing (In Vitro & In Vivo Assays) Synthesize->Test Analyze Analyze Data & Establish SAR Test->Analyze Optimize Optimize Potency, Selectivity, ADME Properties Analyze->Optimize Optimize->Design Iterate Candidate Select Drug Candidate Optimize->Candidate Goal Achieved

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study in medicinal chemistry.

Logical Relationship for Thienopyridine P2Y12 Inhibitor SAR

The development of more effective thienopyridine P2Y12 inhibitors has been guided by a logical progression of structural modifications aimed at improving metabolic activation and potency.

SAR_Logic Core Thienopyridine Scaffold (Essential for Irreversible Binding) Metabolism Inefficient Metabolic Activation (e.g., Clopidogrel) Core->Metabolism Modification Structural Modification (e.g., Modify Ester Group) Metabolism->Modification Address Limitation Improved_Metabolism More Efficient Metabolic Activation (e.g., Prasugrel) Modification->Improved_Metabolism Potency Increased Potency & Predictable Antiplatelet Effect Improved_Metabolism->Potency

Caption: Logical progression of SAR leading to improved thienopyridine P2Y12 inhibitors.

V. Conclusion

The thienopyridine scaffold remains a cornerstone of modern medicinal chemistry. While its role in antiplatelet therapy is well-established, ongoing research continues to uncover its potential in other therapeutic areas. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the continued development of novel thienopyridine analogs with superior efficacy, safety, and pharmacokinetic profiles. The provided experimental protocols offer a framework for the robust evaluation of these promising compounds.

References

A Comparative Analysis of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Isomers for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of medicinal chemistry, the isomeric scaffolds of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine have emerged as privileged structures, forming the core of numerous compounds with significant therapeutic potential. This guide provides an objective comparative analysis of these two isomers, focusing on their synthesis, physicochemical properties, chemical reactivity, and biological activities, particularly in the context of oncology. The information presented is intended for researchers, scientists, and drug development professionals to inform the design of novel therapeutics.

Physicochemical and Spectroscopic Properties

The arrangement of the thiophene and pyridine rings in thieno[2,3-b]pyridine and thieno[3,2-b]pyridine significantly influences their electronic distribution and, consequently, their physical and chemical properties. While experimental data for the parent compounds are sparse, a compilation of available and predicted data provides a basis for comparison.

Table 1: Physicochemical Properties of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine

PropertyThieno[2,3-b]pyridineThieno[3,2-b]pyridine
Molecular Formula C₇H₅NSC₇H₅NS
Molecular Weight 135.19 g/mol [1]135.19 g/mol [2]
Boiling Point 236.5±13.0 °C (Predicted)[3]236.5±13.0 °C (Predicted)[4]
Density 1.272±0.06 g/cm³ (Predicted)[3]1.3±0.1 g/cm³ (Predicted)[4]
pKa (Predicted) 4.54±0.30[3]3.4 (Strongest Basic)[5]
LogP (Predicted) 2.2[1]2.1[5]

Synthesis and Chemical Reactivity

The synthetic routes to these isomeric systems differ, reflecting their distinct structural assembly. Both isomers, however, serve as versatile platforms for the introduction of a wide array of functional groups.

Synthesis Overview

Thieno[2,3-b]pyridines are commonly synthesized through the Gewald reaction or variations thereof, often starting from substituted pyridinethiones. A prominent route involves the Thorpe-Ziegler cyclization of intermediates derived from 2-chloro-3-cyanopyridines.[6]

Thieno[3,2-b]pyridines can be prepared via different strategies, including the Friedländer annulation of a 3-aminothiophene-2-carboxaldehyde with a ketone.[7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine core.[8][9]

Chemical Reactivity

The reactivity of these isomers is dictated by the interplay of the electron-donating thiophene ring and the electron-withdrawing pyridine ring.

Electrophilic Aromatic Substitution: For thieno[2,3-b]pyridine , kinetic studies have shown that electrophilic substitution, such as nitration and hydrogen exchange, occurs on the thiophene ring.[10] The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom.[11] While specific comparative studies are lacking, the principles of electrophilic substitution on heteroaromatic systems suggest that thieno[3,2-b]pyridine would also undergo electrophilic attack preferentially on the electron-rich thiophene ring.

Nucleophilic Aromatic Substitution: The pyridine ring in both isomers is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-positions relative to the nitrogen.[12][13] This reactivity is a cornerstone for the functionalization of these scaffolds in drug discovery programs.

Biological Activity: A Focus on Anticancer Properties

Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with distinct and sometimes overlapping mechanisms of action.

Thieno[2,3-b]pyridines have been extensively investigated for their potent anti-proliferative activity against a range of cancer cell lines.[14] A notable mechanism of action for some derivatives is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme often upregulated in cancer.[14] Other derivatives have been shown to act as chemosensitizers, restoring the activity of conventional chemotherapeutics like topotecan by inhibiting enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1).[15]

Thieno[3,2-b]pyridines have also emerged as a promising scaffold for the development of anticancer drugs.[16] Derivatives of this isomer have shown inhibitory activity against key targets in cancer signaling, including non-receptor tyrosine kinase Src and receptor tyrosine kinases like VEGFR-2 and c-Met, which are implicated in tumor growth and angiogenesis.[8] More recently, the thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective kinase inhibitors targeting underexplored kinases.[2]

Table 2: Comparative Anticancer Activity of Representative Derivatives

Derivative ClassIsomerCancer Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
3-Amino-2-arylcarboxamido derivativesThieno[2,3-b]pyridineHCT-116 (Colon), MDA-MB-231 (Breast)nM range[14]
Methyl 3-(hetero)aryl-2-carboxylatesThieno[3,2-b]pyridineMDA-MB-231 (Breast), MDA-MB-468 (Breast)Low µM range[8]
7-Arylethers of phenylacetylthioureasThieno[3,2-b]pyridine(VEGFR-2, c-Met inhibition)Not specified[8]
2-Heteroaryl substituted 6-carbonitrilesThieno[3,2-b]pyridine(Src kinase inhibition)Not specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of key derivatives of each isomer.

Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This procedure is adapted from a general method for the synthesis of this class of thieno[2,3-b]pyridine derivatives.[16]

  • S-alkylation: To a mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (1 equivalent) and 10% aqueous potassium hydroxide (1 equivalent) in dimethylformamide (DMF), the corresponding N-aryl-2-chloroacetamide (1 equivalent) is added.

  • The resulting mixture is stirred for 30-40 minutes at room temperature.

  • Thorpe-Ziegler Cyclization: Another portion of 10% aqueous potassium hydroxide (1 equivalent) is added, and the reaction mixture is heated to 100 °C for 15 minutes to 2 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling

This protocol is based on the synthesis of various aryl-substituted thieno[3,2-b]pyridine derivatives.[8]

  • Reaction Setup: In a reaction vessel, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the desired (hetero)aryl boronic acid or ester (1.2-1.6 equivalents), potassium carbonate (6 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%) are combined.

  • Solvent and Reaction Conditions: A mixture of 1,2-dimethoxyethane (DME) and water (3:1) is added, and the mixture is heated to 100 °C for 3-4.5 hours under an inert atmosphere.

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.

Visualizing Molecular Pathways and Synthetic Strategies

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI_PLC_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIPLC PI-PLC RTK->PIPLC Activates PIP2 PIP2 PIPLC->PIP2 Hydrolyzes Thieno_2_3_b_pyridine Thieno[2,3-b]pyridine Derivatives Thieno_2_3_b_pyridine->PIPLC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Signaling (Proliferation, Survival) PKC->Downstream Phosphorylates Targets

Caption: PI-PLC signaling pathway and the inhibitory action of thieno[2,3-b]pyridine derivatives.

Suzuki_Coupling_Workflow Start Starting Materials: Thieno[3,2-b]pyridine-Br (Hetero)arylboronic acid/ester Reaction Suzuki-Miyaura Coupling - PdCl₂(dppf)·CH₂Cl₂ (catalyst) - K₂CO₃ (base) - DME/H₂O (solvent) - 100 °C Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of thieno[3,2-b]pyridine derivatives via Suzuki coupling.

Conclusion

Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers represent highly valuable scaffolds in the field of drug discovery. While they share a common heterocyclic framework, the isomeric variation leads to distinct physicochemical properties, synthetic accessibility, and biological activity profiles. Thieno[2,3-b]pyridines have been more extensively explored as PI-PLC inhibitors, whereas thieno[3,2-b]pyridines show promise as inhibitors of various protein kinases. The continued exploration of these isomers, guided by comparative analyses such as this, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases, most notably cancer.

References

A Comparative Guide to the In Vivo Evaluation of Thienopyridine-Based P2Y12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of key thienopyridine-based P2Y12 receptor inhibitors: ticlopidine, clopidogrel, and prasugrel. Thienopyridines are a class of prodrugs that, once metabolized to their active form, irreversibly inhibit the P2Y12 receptor, a crucial mediator of platelet activation and aggregation.[1][2] This inhibition is central to the prevention of thrombotic events in patients with cardiovascular disease.

This document synthesizes experimental data from various in vivo studies to facilitate a comparative understanding of their efficacy and safety profiles. Detailed methodologies for key experiments are provided, alongside visualizations of the relevant signaling pathway and a typical experimental workflow.

Comparative Efficacy and Pharmacokinetics

The following tables summarize quantitative data from preclinical and clinical studies, comparing the pharmacokinetics and pharmacodynamics of ticlopidine, clopidogrel, and prasugrel. It is important to note that direct head-to-head preclinical studies involving all three agents are limited; therefore, data is compiled from various sources.

Table 1: Comparative Pharmacokinetics of Thienopyridine Active Metabolites

ParameterTiclopidineClopidogrelPrasugrel
Metabolic Activation Two-step, CYP450-dependentTwo-step, CYP450-dependent (primarily CYP2C19)Two-step, initial hydrolysis by esterases followed by a single CYP450 step
Time to Peak Plasma Concentration (Active Metabolite) Slow and variable~1 hour~30 minutes
Bioavailability of Active Metabolite Low and variableLow and highly variable, affected by CYP2C19 geneticsMore efficient and less variable than clopidogrel
Half-life of Active Metabolite ~24-36 hours (parent drug)~30 minutes~7 hours (parent drug)

Source: Data compiled from multiple sources.

Table 2: Comparative In Vivo Efficacy of Thienopyridines

ParameterTiclopidineClopidogrelPrasugrel
Inhibition of Platelet Aggregation (IPA) Effective, but with a slow onset of action.Moderate and variable, with a significant number of non-responders.More rapid, potent, and consistent than clopidogrel.[2]
Relative Potency Less potent than clopidogrel and prasugrel.Standard for comparison.Approximately 10 times more potent than clopidogrel.[2]
Onset of Action Delayed (24-48 hours for maximal effect).2-6 hours for maximal effect after a loading dose.Rapid (maximal effect in ~1 hour after a loading dose).[1]

Source: Data compiled from multiple sources.

Table 3: Comparative Safety Profile - Bleeding Time

ParameterTiclopidineClopidogrelPrasugrel
Effect on Bleeding Time Significant prolongation.Prolongation, but generally less than ticlopidine.Greater prolongation compared to clopidogrel, associated with a higher risk of bleeding.[1]
Adverse Effects (Other) Higher incidence of neutropenia and thrombotic thrombocytopenic purpura.Better safety profile than ticlopidine.Increased risk of major bleeding compared to clopidogrel.

Source: Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the P2Y12 signaling pathway and a standard in vivo experimental workflow.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Thienopyridine_AM Thienopyridine Active Metabolite Thienopyridine_AM->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase ATP Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation ↓ Platelet Activation ↓ Aggregation VASP_P->Platelet_Activation Inhibits

P2Y12 signaling pathway and thienopyridine inhibition.

In_Vivo_Experimental_Workflow cluster_assays Ex Vivo and In Vivo Assays Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Administration Thienopyridine Administration (Oral Gavage) Animal_Model->Drug_Administration Time_Point Time Point Selection (e.g., 1, 4, 24 hours post-dose) Drug_Administration->Time_Point Blood_Collection Blood Collection (e.g., Cardiac Puncture) Time_Point->Blood_Collection Bleeding_Time Bleeding Time Assay (Tail Bleeding Time) Time_Point->Bleeding_Time Platelet_Aggregation Platelet Aggregation Assay (Light Transmittance Aggregometry) Blood_Collection->Platelet_Aggregation PK_Analysis Pharmacokinetic Analysis (LC-MS/MS of Active Metabolite) Blood_Collection->PK_Analysis Data_Analysis Data Analysis and Comparison Platelet_Aggregation->Data_Analysis Bleeding_Time->Data_Analysis PK_Analysis->Data_Analysis

A typical workflow for in vivo thienopyridine evaluation.

Experimental Protocols

Light Transmittance Aggregometry (LTA) for Platelet Aggregation

This protocol is adapted for rat platelets.

a. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform cardiac puncture using a syringe containing 3.2% sodium citrate (1 part citrate to 9 parts blood).

  • Transfer the blood to a polypropylene tube and centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully collect the supernatant (PRP) without disturbing the buffy coat.

  • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

b. Platelet Aggregation Measurement:

  • Pre-warm PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

  • Add a defined volume of PRP (e.g., 250 µL) to a cuvette with a stir bar.

  • Add a platelet agonist, such as adenosine diphosphate (ADP), at a final concentration of 5-20 µM to induce aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • The maximum aggregation is expressed as a percentage of the light transmission of PPP.

Tail Bleeding Time Assay

This protocol is for use in mice.

a. Animal Preparation:

  • Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).

  • Place the mouse in a prone position on a heated pad to maintain body temperature.

b. Bleeding Induction and Measurement:

  • Using a sterile scalpel, transect 3 mm of the distal tail tip.

  • Immediately immerse the tail in a tube containing isotonic saline pre-warmed to 37°C.

  • Start a stopwatch.

  • Gently blot the tail with filter paper every 30 seconds, being careful not to disturb the forming clot.

  • The bleeding time is the time from the tail transection until bleeding has ceased for at least 30 seconds. A cut-off time (e.g., 600 seconds) is typically set to avoid excessive blood loss.

Conclusion

The in vivo evaluation of thienopyridine-based inhibitors reveals a clear progression in pharmacological properties from ticlopidine to prasugrel. While all three agents effectively inhibit the P2Y12 receptor, they differ significantly in their metabolic activation, potency, onset of action, and safety profiles. Prasugrel offers the most potent and consistent platelet inhibition with a rapid onset, but this comes at the cost of an increased bleeding risk.[1] Clopidogrel represents a balance between efficacy and safety, though its effectiveness is hampered by metabolic variability. Ticlopidine, while historically important, has been largely superseded due to its less favorable safety profile.

The choice of a thienopyridine for research and development purposes will depend on the specific therapeutic goals and the desired balance between anti-thrombotic efficacy and bleeding risk. The experimental protocols and workflows provided in this guide offer a foundation for the continued in vivo evaluation and comparison of existing and novel P2Y12 inhibitors.

References

Comparative 3D-QSAR Analysis of Thienopyridine Analogues: A Tale of Two Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on thienopyridine analogues reveals key structural determinants for potent inhibition of both IKKβ and Aurora-B kinases. While sharing a common molecular scaffold, the specific structural modifications required for optimal activity differ significantly between the two targets, highlighting the nuanced nature of kinase inhibitor design.

This guide provides a comparative analysis of two distinct 3D-QSAR studies on thienopyridine derivatives. The first, conducted by Vivas-Reyes et al. (2020), focuses on IKKβ inhibitors, while the second, by Vyas et al. (2015), investigates inhibitors of Aurora-B kinase. By juxtaposing these studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the methodologies employed and the divergent structure-activity relationships (SARs) for this important class of compounds against two different therapeutic targets.

IKKβ and Aurora-B Kinases: Distinct Roles in Cellular Signaling

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a crucial enzyme in the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[1]

Aurora-B kinase is a key regulator of cell division, specifically in chromosome segregation and cytokinesis. Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development.

Visualizing the Pathways

To better understand the biological context of these inhibitors, the following diagrams illustrate the IKKβ signaling pathway and a general workflow for 3D-QSAR studies.

IKKβ_Signaling_Pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor binds IL-1 IL-1 IL-1->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates (p) NF-κB NF-κB IκBα->NF-κB releases Ub Ub IκBα->Ub ubiquitination NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Proteasome Proteasome Ub->Proteasome degradation Gene Expression Gene Expression NF-κB_nuc->Gene Expression induces

IKKβ Signaling Pathway

References

A Comparative Guide to the Cytochrome P450 Inhibition Profiles of Prasugrel, Clopidogrel, and Ticlopidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic pathways and potential for drug-drug interactions of antiplatelet agents is paramount. This guide provides a detailed comparison of three thienopyridine antiplatelet drugs—prasugrel, clopidogrel, and ticlopidine—with a specific focus on their inhibitory effects on cytochrome P450 (CYP) enzymes.

Executive Summary

Ticlopidine and clopidogrel are notable inhibitors of several key cytochrome P450 enzymes, particularly CYP2C19, CYP2B6, and to a lesser extent, CYP2D6. This inhibition can lead to significant drug-drug interactions. In contrast, prasugrel demonstrates a much weaker inhibitory effect on these CYP isoforms, suggesting a lower potential for such interactions. These differences are largely attributable to their distinct metabolic activation pathways.

Metabolic Activation Pathways

Prasugrel, clopidogrel, and ticlopidine are all prodrugs, meaning they require metabolic activation to exert their antiplatelet effects by irreversibly inhibiting the P2Y12 receptor.[1] However, the enzymatic processes involved in their activation differ significantly.

Clopidogrel and ticlopidine are primarily activated in the liver by CYP enzymes.[2][3][4][5] Clopidogrel's activation is a two-step process that heavily relies on CYP2C19, making its efficacy susceptible to genetic variations in this enzyme.[6][7][8] Individuals with reduced-function CYP2C19 alleles exhibit diminished antiplatelet response to clopidogrel.[9][10][11]

Prasugrel, on the other hand, undergoes a more efficient activation process. It is first hydrolyzed by esterases to an intermediate metabolite, which then requires only a single CYP-dependent step for conversion to its active form.[3][4] This activation is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[12][13][14][15] This metabolic pathway makes prasugrel's activation less dependent on CYP2C19 and results in a more consistent antiplatelet effect.[9][11][16]

G cluster_clopidogrel Clopidogrel Activation cluster_prasugrel Prasugrel Activation Clopidogrel Clopidogrel 2-oxo-clopidogrel 2-oxo-clopidogrel Clopidogrel->2-oxo-clopidogrel CYP2C19, CYP1A2, CYP2B6 Active Metabolite (Clopidogrel) Active Metabolite (Clopidogrel) 2-oxo-clopidogrel->Active Metabolite (Clopidogrel) CYP2C19, CYP2C9, CYP2B6, CYP3A Prasugrel Prasugrel Thiolactone Metabolite Thiolactone Metabolite Prasugrel->Thiolactone Metabolite Esterases Active Metabolite (Prasugrel) Active Metabolite (Prasugrel) Thiolactone Metabolite->Active Metabolite (Prasugrel) CYP3A4, CYP2B6 (minor CYP2C9, CYP2C19)

Caption: Metabolic activation pathways of clopidogrel and prasugrel.

Quantitative Comparison of CYP Inhibition

The following tables summarize the in vitro inhibitory potential of prasugrel, clopidogrel, and ticlopidine on various CYP isoforms. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater inhibitory potency.

Table 1: Inhibition of CYP2B6, CYP2C19, and CYP2D6

CompoundCYP2B6 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)
Ticlopidine0.0517 ± 0.0323[17][18]0.203 ± 0.124[17][18]0.354 ± 0.158[17][18]
Clopidogrel0.0182 ± 0.0069[17][18]0.524 ± 0.160[17][18]> 100[17]
Prasugrel> 100[17]> 100[17]> 100[17]

Table 2: Mechanism-Based Inhibition of CYP2C19

Mechanism-based inhibition is a time-dependent inactivation of the enzyme. The parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half the maximal rate of inactivation) are used to characterize this type of inhibition.

Compoundkinact (min-1)KI (µM)
Ticlopidine0.0739[19][20][21]3.32[19][20][21]
Clopidogrel0.0557[19][20][21]14.3[19][20][21]
PrasugrelNo inactivation observed[19][20][21]No inactivation observed[19][20][21]

As the data indicates, ticlopidine and clopidogrel are potent inhibitors of CYP2B6 and CYP2C19.[17][18] Ticlopidine also demonstrates inhibitory activity against CYP2D6.[17][18] Furthermore, both ticlopidine and clopidogrel are mechanism-based inhibitors of CYP2C19, which can lead to more prolonged drug interactions.[19][20][21] In stark contrast, prasugrel and its metabolites are significantly weaker inhibitors of these enzymes.[17][18]

Experimental Protocols

The data presented in this guide is derived from in vitro studies utilizing human liver microsomes or recombinant CYP enzymes. A general experimental workflow for assessing CYP inhibition is outlined below.

G cluster_workflow CYP Inhibition Assay Workflow A Incubate CYP source (microsomes or recombinant enzymes) with a specific probe substrate B Add varying concentrations of the inhibitor drug (prasugrel, clopidogrel, or ticlopidine) A->B C Initiate the reaction by adding NADPH B->C D Stop the reaction after a defined incubation period C->D E Quantify the formation of the metabolized probe substrate using LC-MS/MS or fluorescence D->E F Calculate IC50 values by plotting inhibitor concentration against enzyme activity E->F

Caption: General experimental workflow for a CYP inhibition assay.

Detailed Methodologies:

  • CYP Inhibition Assays: Studies investigating the inhibitory effects of these drugs typically use human liver microsomes or recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells.[18] A specific fluorescent or probe substrate for each CYP isoform is used to measure its activity. The thienopyridine compounds are pre-incubated with the enzyme source before the addition of the substrate to assess direct inhibition. For mechanism-based inhibition, the inhibitor is pre-incubated with the enzyme and NADPH for various times before the addition of the substrate.[19][20] The rate of product formation is then measured, and the data is used to calculate IC50, KI, and kinact values.

  • Metabolite Profiling: To identify the enzymes responsible for the metabolism of these drugs, they are incubated with a panel of recombinant human CYP enzymes. The formation of their respective metabolites is then monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

The evidence strongly indicates that prasugrel possesses a more favorable cytochrome P450 inhibition profile compared to clopidogrel and ticlopidine. Its lower potential for CYP-mediated drug-drug interactions, particularly with substrates of CYP2C19 and CYP2B6, is a significant advantage in clinical practice. This difference is rooted in its distinct metabolic activation pathway, which is less reliant on the highly polymorphic CYP2C19 enzyme. For researchers and drug development professionals, these findings underscore the importance of considering metabolic pathways and potential for enzyme inhibition when evaluating the safety and efficacy of new chemical entities.

References

A Comparative Guide to Electrochemical and Spectrophotometric Assays for Validating the Antioxidant Activity of Thienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of electrochemical and traditional spectrophotometric assays for evaluating the antioxidant properties of thienopyridine derivatives. For researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate assay for their research needs.

Thienopyridines are a class of compounds recognized for their therapeutic potential, including antiplatelet and, increasingly, antioxidant activities.[1][2][3][4] Validating this antioxidant potential is crucial for the development of new therapeutic agents. Electrochemical methods, such as cyclic voltammetry, offer a rapid and direct means of assessing the electron-donating capacity of these compounds, which is a key indicator of antioxidant activity.[5][6][7][8] This guide compares the electrochemical approach with widely used spectrophotometric assays—DPPH, ABTS, and ORAC—providing a balanced perspective on their principles, advantages, and limitations.

Table 1: Comparison of Quantitative Antioxidant Activity Assays
AssayPrincipleTypical MetricAdvantagesLimitations
Cyclic Voltammetry (CV) Measures the oxidation potential of a compound by scanning a potential range and measuring the resulting current.[5][7]Oxidation Potential (Epa)Rapid, provides direct information on electron-donating ability, can be used to study reaction mechanisms.[6][8]Requires specialized equipment, can be affected by electrode surface conditions and solvent.[5]
DPPH Assay Measures the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow.[9][10]IC50/EC50 (µg/mL or µM)Simple, rapid, and widely used for initial screening of antioxidant activity.[11][12]The DPPH radical is not biologically relevant, and the assay can be affected by the color of the sample.[11]
ABTS Assay Measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.[13][14][15]Trolox Equivalent Antioxidant Capacity (TEAC)Applicable to both hydrophilic and lipophilic antioxidants, has a specific absorption wavelength that minimizes interference.[11][13]The ABTS radical is not found in biological systems.[11]
ORAC Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[16][17][18]ORAC Value (µmol TE/g)Uses a biologically relevant radical source, measures both inhibition time and degree of inhibition.[19][20]More complex and time-consuming than other assays, requires a fluorescence plate reader.[18]

Experimental Protocols

Electrochemical Assay: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of thienopyridine derivatives as an indicator of their antioxidant activity.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Thienopyridine sample

  • Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Inert gas (e.g., nitrogen or argon)

  • Polishing materials (alumina slurry, polishing pads)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate in ethanol and water.

  • Sample Preparation: Dissolve the thienopyridine sample in the supporting electrolyte solution to a known concentration (e.g., 1 mM).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the sample solution.

  • Deoxygenation: Bubble inert gas through the sample solution for 10-15 minutes to remove dissolved oxygen.[5]

  • Cyclic Voltammogram Acquisition:

    • Set the potential range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).[5][21]

    • Run the cyclic voltammetry scan and record the resulting voltammogram.

  • Data Analysis: Determine the anodic peak potential (Epa) from the voltammogram. A lower, more negative Epa value indicates a stronger antioxidant capacity.[6]

Spectrophotometric Assay: DPPH Radical Scavenging Assay

Objective: To measure the radical scavenging activity of thienopyridines against the stable DPPH radical.

Materials:

  • Spectrophotometer or microplate reader

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Thienopyridine sample

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[22]

  • Sample Preparation: Prepare a stock solution of the thienopyridine sample in methanol and make serial dilutions to various concentrations.

  • Assay Reaction:

    • In a microplate well or cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to initiate the reaction.[22]

    • For the blank, use methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10][22]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[22]

Spectrophotometric Assay: ABTS Radical Cation Decolorization Assay

Objective: To evaluate the ABTS radical scavenging capacity of thienopyridines.

Materials:

  • Spectrophotometer or microplate reader

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Thienopyridine sample

  • Positive control (e.g., Trolox)[13]

Procedure:

  • ABTS Radical Cation (ABTS•+) Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][15]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[23]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the thienopyridine sample and make serial dilutions.

  • Assay Reaction:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).[14]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[13]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

Spectrophotometric Assay: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To determine the capacity of thienopyridines to neutralize peroxyl radicals.

Materials:

  • Fluorescence microplate reader with temperature control

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • Thienopyridine sample

  • Positive control (e.g., Trolox)[16]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH (free radical initiator) in phosphate buffer.[18]

    • Prepare a series of Trolox standards.

  • Sample Preparation: Dissolve the thienopyridine sample in the appropriate solvent and make dilutions in phosphate buffer.

  • Assay Reaction:

    • In a black 96-well microplate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).[16][24]

    • Add the fluorescein solution (e.g., 150 µL) to all wells and incubate at 37°C for 30 minutes.[16][24]

  • Initiation and Measurement:

    • Add the AAPH solution (e.g., 25 µL) to all wells to start the reaction.[16][24]

    • Immediately begin reading the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes at 37°C.[16][19][24]

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample, blank, and standard. Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Visualizations

experimental_workflow_cv Cyclic Voltammetry (CV) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Polish and Clean Working Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_sample Prepare Thienopyridine Sample Solution prep_sample->setup_cell deoxygenate Deoxygenate with Inert Gas setup_cell->deoxygenate run_cv Run Cyclic Voltammogram deoxygenate->run_cv analyze_data Determine Anodic Peak Potential (Epa) run_cv->analyze_data interpret Lower Epa = Higher Antioxidant Activity analyze_data->interpret

Caption: Workflow for CV antioxidant assay.

experimental_workflow_dpph DPPH Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix_reagents Mix Sample and DPPH Solution prep_dpph->mix_reagents prep_sample Prepare Thienopyridine Sample Dilutions prep_sample->mix_reagents incubate Incubate in Dark (30 min) mix_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for DPPH antioxidant assay.

oxidative_stress_pathway General Oxidative Stress and Antioxidant Action ros Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ros->cellular_damage causes neutralized Neutralized ROS ros->neutralized scavenged by aging Aging cellular_damage->aging disease Disease cellular_damage->disease antioxidant Antioxidant (e.g., Thienopyridine) antioxidant->neutralized donates electron/H atom endogenous Endogenous Sources (Mitochondria, Enzymes) endogenous->ros exogenous Exogenous Sources (Pollution, Radiation) exogenous->ros

Caption: Oxidative stress and antioxidant intervention.

References

Safety Operating Guide

Proper Disposal of Thieno[3,2-b]pyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. Thieno[3,2-b]pyridin-3-amine, a heterocyclic amine utilized in medicinal chemistry and materials science, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Hazard Information

This compound is classified with the following hazards, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these potential health risks, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a general protocol for its collection and disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.

  • Do not mix this compound waste with other incompatible waste streams.[2] It should be kept separate from strong oxidizing agents and acids.[3]

2. Waste Collection and Container Labeling:

  • Collect solid waste in a designated, properly sealed, and clearly labeled hazardous waste container. For liquid waste, use a compatible, leak-proof container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[4]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be away from direct sunlight, heat sources, and incompatible materials.

4. Disposal:

  • Never pour this compound waste down the drain or dispose of it in regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • For large spills, evacuate the area and immediately contact your institution's EHS department.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]

  • The rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, the container can be disposed of as regular waste, though it is best to consult with your institution's EHS department for specific guidance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (Unused chemical, contaminated labware, solutions) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from incompatible chemicals) B->C D Collect in Labeled Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Area (Secure, well-ventilated) D->E F Arrange for Professional Disposal (Contact EHS or licensed contractor) E->F G Properly Disposed Waste F->G

Disposal Workflow for this compound

This guide provides a foundational framework for the safe disposal of this compound. It is imperative to always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling Thieno[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Thieno[3,2-b]pyridin-3-amine (CAS No. 120208-33-5). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.

This compound is a heterocyclic compound utilized in medicinal chemistry and material science.[1] While a valuable building block in the synthesis of bioactive molecules, it presents several health hazards.[1][2] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are summarized below, along with the recommended personal protective equipment (PPE) to mitigate these risks.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed[2]Acute toxicity, oral (Cat. 4)Engineering controls (fume hood), lab coat, chemical-resistant gloves (Nitrile or Neoprene recommended), and safety glasses.[3] Do not eat, drink, or smoke when using this product.[4]
Causes skin irritation[2]Skin corrosion/irritation (Cat. 2)Wear protective gloves (Nitrile or Neoprene recommended) and a lab coat.[3][4] Ensure skin is not exposed. Wash hands thoroughly after handling.[4]
Causes serious eye irritation[2]Serious eye damage/eye irritation (Cat. 2A)Wear chemical splash goggles that meet ANSI standard Z87.1.[5] For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[5][6]
May cause respiratory irritation[2]Specific target organ toxicity, single exposure; Respiratory tract irritation (Cat. 3)Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp handle_clean Clean Glassware and Surfaces handle_exp->handle_clean disp_solid Segregate Solid Waste handle_exp->disp_solid disp_liquid Segregate Liquid Waste handle_exp->disp_liquid disp_container Label Waste Container disp_solid->disp_container disp_liquid->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Operational Plan

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.[3][5]

  • Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Experimentation:

  • Weighing: Carefully weigh the required amount of this compound within the chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolution and Reaction: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

3. Post-Experiment Clean-up:

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous waste.

  • Surface Cleaning: Clean the work surface within the fume hood with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[4]

Disposal Plan

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated paper towels, and gloves, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Keep containers tightly closed and locked up or in an area accessible only to authorized personnel.

3. Waste Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Do not pour any waste down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.